Thymine glycol
Description
This compound is a hydroxypyrimidine. It derives from a thymine.
Properties
IUPAC Name |
5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKSGXOLJNWRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(=O)NC1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317323 | |
| Record name | Thymine glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2943-56-8 | |
| Record name | Thymine glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2943-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymine glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymine glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thymine glycol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042037 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Thymine Glycol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of thymine (B56734) glycol, a critical DNA lesion resulting from oxidative damage.
Chemical Structure and Isomerism
Thymine glycol, systematically named 5,6-dihydroxy-5,6-dihydrothymine, is a primary and stable product of thymine oxidation in a biological environment.[1][2] Its formation disrupts the planarity of the thymine ring, leading to significant structural distortions in the DNA double helix.[3] The chemical formula for this compound is C₅H₈N₂O₄, and it has a molar mass of 160.129 g·mol⁻¹.[2]
The saturation of the 5,6-double bond of the pyrimidine (B1678525) ring introduces chirality at the C5 and C6 carbons. Consequently, this compound can exist as four distinct stereoisomers: cis-(5R,6S), cis-(5S,6R), trans-(5R,6R), and trans-(5S,6S).[4] The cis isomers are the predominant forms found in DNA.[5] The specific stereoisomer can influence its biological processing, including recognition and excision by DNA repair enzymes.
References
- 1. HPLC isolation and mass spectrometric characterization of two isomers of thymine glycols in oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Thymidine Glycol Oligonucleotide Modification [biosyn.com]
- 4. Thymidine glycol: the effect on DNA molecular structure and enzymatic processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective excision of this compound from oxidatively damaged DNA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Thymine Glycol Formation by Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress is a critical factor in the etiology of numerous diseases, including cancer and neurodegenerative disorders. A primary consequence of oxidative stress is damage to DNA, with thymine (B56734) glycol (Tg) being one of the most common and significant lesions. This technical guide provides a comprehensive overview of the mechanisms underlying thymine glycol formation, its detection, and its repair. We delve into the chemical reactions initiated by reactive oxygen species (ROS), detail the cellular repair pathways, and present current methodologies for the quantification and study of this DNA adduct. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the pathways of oxidative DNA damage.
Introduction to this compound
This compound (5,6-dihydroxy-5,6-dihydrothymine) is a major product of oxidative damage to the thymine base in DNA.[1][2][3] It is formed by the saturation of the 5,6-double bond of thymine, which distorts the DNA helix and can block the progression of DNA polymerases, thus representing a cytotoxic lesion.[3][4] The formation of this compound is a continuous process resulting from both endogenous metabolic byproducts and exogenous sources of oxidative stress, such as ionizing radiation.[1][2] It is estimated that approximately 300 this compound lesions are formed per cell per day in humans.[1]
The Chemistry of this compound Formation
The formation of this compound is primarily driven by the attack of reactive oxygen species (ROS) on the thymine base. The most reactive of these is the hydroxyl radical (•OH).
The Fenton Reaction: A Major Source of Hydroxyl Radicals
The Fenton reaction is a key source of hydroxyl radicals in biological systems. It involves the reaction of hydrogen peroxide (H₂O₂) with a transition metal, typically iron(II), to produce a hydroxyl radical and a hydroxide (B78521) ion.
-
Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
Mechanism of Hydroxyl Radical Attack on Thymine
The hydroxyl radical readily adds to the C5-C6 double bond of the thymine ring. This addition can occur at either the C5 or C6 position, leading to the formation of a thymine radical intermediate. Subsequent oxidation and reaction with water result in the formation of this compound.[5]
The reaction of the hydroxyl radical with thymine produces two main stereoisomers of this compound: cis-5,6-dihydroxy-5,6-dihydrothymine and trans-5,6-dihydroxy-5,6-dihydrothymine. In DNA, the cis isomers are predominant.[2][6]
Cellular Repair of this compound: The Base Excision Repair Pathway
The primary mechanism for the repair of this compound lesions in DNA is the Base Excision Repair (BER) pathway.[1][7] BER is a multi-step process involving a series of specialized enzymes.
Key Enzymes in this compound Repair
-
DNA Glycosylases: The first step in BER is the recognition and excision of the damaged base by a DNA glycosylase. For this compound, the primary enzymes are NTHL1 (Endonuclease III homolog 1) and NEIL1 (Nei-like DNA glycosylase 1).[6] These enzymes cleave the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.
-
AP Endonuclease 1 (APE1): Following the removal of the damaged base, APE1 incises the phosphodiester backbone 5' to the AP site.
-
DNA Polymerase β (Pol β): Pol β removes the 5'-deoxyribose phosphate (B84403) (dRP) residue and fills the single-nucleotide gap.
-
DNA Ligase III (LIG3) and XRCC1: The final step is the sealing of the nick in the DNA backbone by a complex of DNA Ligase III and X-ray repair cross-complementing protein 1 (XRCC1).
Stereoselectivity of Repair Enzymes
The DNA glycosylases involved in this compound repair exhibit stereoselectivity. For instance, E. coli Endonuclease III shows a preference for the (5S,6R) stereoisomer, while Endonuclease VIII prefers the (5R,6S) counterpart.[6] This stereoselectivity ensures the efficient removal of different this compound isomers from the genome.
Signaling Pathways Activated by this compound
The presence of oxidative DNA damage, including this compound, triggers a complex signaling network known as the DNA Damage Response (DDR). The master regulators of this response are the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).
Role of ATM and ATR
ATM is primarily activated by double-strand breaks, but also responds to oxidative stress.[8] ATR is activated by single-stranded DNA regions, which can arise at stalled replication forks caused by lesions like this compound.[9][10] Once activated, ATM and ATR phosphorylate a multitude of downstream targets to coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[8][10] Downstream effectors include the checkpoint kinases Chk1 and Chk2.[8][10]
PARP1 in DNA Damage Sensing and Repair
Poly(ADP-ribose) polymerase 1 (PARP1) is a key sensor of DNA single-strand breaks, which are intermediates in the BER pathway.[11][12][13][14] Upon binding to a DNA break, PARP1 becomes catalytically activated and synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins. This PARylation serves to recruit other DNA repair factors, including XRCC1, to the site of damage.[11][12]
Quantitative Data on this compound Formation and Repair
The following tables summarize quantitative data related to the formation and repair of this compound.
| Oxidizing Agent | Yield of this compound (lesions per 10⁶ DNA bases per Gy) | Reference |
| γ-irradiation (in vitro) | 0.022 | [15] |
| Crystalline Silica (B1680970) (in vitro) | Variable, sample-dependent | [16] |
| Cu(II)/Ascorbate/H₂O₂ | High yield, concentration-dependent | [17][18] |
Table 1: Yield of this compound from Various Oxidizing Agents.
| Enzyme | Substrate (Stereoisomer) | k_cat (min⁻¹) | K_M (nM) | k_cat/K_M (min⁻¹nM⁻¹) | Reference |
| E. coli Endo III | (5S,6R)-Tg | 2.6 ± 0.2 | 0.6 ± 0.1 | 4.3 | [6] |
| E. coli Endo III | (5R,6S)-Tg | 0.08 ± 0.01 | 1.1 ± 0.3 | 0.07 | [6] |
| E. coli Endo VIII | (5S,6R)-Tg | 0.14 ± 0.01 | 0.4 ± 0.1 | 0.35 | [6] |
| E. coli Endo VIII | (5R,6S)-Tg | 1.5 ± 0.1 | 0.3 ± 0.1 | 5.0 | [6] |
| mNTH1 (mouse) | (5S,6R)-Tg | 0.11 ± 0.01 | 1.3 ± 0.3 | 0.08 | [6] |
| mNTH1 (mouse) | (5R,6S)-Tg | 0.45 ± 0.03 | 0.5 ± 0.1 | 0.9 | [6] |
| mNEIL1 (mouse) | (5S,6R)-Tg | 0.23 ± 0.02 | 1.0 ± 0.3 | 0.23 | [6] |
| mNEIL1 (mouse) | (5R,6S)-Tg | 0.28 ± 0.02 | 0.7 ± 0.2 | 0.4 | [6] |
Table 2: Kinetic Parameters of DNA Glycosylases for this compound Excision.
Experimental Protocols for this compound Analysis
Accurate detection and quantification of this compound are crucial for studying oxidative DNA damage. Several methods are commonly employed, each with its own advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of this compound.
Methodology:
-
DNA Isolation and Hydrolysis: Isolate DNA from the sample of interest. Hydrolyze the DNA to release the individual bases, typically using formic acid.
-
Derivatization: The polar hydroxyl groups of this compound make it non-volatile. Therefore, derivatization is necessary to convert it into a volatile compound suitable for GC analysis. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for identification and quantification. Use of an isotopically labeled internal standard (e.g., ¹³C, ¹⁵N-labeled this compound) is essential for accurate quantification.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is another sensitive method for the detection of this compound.
Methodology:
-
DNA Isolation and Enzymatic Digestion: Isolate DNA and digest it to nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
HPLC Separation: Inject the digested sample onto an HPLC system equipped with a C18 reverse-phase column. Use an isocratic or gradient elution with a mobile phase typically consisting of a buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol).
-
Electrochemical Detection: The eluent from the HPLC column passes through an electrochemical detector. This compound is an electroactive compound and can be detected by applying a specific potential.
³²P-Postlabeling Assay
The ³²P-postlabeling assay is an extremely sensitive method for detecting DNA adducts, including this compound.[19][20][21]
Methodology:
-
DNA Digestion: Digest the DNA sample to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.[20]
-
Enrichment of Adducts: Enrich the adducted nucleotides, for example, by nuclease P1 digestion which removes normal nucleotides.[20]
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[20]
-
Separation and Detection: Separate the ³²P-labeled adducts by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[19][20] Detect and quantify the adducts by autoradiography or phosphorimaging.
Visualizations of Key Pathways and Workflows
Signaling Pathways
Caption: Formation of this compound by ROS and its subsequent repair via the BER pathway, initiated by DNA damage signaling.
Experimental Workflow
Caption: A typical experimental workflow for the analysis of this compound in DNA using GC-MS.
Conclusion
The formation of this compound is a significant consequence of oxidative stress, with profound implications for genomic integrity and human health. A thorough understanding of its formation, repair, and the signaling pathways it activates is essential for the development of novel therapeutic strategies targeting diseases associated with oxidative DNA damage. The methodologies outlined in this guide provide a robust framework for researchers to accurately detect and quantify this compound, facilitating further investigations into its biological roles and the efficacy of potential interventions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preferential formation of (5S,6R)-thymine glycol for oligodeoxyribonucleotide synthesis and analysis of drug binding to this compound-containing DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymidine glycol: the effect on DNA molecular structure and enzymatic processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Bypass of Thymidine Glycol by DNA Polymerase Theta Forms Sequence-Dependent Frameshift Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective excision of this compound from oxidatively damaged DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single nucleotide patch base excision repair is the major pathway for removal of this compound from DNA in human cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple functions of PARP1 in the repair of DNA double strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PARP-1 and its associated nucleases in DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 32P-postlabeling detection of radiation-induced DNA damage: identification and estimation of thymine glycols and phosphoglycolate termini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA strand breakage, this compound production, and hydroxyl radical generation induced by different samples of crystalline silica in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficient Formation of the Tandem this compound/8-oxo-7,8-dihydroguanine Lesion in Isolated DNA and the Mutagenic and Cytotoxic Properties of the Tandem Lesions in Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient formation of the tandem this compound/8-oxo-7,8-dihydroguanine lesion in isolated DNA and the mutagenic and cytotoxic properties of the tandem lesions in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Thymine Glycol DNA Lesions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thymine (B56734) glycol (Tg), a primary product of oxidative DNA damage, represents a significant threat to genomic integrity. Arising from both endogenous metabolic processes and exogenous agents such as ionizing radiation, this non-bulky lesion is a potent blocker of DNA replication and transcription, rendering it highly cytotoxic if left unrepaired. The principal cellular defense against thymine glycol is the Base Excision Repair (BER) pathway, initiated by specialized DNA glycosylases. This technical guide provides an in-depth exploration of the formation, biological consequences, and repair of this compound lesions. It details the experimental methodologies used to study this form of DNA damage and presents quantitative data to inform research and therapeutic development. Furthermore, this guide visualizes the intricate signaling pathways and logical relationships governing the cellular response to this critical DNA lesion, offering a valuable resource for professionals in genetics, oncology, and drug discovery.
Introduction: The Nature and Origin of this compound Lesions
This compound (5,6-dihydroxy-5,6-dihydrothymine) is one of the most common DNA lesions resulting from the oxidation of thymine residues.[1][2] Unlike bulky adducts, this compound is a non-helix-distorting lesion, yet its presence has profound biological consequences.[3]
Formation:
This compound lesions are formed when the C5-C6 double bond of thymine is attacked by reactive oxygen species (ROS), particularly the hydroxyl radical (•OH).[4] This can occur through:
-
Endogenous Metabolism: Normal aerobic respiration generates ROS as byproducts, leading to a steady-state level of oxidative DNA damage. It is estimated that approximately 300 this compound lesions are formed per human cell per day through this process.[2]
-
Exogenous Agents: Exposure to ionizing radiation (such as X-rays and gamma rays) and certain chemical oxidants can significantly increase the yield of this compound.[1][5] Ultraviolet A (UVA) radiation can also contribute to the formation of this compound through the generation of ROS.[4]
Due to the presence of two chiral centers at the C5 and C6 positions, this compound can exist as four stereoisomers. The cis-isomers, (5R,6S) and (5S,6R), are the predominant forms generated by ionizing radiation.[1]
Biological Consequences of this compound Lesions
The primary biological significance of this compound lies in its potent ability to block the progression of DNA and RNA polymerases, leading to cytotoxicity. While generally considered weakly mutagenic, the stalling of these critical cellular machineries can trigger various downstream signaling pathways.
Blockade of DNA Replication
This compound is a strong impediment to replicative DNA polymerases.[1][6] This blockage can lead to the collapse of replication forks, the formation of double-strand breaks, and ultimately, cell death. The non-planar structure of the this compound ring disrupts the geometry of the DNA double helix, preventing the polymerase from correctly positioning the incoming nucleotide for catalysis.[3]
Inhibition of Transcription
Similar to its effect on DNA replication, this compound can also stall RNA polymerases, thereby inhibiting transcription. This can have significant consequences for gene expression and overall cellular function. The blockage of transcription by this compound is a key signal for the initiation of transcription-coupled repair.
Cytotoxicity and Cellular Fate
If not efficiently repaired, the persistence of this compound lesions can lead to several cellular outcomes:
-
Apoptosis: The accumulation of stalled replication and transcription complexes can trigger programmed cell death.[7] This is a critical mechanism to eliminate cells with excessive DNA damage, thereby preventing the propagation of potentially harmful genetic alterations. The intrinsic (mitochondrial) pathway of apoptosis is often activated in response to DNA damage, involving the release of cytochrome c and the activation of caspases.[7][8]
-
Senescence: Sub-lethal levels of persistent DNA damage, including this compound, can induce a state of irreversible cell cycle arrest known as cellular senescence.[9] Senescent cells are metabolically active but do not proliferate, and they secrete a variety of pro-inflammatory cytokines and growth factors that can impact the surrounding tissue microenvironment.[9]
-
Mutagenesis: Although this compound itself is not highly mutagenic, the cellular response to the lesion can sometimes lead to mutations. Translesion synthesis (TLS) polymerases can bypass the lesion, but this process can be error-prone, leading to nucleotide misincorporations.
The Base Excision Repair Pathway for this compound
The primary mechanism for the removal of this compound from DNA is the Base Excision Repair (BER) pathway.[10][11] This multi-step process involves a series of enzymes that recognize and replace the damaged base.
Key Steps in this compound BER:
-
Recognition and Excision: The process is initiated by a DNA glycosylase that specifically recognizes the this compound lesion. In humans, two primary DNA glycosylases, NTHL1 (Endonuclease III-like protein 1) and NEIL1 (Nei-like DNA glycosylase 1), are responsible for excising this compound.[11][12] These are bifunctional glycosylases, meaning they possess both glycosylase and AP lyase activity.[10]
-
AP Site Cleavage: After the glycosylase removes the damaged base, it leaves behind an apurinic/apyrimidinic (AP) site. The AP lyase activity of NTHL1 and NEIL1 then cleaves the phosphodiester backbone 3' to the AP site.[13]
-
End Processing: The resulting single-strand break is further processed by other enzymes, such as AP endonuclease 1 (APE1) and polynucleotide kinase 3'-phosphatase (PNKP), to create a conventional 3'-hydroxyl and 5'-phosphate terminus.
-
DNA Synthesis and Ligation: DNA polymerase β (Pol β) fills the single-nucleotide gap, and the final nick is sealed by DNA ligase IIIα (LIG3A) in complex with XRCC1.[14]
The activity of the BER pathway is tightly regulated and coordinated with other cellular processes, including the cell cycle and other DNA repair pathways.[15] Poly(ADP-ribose) polymerase (PARP) plays a crucial role in sensing DNA strand breaks generated during BER and recruiting other repair factors to the site of damage.[15][16]
Quantitative Data on this compound Lesions
The following tables summarize key quantitative data related to the formation and repair of this compound lesions.
Table 1: Formation of this compound Lesions
| Parameter | Value | Reference(s) |
| Endogenous Formation Rate | ~300 lesions/cell/day | [2] |
| Urinary Excretion (Humans) | ~32 nmol/day | [17][18] |
| Radiation-Induced Formation | Dose-dependent | [5] |
Table 2: Enzymatic Repair of this compound
| Enzyme | Substrate | Kinetic Parameters | Reference(s) |
| Human NTHL1 | This compound | Kd and kcat values have been determined, showing tighter binding but slower turnover compared to its bacterial homolog. | [19] |
| Human NEIL1 | This compound | Recognizes and cleaves this compound from damaged DNA. | [20] |
Experimental Protocols for Studying this compound Lesions
A variety of techniques are employed to detect, quantify, and study the repair of this compound lesions.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and specific method for the quantification of this compound in DNA.
Methodology:
-
DNA Extraction: Genomic DNA is isolated from cells or tissues using standard protocols, ensuring minimal introduction of oxidative damage during the extraction process.
-
DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to individual nucleosides using a combination of DNase I, nuclease P1, and alkaline phosphatase.
-
Chromatographic Separation: The nucleoside mixture is separated by reverse-phase HPLC.
-
Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer, where this compound is identified and quantified based on its specific mass-to-charge ratio and fragmentation pattern. Stable isotope-labeled internal standards are typically used for accurate quantification.
Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a versatile method for detecting DNA strand breaks and can be modified to detect this compound lesions.
Methodology:
-
Cell Embedding: Single cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Lysis: The cells are lysed with a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nuclear DNA.
-
Enzyme Treatment: The slides are incubated with a this compound-specific DNA glycosylase (e.g., NTHL1 or its bacterial homolog, Endonuclease III) to convert the this compound lesions into single-strand breaks.
-
Alkaline Unwinding and Electrophoresis: The DNA is denatured in an alkaline buffer, and an electric field is applied. The broken DNA fragments migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye, and the comets are visualized and quantified using fluorescence microscopy and image analysis software. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Immunodetection
Immunodetection methods utilize antibodies that specifically recognize this compound lesions in DNA.
Methodology:
-
Cell Fixation and Permeabilization: Cells grown on coverslips are fixed with a crosslinking agent (e.g., paraformaldehyde) and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to the nucleus.
-
Blocking: Non-specific antibody binding sites are blocked with a protein solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically binds to this compound.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that recognizes the primary antibody is added.
-
Visualization: The cells are visualized using fluorescence microscopy. The intensity of the fluorescence signal is proportional to the amount of this compound present.
Signaling Pathways and Logical Relationships
The cellular response to this compound lesions involves a complex network of signaling pathways that determine the fate of the cell.
Base Excision Repair Signaling Pathway
Caption: Base Excision Repair pathway for this compound lesions.
Cellular Fate Decision upon this compound Damage
Caption: Cellular fate decisions in response to this compound DNA damage.
Implications for Drug Development
The critical role of the BER pathway in repairing this compound lesions presents opportunities for therapeutic intervention, particularly in oncology.
-
Targeting BER in Cancer Therapy: Many cancer cells exhibit increased levels of ROS and are more reliant on DNA repair pathways for survival. Inhibitors of key BER enzymes, such as NTHL1 and NEIL1, could potentially sensitize cancer cells to radiation therapy and chemotherapy agents that induce oxidative stress.[21]
-
Synthetic Lethality: In cancers with deficiencies in other DNA repair pathways (e.g., BRCA-mutated cancers), targeting the BER pathway could create a synthetic lethal interaction, leading to selective killing of cancer cells.
-
Biomarkers of Oxidative Stress: The measurement of this compound levels in urine or tissue samples can serve as a biomarker of oxidative stress and DNA damage, which could be used to monitor disease progression or the efficacy of therapeutic interventions.[17][18]
Conclusion
This compound DNA lesions are a constant threat to genomic stability, with the potential to cause significant cytotoxicity by blocking DNA replication and transcription. The Base Excision Repair pathway provides a robust defense against these lesions, highlighting the importance of this fundamental DNA repair mechanism. A thorough understanding of the formation, biological consequences, and repair of this compound is essential for researchers and clinicians working in the fields of cancer biology, aging, and neurodegenerative diseases. The experimental protocols and quantitative data presented in this guide provide a foundation for further investigation into the intricate cellular responses to this common form of DNA damage and for the development of novel therapeutic strategies that exploit the vulnerabilities of cancer cells with compromised DNA repair capabilities.
References
- 1. Thymidine glycol: the effect on DNA molecular structure and enzymatic processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cellular repair and toxicity determinants of the major oxidative DNA lesion this compound | ANR [anr.fr]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Inducible repair of this compound detected by an ultrasensitive assay for DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Processing of this compound in a clustered DNA damage site: mutagenic or cytotoxic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. DNA damage-mediated cellular senescence promotes hand-foot syndrome that can be relieved by thymidine prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Base excision repair - Wikipedia [en.wikipedia.org]
- 12. NTHL1 in Genomic Integrity, Aging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactome | Cleavage of this compound by NTHL1 glycosylase [reactome.org]
- 14. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Strategic Combination of DNA-Damaging Agent and PARP Inhibitor Results in Enhanced Cytotoxicity [frontiersin.org]
- 16. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. This compound and thymidine glycol in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Caught in motion: human NTHL1 undergoes interdomain rearrangement necessary for catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reactome | NEIL1 cleaves this compound from damaged DNA [reactome.org]
- 21. Polymorphic variant Asp239Tyr of human DNA glycosylase NTHL1 is inactive for removal of a variety of oxidatively-induced DNA base lesions from genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Thymine Glycol: A Technical Guide to its Involvement in Mutagenesis and Carcinogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymine (B56734) glycol (Tg), a primary product of thymine oxidation, is a ubiquitous DNA lesion induced by endogenous reactive oxygen species and exogenous agents such as ionizing radiation. While not as potently mutagenic as other lesions, its high frequency of formation and its ability to impede DNA replication and transcription underscore its significance in genomic instability and carcinogenesis. This technical guide provides an in-depth analysis of the formation, mutagenic properties, and repair of thymine glycol, with a focus on its implications for cancer development. Detailed experimental protocols for the study of this lesion and its biological consequences are provided, alongside quantitative data and visual representations of key cellular pathways.
Introduction: The Chemical Nature and Formation of this compound
This compound, chemically 5,6-dihydroxy-5,6-dihydrothymine, arises from the oxidation of the C5-C6 double bond of the thymine base. This saturation of the pyrimidine (B1678525) ring distorts the DNA helix, creating a significant obstacle for DNA metabolic processes. The formation of this compound is a common consequence of cellular exposure to oxidative stress.
Sources of this compound Formation:
-
Endogenous Reactive Oxygen Species (ROS): Normal cellular metabolism, particularly mitochondrial respiration, generates ROS such as hydroxyl radicals (•OH) that readily attack DNA.
-
Ionizing Radiation: Gamma rays and X-rays induce the formation of this compound through the radiolysis of water, which produces hydroxyl radicals.
-
Chemical Oxidants: Certain chemical agents, like potassium permanganate (B83412) (KMnO4) and osmium tetroxide (OsO4), are potent oxidizers that can induce the formation of this compound and are often used experimentally to study this lesion.[1]
-
UV Radiation: Although less efficient than ionizing radiation, UV-A radiation can indirectly lead to the formation of this compound through the generation of ROS.
The Mutagenic Potential of this compound
This compound is considered a weakly mutagenic lesion. Its primary effect is to block DNA replication, which can be cytotoxic if not repaired. However, when bypassed by DNA polymerases, it can lead to a specific mutational signature.
T→C Transitions: The Predominant Mutational Outcome
The most frequently observed mutation induced by this compound is a T to C transition.[2][3] This misincorporation is thought to occur due to the altered base pairing properties of the glycol-modified thymine. The distorted structure can favor a wobble base pair with guanine (B1146940) during replication.
Quantitative Analysis of this compound Mutagenicity
The mutagenic frequency of this compound is relatively low but can be influenced by the cellular context and the presence of other DNA lesions.
| Experimental System | Mutation Frequency | Predominant Mutation | Reference |
| E. coli (single-stranded phage DNA) | 0.3% | T→C | [2][3] |
| E. coli (clustered with 8-oxoG) | Enhanced frequency at 8-oxoG site | G→T (at 8-oxoG) | [4] |
Cellular Processing of this compound: Repair and Signaling
Cells have evolved robust mechanisms to recognize and remove this compound, primarily through the Base Excision Repair (BER) pathway. The persistence of this lesion can trigger cellular signaling cascades to arrest the cell cycle and coordinate repair.
The Base Excision Repair (BER) Pathway for this compound Removal
The BER pathway is the principal mechanism for the repair of this compound and involves a series of enzymatic steps.
Key enzymes in this compound repair:
-
DNA Glycosylases: In prokaryotes, Endonuclease III (Nth) and Endonuclease VIII (Nei) are the primary glycosylases that recognize and excise this compound. In eukaryotes, the orthologs are NTHL1 and NEIL1/2/3.[4] These enzymes cleave the N-glycosidic bond between the damaged base and the deoxyribose sugar.
-
AP Endonuclease (APE1): After the removal of this compound, an apurinic/apyrimidinic (AP) site is generated. APE1 cleaves the phosphodiester backbone 5' to the AP site, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribosephosphate (dRP) moiety.
-
DNA Polymerase β (Pol β): Pol β possesses both DNA polymerase and dRP lyase activities. It fills the single-nucleotide gap and then removes the 5'-dRP flap.
-
DNA Ligase: DNA ligase III or I seals the remaining nick in the DNA backbone, completing the repair process.
Signaling Pathways Activated by this compound-Induced Damage
While this compound itself is not a strong activator of the canonical DNA damage response pathways like ATM and ATR, the processing of this lesion, particularly when it leads to replication fork stalling, can trigger these signaling cascades.
The blockage of replication forks by this compound can lead to the accumulation of single-stranded DNA (ssDNA), which is a potent activator of the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[5] ATR, in turn, phosphorylates and activates the downstream checkpoint kinase Chk1.[6] Activated Chk1 can then orchestrate a cellular response that includes:
-
Cell Cycle Arrest: Halting the cell cycle, typically at the G2/M transition, to provide time for DNA repair.[7]
-
Activation of DNA Repair Pathways: Promoting the recruitment of repair factors to the site of damage.
-
Induction of Apoptosis: If the damage is too extensive to be repaired, Chk1 can contribute to the initiation of programmed cell death.
This compound in Carcinogenesis: From Biomarker to Potential Initiator
The role of this compound in carcinogenesis is multifaceted. It serves as a reliable biomarker of oxidative stress, a known driver of cancer, and its mutagenic potential, although modest, can contribute to the accumulation of cancer-driving mutations.
This compound as a Biomarker of Oxidative DNA Damage
The levels of this compound in urine are often used as a non-invasive biomarker to assess the extent of oxidative DNA damage in an individual.[8] Elevated levels of urinary this compound have been associated with various cancers and are indicative of increased oxidative stress and/or deficient DNA repair.
| Study Population | Finding | Reference |
| Healthy Humans | Average excretion of ~32 nmol/day of this compound and thymidine (B127349) glycol. | [8] |
| Rats | Excrete ~15 times more this compound per kg of body weight than humans, correlating with higher metabolic rate. | [8] |
| Human Neoplastic vs. Non-neoplastic urines | No significant difference in excretion levels was found in this particular study. | [9] |
The Role of this compound in Cancer Initiation and Progression
While a single this compound lesion is unlikely to be a potent carcinogenic event, the continuous formation of these lesions due to chronic oxidative stress can contribute to carcinogenesis through several mechanisms:
-
Accumulation of T→C Mutations: Over time, the low-frequency T→C transitions can lead to the inactivation of tumor suppressor genes or the activation of oncogenes.
-
Genomic Instability: The constant cycle of damage and repair, especially if the repair process is inefficient, can lead to more complex genomic rearrangements.
-
Synergistic Effects with Other Lesions: this compound often occurs in the context of clustered DNA damage, alongside other lesions like 8-oxoguanine. These clustered lesions can be more difficult to repair and may have a higher mutagenic potential.[4]
Experimental Protocols for the Study of this compound
A variety of experimental techniques are employed to study the formation, repair, and biological consequences of this compound.
Detection and Quantification of this compound
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for quantifying this compound. It typically involves the acid hydrolysis of DNA to release the damaged bases, followed by derivatization to make them volatile for GC analysis. Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used for precise quantification.[10]
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique offers high sensitivity and does not always require derivatization. DNA is enzymatically or chemically hydrolyzed, and the resulting nucleosides or bases are separated by HPLC and detected by MS/MS.[11]
-
Immunoassays: Monoclonal antibodies specific for this compound can be used in enzyme-linked immunosorbent assays (ELISAs) or other immunoassays for its detection. This method is particularly useful for detecting the lesion in situ or for high-throughput screening.[12]
Site-Specific Mutagenesis Assays
To study the mutagenic consequences of a single this compound lesion, site-directed mutagenesis is employed.
Methodology Overview:
-
Oligonucleotide Synthesis: An oligonucleotide containing a single, site-specifically placed this compound is synthesized.
-
Vector Construction: The this compound-containing oligonucleotide is incorporated into a single-stranded or double-stranded plasmid vector.
-
Transformation: The vector is transformed into a suitable host, typically E. coli.
-
Replication and Progeny Analysis: The vector replicates in the host cells. Progeny plasmids are then isolated and sequenced to determine the frequency and type of mutations that occurred at the site of the lesion.
In Vitro DNA Repair Assays
These assays are used to study the activity of DNA repair enzymes on this compound-containing substrates.
Methodology Overview:
-
Substrate Preparation: A DNA substrate, often a radiolabeled oligonucleotide containing a site-specific this compound, is prepared.
-
Incubation with Enzyme or Cell Extract: The substrate is incubated with a purified DNA repair enzyme (e.g., NTHL1) or a cell-free extract containing repair activities.
-
Analysis of Reaction Products: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The appearance of a shorter, cleaved product indicates the excision of the this compound.
Conclusion and Future Directions
This compound, while a seemingly modest DNA lesion, plays a significant role in the landscape of genomic instability that drives carcinogenesis. Its high frequency of formation as a consequence of oxidative stress makes it a constant threat to the integrity of the genome. While the primary cellular defense is the efficient BER pathway, the potential for replication blockage and the introduction of T→C mutations highlight its contribution to the mutational burden of cells.
Future research in this area will likely focus on:
-
Elucidating the signaling pathways that are specifically activated by the recognition of this compound, independent of its conversion to a strand break.
-
Investigating the interplay between this compound repair and other DNA repair pathways, particularly in the context of clustered DNA damage.
-
Developing more sensitive and specific biomarkers based on this compound and other oxidative DNA lesions for the early detection and risk assessment of cancer.
-
Exploring therapeutic strategies that target the repair of oxidative DNA damage to either enhance the efficacy of cancer therapies or to prevent carcinogenesis in high-risk populations.
A deeper understanding of the multifaceted role of this compound will undoubtedly provide valuable insights into the fundamental mechanisms of carcinogenesis and open new avenues for cancer prevention and treatment.
References
- 1. Potassium permanganate - Wikipedia [en.wikipedia.org]
- 2. Genotoxic activity of potassium permanganate in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Short- and Long-Patch Base Excision Repair (BER) Assay in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of G0/G1 phase cell cycle arrest and apoptosis by thymol through ROS generation and caspase-9/-3 activation in breast and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and thymidine glycol in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reporter Assays for BER Pathway | Springer Nature Experiments [experiments.springernature.com]
- 10. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How are base excision DNA repair pathways deployed in vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Discovery and History of Thymine Glycol: A Hallmark of Oxidative DNA Damage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thymine (B56734) glycol (5,6-dihydroxy-5,6-dihydrothymine), a primary product of oxidative damage to DNA, stands as a significant lesion with profound biological consequences. Its discovery and subsequent characterization have been pivotal in shaping our understanding of DNA damage and repair mechanisms. This technical guide provides a comprehensive overview of the history of thymine glycol, from its initial identification to its role as a biomarker for oxidative stress. We delve into detailed experimental protocols for its detection and quantification, present key quantitative data on its formation and repair, and visualize the intricate signaling pathways and experimental workflows associated with its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the study of DNA damage and repair.
Introduction: The Emergence of this compound in DNA Damage Research
The story of this compound is intrinsically linked to the study of the detrimental effects of ionizing radiation and oxidative stress on cellular integrity. In the mid-20th century, as the field of radiobiology grew, scientists sought to understand the molecular basis of radiation-induced cellular damage. It was recognized that DNA was a primary target, and that the chemical modification of its constituent bases was a key consequence.
Thymine, being particularly susceptible to oxidation at its 5,6-double bond, was identified as a significant site of damage. Early studies in the 1970s by researchers such as Peter Cerutti and his colleagues laid the groundwork by demonstrating that a radiolysis product of thymine, later confirmed to be this compound, was excised from the DNA of irradiated cells.[1] This discovery marked a crucial step in recognizing this compound as a stable and measurable product of DNA damage.
Subsequent research solidified the understanding that this compound is not only induced by ionizing radiation but is also a product of endogenous metabolic processes that generate reactive oxygen species (ROS).[2] This established this compound as a key biomarker for oxidative stress, a condition implicated in a wide range of pathologies including cancer, neurodegenerative diseases, and aging.[3] The rate of formation of this compound and its corresponding nucleoside, thymidine (B127349) glycol, in human DNA is estimated to be around 300 lesions per cell per day.[3]
The biological significance of this compound lies in its ability to disrupt DNA replication and transcription. It acts as a potent block to DNA polymerases, which can lead to cell cycle arrest and, if unrepaired, cell death.[4] This has made the cellular mechanisms for its repair a subject of intense investigation, leading to the elucidation of the Base Excision Repair (BER) pathway as the primary route for its removal.
Quantitative Data on this compound Formation and Repair
The formation of this compound is a quantifiable event that is dependent on the dose and type of damaging agent. Similarly, its repair is a dynamic process with measurable kinetics. The following tables summarize key quantitative data from the literature.
Table 1: Formation of this compound under Various Conditions
| Damaging Agent | System | Dose | This compound Yield | Reference |
| γ-radiation | HeLa Cells | 36 krad | 30% increase in thymine damage | [5] |
| Ionizing Radiation | Mouse Fibroblast Cells | 500 Gy | 3.55 Tg / 106 Nucleosides | [6] |
| N-hydroxy-2-naphthylamine | Human Cells | Dose-dependent | Greater than equi-toxic doses of radiation | [1] |
| Benzo(a)pyrene | Human Cells | Dose-dependent | Greater than equi-toxic doses of radiation | [1] |
| Endogenous Oxidation | Human Cells | - | ~300 lesions per cell per day | [3] |
Table 2: Kinetic Parameters for the Excision of this compound Stereoisomers by DNA Glycosylases
| Enzyme | Organism | Substrate (Tg Stereoisomer) | Km (nM) | kcat (min-1) | kcat/Km (nM-1min-1) | Reference |
| Endonuclease III (Nth) | E. coli | (5S,6R) | 3.7 ± 0.77 | 0.071 ± 0.0043 | 0.020 ± 0.002 | [7] |
| Endonuclease III (Nth) | E. coli | (5R,6S) | 54 ± 12 | 0.052 ± 0.004 | 0.0010 ± 0.0001 | [7] |
| Endonuclease VIII (Nei) | E. coli | (5S,6R) | 0.62 ± 0.14 | 0.022 ± 0.013 | 0.035 ± 0.023 | [7] |
| Endonuclease VIII (Nei) | E. coli | (5R,6S) | 6.1 ± 1.2 | 0.038 ± 0.003 | 0.0062 ± 0.0008 | [7] |
| mNTH1 | Mouse | (5S,6R) | 12 ± 2.6 | 0.063 ± 0.005 | 0.0054 ± 0.0007 | [7] |
| mNTH1 | Mouse | (5R,6S) | 13 ± 3.4 | 0.013 ± 0.001 | 0.0010 ± 0.0002 | [7] |
| mNEIL1 | Mouse | (5S,6R) | 5.8 ± 1.3 | 0.017 ± 0.001 | 0.0030 ± 0.0003 | [7] |
| mNEIL1 | Mouse | (5R,6S) | 1.8 ± 0.4 | 0.026 ± 0.002 | 0.015 ± 0.002 | [7] |
Experimental Protocols
Synthesis and Purification of this compound Standard
A pure standard of this compound is essential for its accurate quantification in biological samples. The following protocol describes the synthesis and purification of cis-thymine glycol.
Materials:
-
Thymidine
-
Osmium tetroxide (OsO4)
-
Potassium permanganate (B83412) (KMnO4)
-
Sodium bisulfite (NaHSO3)
-
Boronate affinity chromatography column
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
Solvents: water, methanol, acetonitrile (B52724), triethylammonium (B8662869) acetate (B1210297) buffer
Protocol:
-
Oxidation of Thymidine:
-
Dissolve thymidine in water.
-
Add a catalytic amount of OsO4 or a stoichiometric amount of KMnO4 to the solution.
-
Stir the reaction at room temperature for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding an excess of sodium bisulfite solution.
-
-
Purification by Boronate Affinity Chromatography:
-
Equilibrate a boronate affinity column with a high pH buffer (e.g., 100 mM ammonium (B1175870) carbonate, pH 8.8).
-
Load the reaction mixture onto the column. The cis-diol of this compound will bind to the boronate resin.
-
Wash the column extensively with the equilibration buffer to remove unreacted thymidine and other byproducts.
-
Elute the bound this compound with a low pH buffer (e.g., 100 mM formic acid).
-
-
HPLC Purification:
-
Further purify the eluted fractions by reverse-phase HPLC on a C18 column.
-
Use a gradient of acetonitrile in triethylammonium acetate buffer to separate the cis- and trans-isomers of this compound.
-
Collect the fractions corresponding to the cis-thymine glycol peak.
-
Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
-
DNA Extraction and Hydrolysis for this compound Analysis
Accurate measurement of this compound in cellular DNA requires careful extraction and enzymatic hydrolysis to release the modified nucleosides.
Materials:
-
Cultured cells or tissue samples
-
Cell lysis buffer (e.g., containing Tris-HCl, EDTA, SDS)
-
Proteinase K
-
RNase A
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol (B145695) (100% and 70%)
-
Nuclease P1
-
Alkaline phosphatase
-
Sodium acetate buffer (pH 5.2)
-
Tris-HCl buffer (pH 8.2)
Protocol:
-
Cell Lysis and DNA Extraction: [8]
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in cell lysis buffer containing Proteinase K and RNase A.
-
Incubate at 56°C for 1-3 hours to digest proteins and RNA.
-
Perform phenol:chloroform:isoamyl alcohol extraction to remove proteins.
-
Precipitate the DNA from the aqueous phase by adding two volumes of cold 100% ethanol.
-
Wash the DNA pellet with 70% ethanol and air-dry.
-
Resuspend the purified DNA in a suitable buffer (e.g., TE buffer).
-
-
Enzymatic Hydrolysis of DNA: [9]
-
To 100 µg of purified DNA, add sodium acetate buffer (pH 5.2), ZnCl2, and nuclease P1.
-
Incubate at 37°C for 2 hours to digest the DNA into deoxynucleoside 3'-monophosphates.
-
Adjust the pH to 8.2 with Tris-HCl buffer and add alkaline phosphatase.
-
Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to deoxynucleosides.
-
The resulting hydrolysate is now ready for analysis by HPLC or GC-MS.
-
Quantification of this compound by HPLC with UV Detection
HPLC is a widely used method for the quantification of this compound in DNA hydrolysates.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
This compound standard
-
DNA hydrolysate sample
Protocol:
-
Chromatographic Conditions:
-
Set the column temperature to 30°C.
-
Use a flow rate of 1.0 mL/min.
-
Set the UV detector to 220 nm.
-
Use a linear gradient, for example: 0-10 min, 5% B; 10-30 min, 5-30% B; 30-35 min, 30-5% B; 35-40 min, 5% B.
-
-
Sample Analysis:
-
Inject a known amount of the this compound standard to determine its retention time and generate a standard curve.
-
Inject the DNA hydrolysate sample.
-
Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the detection of this compound, often following a derivatization step to improve volatility.
Materials:
-
GC-MS system
-
Capillary column suitable for derivatized nucleosides (e.g., DB-5ms)
-
Derivatization reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Internal standard: Isotopically labeled this compound (e.g., [2H3]this compound)
-
DNA hydrolysate sample
Protocol:
-
Sample Preparation and Derivatization: [10]
-
To the DNA hydrolysate, add a known amount of the internal standard.
-
Lyophilize the sample to dryness.
-
Add MTBSTFA and pyridine (B92270) to the dried sample.
-
Heat at 100°C for 30 minutes to form the tert-butyldimethylsilyl (TBDMS) derivatives of the nucleosides.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a temperature program to separate the components, for example: initial temperature of 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the TBDMS derivative of this compound and the internal standard.
-
Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualization of Signaling Pathways and Experimental Workflows
Base Excision Repair Pathway for this compound
This compound is primarily repaired through the Base Excision Repair (BER) pathway. This multi-step process involves a series of enzymes that recognize, excise, and replace the damaged base.
Caption: The Base Excision Repair (BER) pathway for this compound.
Experimental Workflow for Studying this compound DNA Damage and Repair
A typical experimental workflow to investigate the formation and repair of this compound in a cellular context is outlined below.
Caption: A generalized experimental workflow for this compound analysis.
Conclusion
This compound has evolved from a mere curiosity of radiation chemistry to a cornerstone in our understanding of oxidative DNA damage and repair. Its well-characterized formation and repair pathways, coupled with the availability of robust analytical methods for its detection, have established it as an indispensable tool for researchers. This technical guide has provided a comprehensive overview of the historical context, quantitative aspects, and experimental methodologies associated with the study of this compound. The detailed protocols and visual representations of key processes are intended to empower researchers in their efforts to unravel the complexities of DNA damage and repair, and to facilitate the development of novel therapeutic strategies targeting these fundamental cellular pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Efficient Formation of the Tandem this compound/8-oxo-7,8-dihydroguanine Lesion in Isolated DNA and the Mutagenic and Cytotoxic Properties of the Tandem Lesions in Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. A study of pyrimidine base damage in relation to oxidative stress and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are the steps of DNA extraction? | AAT Bioquest [aatbio.com]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
An In-depth Technical Guide on the Stereochemistry of Thymine Glycol and Its Biological Impact
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of thymine (B56734) glycol, a significant DNA lesion, and its profound biological consequences. The content delves into the formation of its various stereoisomers, their impact on DNA structure and function, and the cellular mechanisms that respond to this form of DNA damage. This document is intended to be a valuable resource for researchers in the fields of DNA damage and repair, cancer biology, and drug development.
Stereochemistry of Thymine Glycol
This compound (5,6-dihydroxy-5,6-dihydrothymine), a primary product of oxidative damage to thymine residues in DNA, is generated by the action of reactive oxygen species (ROS) and ionizing radiation. The saturation of the 5,6-double bond of the thymine ring results in the formation of two new chiral centers at the C5 and C6 positions. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers: the cis-glycols and the trans-glycols.
The predominant forms found in DNA are the cis-diastereomers:
-
(5R,6S)-thymine glycol
-
(5S,6R)-thymine glycol
The trans isomers, (5R,6R)-thymine glycol and (5S,6S)-thymine glycol, are generally formed in lower abundance. The cis and trans isomers can interconvert, with the cis form being the more stable and prevalent isomer in double-stranded DNA.
Biological Impact of this compound
The presence of this compound in the DNA template has significant repercussions for cellular processes, primarily DNA replication and repair.
Impact on DNA Replication
This compound is a potent blocker of DNA replication. Both in vitro and in vivo studies have demonstrated that high-fidelity DNA polymerases are stalled at the site of the lesion. This blockage can lead to the collapse of replication forks, a phenomenon known as replicative stress. The stalling of the replication machinery is a critical cytotoxic event, as unresolved stalled forks can lead to the formation of double-strand breaks and ultimately, cell death. While some specialized translesion synthesis (TLS) polymerases can bypass the lesion, this process can be error-prone, introducing mutations into the genome.
DNA Repair of this compound
Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of this compound. The primary pathway for the removal of this lesion is Base Excision Repair (BER). The process is initiated by a specific class of enzymes called DNA glycosylases, which recognize the damaged base and cleave the N-glycosidic bond, excising the this compound and leaving an abasic (AP) site.
Interestingly, different DNA glycosylases exhibit stereoselectivity in their recognition and excision of this compound stereoisomers. For instance, in E. coli, Endonuclease III preferentially excises the (5S,6R) isomer, while Endonuclease VIII shows a preference for the (5R,6S) isomer. This stereochemical preference highlights the intricate molecular recognition mechanisms employed by DNA repair enzymes.
Cellular Signaling in Response to this compound
The stalling of replication forks by this compound is a major source of replicative stress, which in turn activates a complex signaling network known as the DNA Damage Response (DDR). A key player in this response is the ATR (Ataxia Telangiectasia and Rad3-related) kinase.
Upon sensing stalled replication forks, ATR is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk1. Activated Chk1 then orchestrates a multi-pronged response aimed at preserving genome integrity. This includes:
-
Cell Cycle Arrest: Chk1 activation leads to the inhibition of cell cycle progression, typically at the G2/M checkpoint, providing time for DNA repair before the cell attempts to divide.
-
Replication Fork Stabilization: The ATR-Chk1 pathway helps to stabilize the stalled replication forks, preventing their collapse into more lethal double-strand breaks.
-
Activation of DNA Repair: The DDR signaling cascade can upregulate the expression and activity of DNA repair proteins, enhancing the cell's capacity to remove the this compound lesions.
-
Induction of Apoptosis: If the DNA damage is too extensive and cannot be repaired, the DDR can trigger programmed cell death (apoptosis) to eliminate the damaged cell and prevent the propagation of potentially harmful mutations. The tumor suppressor protein p53 is a critical mediator of this apoptotic response. Following DNA damage, p53 is stabilized and activated, leading to the transcription of pro-apoptotic genes.
Quantitative Data Summary
The following tables summarize key quantitative data related to the formation, repair, and structural impact of this compound stereoisomers.
Table 1: Relative Abundance of this compound Stereoisomers
| Condition | (5R,6S)-Tg | (5S,6R)-Tg | Reference(s) |
| γ-irradiation of DNA | ~50% | ~50% | [1] |
| OsO₄ oxidation of DNA | Predominant | Minor | [1] |
Table 2: Kinetic Parameters for DNA Glycosylase Excision of this compound Stereoisomers
| Enzyme | Stereoisomer | K_m (nM) | k_cat (min⁻¹) | k_cat/K_m (nM⁻¹min⁻¹) | Reference(s) |
| E. coli Endo III | (5R,6S)-Tg | 1.8 | 0.05 | 0.028 | [1] |
| (5S,6R)-Tg | 0.5 | 1.5 | 3.0 | [1] | |
| E. coli Endo VIII | (5R,6S)-Tg | 1.0 | 2.5 | 2.5 | [1] |
| (5S,6R)-Tg | 2.5 | 0.5 | 0.2 | [1] | |
| Mouse NTH | (5R,6S)-Tg | 2.5 | 1.9 | 0.76 | [1] |
| (5S,6R)-Tg | 0.1 | 0.005 | 0.05 | [1] | |
| Mouse NEIL1 | (5R,6S)-Tg | 0.8 | 0.12 | 0.15 | [1] |
| (5S,6R)-Tg | 1.2 | 0.08 | 0.067 | [1] |
Table 3: Thermodynamic Stability of DNA Duplexes Containing this compound
| Duplex Composition | ΔT_m (°C) vs. Undamaged | Reference(s) |
| DNA with (5R,6S)-Tg | -10 to -15 | [2] |
| DNA with (5S,6R)-Tg | -10 to -15 | [2] |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of this compound.
Preparation of Oligonucleotides Containing a Site-Specific this compound
Methodology:
-
Oxidation of Protected Thymidine: A protected thymidine phosphoramidite is oxidized using osmium tetroxide (OsO₄) to generate the cis-diol.
-
Protection of the Diol: The resulting diol is protected, for example, by acetylation, to prevent side reactions during oligonucleotide synthesis.
-
Automated DNA Synthesis: The modified phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard automated DNA synthesizer.
-
Deprotection and Cleavage: The oligonucleotide is cleaved from the solid support and all protecting groups are removed.
-
Purification: The final product is purified by high-performance liquid chromatography (HPLC).
-
Characterization: The identity and purity of the this compound-containing oligonucleotide are confirmed by mass spectrometry.
DNA Glycosylase Activity Assay
Methodology:
-
Substrate Preparation: A radiolabeled (e.g., ³²P) or fluorescently labeled oligonucleotide containing a site-specific this compound is annealed to its complementary strand.
-
Enzymatic Reaction: The DNA substrate is incubated with the purified DNA glycosylase in an appropriate reaction buffer at a controlled temperature.
-
Reaction Quenching: The reaction is stopped at various time points by adding a quenching solution (e.g., formamide (B127407) loading buffer).
-
Product Separation: The reaction products (cleaved and uncleaved DNA strands) are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Analysis: The gel is visualized using autoradiography or fluorescence imaging, and the amount of product formed over time is quantified to determine the enzyme's kinetic parameters.
Analysis of this compound in DNA by HPLC-MS/MS
Methodology:
-
DNA Isolation: Genomic DNA is extracted from cells or tissues of interest.
-
Enzymatic Digestion: The DNA is enzymatically hydrolyzed to its constituent nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
HPLC Separation: The resulting mixture of nucleosides is separated by reverse-phase HPLC.
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The this compound nucleoside is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Quantification: Stable isotope-labeled internal standards are used for accurate quantification of the this compound levels in the original DNA sample.
Conclusion
The stereochemistry of this compound plays a crucial role in its biological impact. As a significant form of oxidative DNA damage, this compound poses a formidable challenge to the maintenance of genome integrity. Its ability to block DNA replication highlights its cytotoxic potential, while the cellular responses it elicits, including the activation of DNA repair pathways and cell cycle checkpoints, underscore the intricate mechanisms that have evolved to protect the genome from such insults. A thorough understanding of the stereochemical and biological aspects of this compound is essential for researchers in cancer biology and for the development of novel therapeutic strategies that target DNA damage and repair pathways.
References
An In-depth Technical Guide on the Cellular Consequences of Thymine Glycol Accumulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymine (B56734) glycol (Tg), a primary product of oxidative DNA damage, poses a significant threat to genomic integrity. Arising from the oxidation of thymine residues by reactive oxygen species (ROS) generated during normal metabolic processes or exposure to ionizing radiation, Tg lesions are a constant challenge to cellular fidelity. This technical guide provides a comprehensive overview of the cellular ramifications of thymine glycol accumulation, from its impact on fundamental processes like DNA replication and transcription to the intricate signaling cascades and repair mechanisms it triggers. We delve into the quantitative aspects of Tg-induced mutagenesis and repair, offer detailed experimental protocols for its detection and analysis, and present visual representations of the key cellular pathways involved. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking a deeper understanding of the molecular and cellular consequences of this prevalent form of DNA damage.
Introduction to this compound
This compound (5,6-dihydroxy-5,6-dihydrothymine) is one of the most common and well-studied forms of oxidative DNA damage.[1] Its formation disrupts the planar structure of the thymine base, leading to significant helical distortion in the DNA double helix. The estimated rate of formation of this compound and its nucleoside form, thymidine (B127349) glycol, is approximately 300 lesions per cell per day in humans.[1] This constant endogenous threat necessitates robust cellular defense mechanisms to prevent the accumulation of this potentially cytotoxic lesion.
Impact on Core Cellular Processes
The accumulation of this compound lesions within the genome has profound consequences for essential cellular functions, most notably DNA replication and transcription.
DNA Replication Blockade
A primary and critical consequence of an unrepaired this compound lesion is its potent ability to block DNA replication. The distorted structure of Tg acts as a formidable obstacle for high-fidelity DNA polymerases, leading to stalled replication forks.[2] This blockage can be a lethal event for the cell if not resolved.[2] Studies have shown that DNA synthesis by various polymerases, including E. coli DNA polymerase I and T4 DNA polymerase, is terminated at the site of a cis-thymine glycol lesion.[3][4][5] Interestingly, replication often halts after the correct nucleotide, dAMP, is inserted opposite the lesion, suggesting that the primary effect is the suppression of further synthesis rather than immediate misincorporation.[3][4][5]
Transcriptional Hindrance
The effect of this compound on transcription is more nuanced and appears to be dependent on the specific RNA polymerase. When located in the transcribed strand, this compound can block transcription elongation by T7 RNA polymerase. However, mammalian RNA polymerase II has been shown to bypass the lesion, suggesting that the transcriptional machinery in eukaryotes may have mechanisms to tolerate this form of damage.[6] this compound in the non-transcribed strand does not appear to significantly affect transcription by either polymerase.[6]
Mutagenic Potential of this compound
This compound is generally considered to be non-mutagenic or only weakly mutagenic.[3][4][5][7] When mutations do occur in single-stranded DNA, they are primarily T-to-C transitions, occurring at a low frequency of approximately 0.3% in E. coli.[7][8] However, the context of the lesion is critical. In clustered DNA damage sites, where Tg is located in close proximity to other lesions like 8-oxoguanine (8-oxoG), it can enhance the mutagenic potential of the neighboring lesion.[7] For instance, the presence of Tg can increase the frequency of G-to-T transversions at an adjacent 8-oxoG site.[9]
Quantitative Data on Mutagenesis
| Lesion Context | Organism/Cell Type | Mutation Frequency | Predominant Mutation | Citation(s) |
| Single this compound in ssDNA | E. coli | 0.3% | T → C | [7][8] |
| 8-oxodG alone | E. coli (AB1157) | 18% | G → T | [9] |
| 5’-(8-oxodG)-Tg-3’ tandem lesion | E. coli (AB1157) | 32% | G → T | [9] |
| 5’-Tg-(8-oxodG)-3’ tandem lesion | E. coli (AB1157) | 28% | G → T | [9] |
Cellular Repair of this compound
The primary defense against the accumulation of this compound is the Base Excision Repair (BER) pathway. This intricate process involves the coordinated action of several enzymes to recognize, excise, and replace the damaged base.
The Base Excision Repair Pathway
The BER pathway is initiated by a DNA glycosylase that specifically recognizes and cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. In humans, the key DNA glycosylases responsible for excising this compound are NTHL1 (endonuclease III-like protein 1) and NEIL1 (Nei-like DNA glycosylase 1).[10][11][12] Both of these enzymes are bifunctional, meaning they also possess an AP lyase activity that cleaves the phosphodiester backbone 3' to the AP site.
Quantitative Data on this compound Repair
| Enzyme | Organism/Cell Type | Substrate | kcat (min⁻¹) | KM (nM) | kcat/KM (min⁻¹nM⁻¹) | Citation(s) |
| NTHL1 | Human | This compound | - | - | - | [10][12] |
| NEIL1 | Human | This compound | - | - | - | [11][13] |
| Nth | E. coli | This compound | - | - | - | [7] |
| Nei | E. coli | This compound | - | - | - | [7] |
Note: Specific kcat and KM values for human NTHL1 and NEIL1 with this compound as a substrate were not available in the provided search results. The table indicates their known activity on this lesion.
DNA Damage Response and Signaling
The cellular response to this compound-induced DNA damage, particularly when it leads to replication stress, involves the activation of complex signaling networks orchestrated by the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).
ATR-Chk1 Signaling in Response to Replication Stress
The blockage of replication forks by this compound lesions is a potent trigger of replication stress. This stress leads to the generation of single-stranded DNA (ssDNA) at the stalled fork, which is rapidly coated by Replication Protein A (RPA). The RPA-ssDNA filament serves as a platform for the recruitment and activation of the ATR kinase.[9][14][15] Once activated, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase Chk1.[14][15][16] Activated Chk1 then mediates a cascade of events aimed at halting cell cycle progression, stabilizing the stalled replication fork, and promoting DNA repair.[14][15][16]
Caption: ATR-Chk1 signaling pathway activated by this compound-induced replication stress.
Potential Role of ATM Signaling
While the ATR pathway is the primary response to replication stress, the ATM kinase can be activated by oxidative stress in general.[17] Oxidative conditions can lead to the formation of disulfide bonds within the ATM dimer, causing its activation independent of DNA double-strand breaks.[17] Therefore, the accumulation of this compound, a hallmark of oxidative stress, could potentially contribute to the activation of ATM, which in turn would phosphorylate its own set of downstream targets to orchestrate a broader DNA damage response.
Caption: Potential activation of the ATM signaling pathway by oxidative stress.
Cellular Fate: Cytotoxicity and Survival
The ultimate fate of a cell with accumulated this compound lesions depends on the balance between DNA damage and the capacity of the repair and checkpoint pathways. If the lesions are efficiently repaired, the cell can resume normal function. However, if the damage overwhelms the repair machinery, the persistent stalling of replication forks can lead to the collapse of these forks, the formation of double-strand breaks, and ultimately, apoptosis or cell death.[6] The cytotoxicity of this compound is underscored by the observation that it is a lethal lesion if left unrepaired.[2]
Experimental Methodologies
The study of this compound requires sensitive and specific methods for its detection and quantification, as well as assays to assess its biological consequences.
Detection and Quantification of this compound
a) High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and specific method for the quantification of this compound in DNA.
-
Principle: This method involves the enzymatic digestion of DNA into individual nucleosides, followed by the separation of these nucleosides by HPLC and their detection and quantification by tandem mass spectrometry.
-
Protocol Outline:
-
DNA Extraction and Purification: Isolate genomic DNA from cells or tissues of interest.
-
Enzymatic Digestion: Digest the DNA to nucleosides using a cocktail of enzymes such as nuclease P1, phosphodiesterase I, and alkaline phosphatase.
-
Sample Cleanup: Remove proteins and other interfering substances, often using a microspin filter.
-
HPLC Separation: Separate the nucleosides on a C18 reverse-phase column using a gradient of an aqueous buffer and an organic solvent like acetonitrile.
-
MS/MS Detection: Detect and quantify thymidine glycol using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, with a stable isotope-labeled internal standard for accurate quantification.
-
Caption: Workflow for the detection of this compound by HPLC-MS/MS.
b) Enzyme-Modified Comet Assay
The comet assay, or single-cell gel electrophoresis, is a versatile method for measuring DNA damage. The enzyme-modified version allows for the specific detection of oxidized bases like this compound.
-
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and then treated with a specific DNA glycosylase (e.g., NTH1) that recognizes and cleaves at the site of this compound. This creates additional strand breaks, which, under electrophoresis, lead to the formation of a "comet tail" of fragmented DNA. The intensity of the comet tail is proportional to the amount of damage.
-
Protocol Outline:
-
Cell Preparation and Embedding: Prepare a single-cell suspension and embed the cells in low-melting-point agarose on a pre-coated slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nucleoid.
-
Enzyme Treatment: Incubate the slides with NTH1 enzyme to introduce breaks at this compound sites.
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline buffer to unwind the DNA and then subject them to electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Quantification: Analyze the comet images using appropriate software to quantify the extent of DNA damage.
-
Caption: Workflow for the enzyme-modified comet assay to detect this compound.
Cell Viability Assays
Assessing the cytotoxic effects of this compound accumulation requires robust cell viability assays.
-
Principle: Various assays can be used to measure cell viability, often by assessing metabolic activity or membrane integrity. Common methods include MTT, MTS, and resazurin-based assays, which measure the activity of mitochondrial dehydrogenases, and trypan blue exclusion assays, which assess membrane integrity.
-
Protocol Outline (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere.
-
Treatment: Expose the cells to the agent that induces this compound formation (e.g., an oxidizing agent or ionizing radiation) at various concentrations.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Conclusion and Future Directions
The accumulation of this compound represents a significant and constant threat to genomic stability. Its ability to block DNA replication makes it a highly cytotoxic lesion, necessitating its efficient removal by the Base Excision Repair pathway. While generally not considered highly mutagenic on its own, its presence in clustered DNA damage can potentiate the mutagenicity of other lesions. The cellular response to this compound-induced replication stress, primarily mediated by the ATR-Chk1 signaling pathway, is crucial for cell survival.
Future research in this area should focus on several key aspects. Elucidating the precise kinetic parameters of human DNA glycosylases on this compound substrates will provide a more quantitative understanding of the efficiency of the BER pathway. Further investigation into the direct activation of ATM by oxidative stress and its specific role in the response to this compound accumulation is warranted. Finally, a deeper understanding of the interplay between different DNA repair pathways in the context of clustered DNA damage containing this compound will be critical for developing strategies to modulate these pathways for therapeutic benefit, particularly in the context of cancer and aging.
References
- 1. This compound and thymidine glycol in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymidine glycol: the effect on DNA molecular structure and enzymatic processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound lesions terminate chain elongation by DNA polymerase I in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress | PLOS Genetics [journals.plos.org]
- 5. Processing of this compound in a clustered DNA damage site: mutagenic or cytotoxic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Formation of the Tandem this compound/8-oxo-7,8-dihydroguanine Lesion in Isolated DNA and the Mutagenic and Cytotoxic Properties of the Tandem Lesions in Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct but Concerted Roles of ATR, DNA-PK, and Chk1 in Countering Replication Stress during S Phase [escholarship.org]
- 8. Reactome | Cleavage of this compound by NTHL1 glycosylase [reactome.org]
- 9. Reactome | NEIL1 cleaves this compound from damaged DNA [reactome.org]
- 10. Molecular basis and functional consequences of the interaction between the base excision repair DNA glycosylase NEIL1 and RPA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Replication Stress Induces ATR/CHK1-Dependent Nonrandom Segregation of Damaged Chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATR-Chk1 activation mitigates replication stress caused by mismatch repair-dependent processing of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Direct Activation of ATM by Resveratrol under Oxidizing Conditions | PLOS One [journals.plos.org]
- 16. A novel approach to DNA damage assessments: measurement of the this compound lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Thymine Glycol Formation in Mitochondrial vs. Nuclear DNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress is a fundamental driver of cellular damage, with DNA being a primary target. One of the significant lesions arising from oxidative damage is thymine (B56734) glycol (Tg), a modified thymine base that can disrupt DNA replication and transcription. This technical guide provides a comprehensive overview of the formation, repair, and analytical measurement of thymine glycol, with a specific focus on the comparative differences between mitochondrial DNA (mtDNA) and nuclear DNA (nDNA). Due to its proximity to the primary site of cellular reactive oxygen species (ROS) production—the electron transport chain—mtDNA is particularly susceptible to oxidative damage. This guide details the experimental protocols for the isolation of mitochondrial and nuclear DNA and the quantification of DNA damage, and presents visual workflows and signaling pathways to elucidate the complex interplay of DNA damage and repair in these two crucial cellular compartments.
Introduction: The Double-Edged Sword of Cellular Respiration
Cellular respiration, while essential for life, generates reactive oxygen species (ROS) as byproducts. These highly reactive molecules can inflict damage on cellular macromolecules, including lipids, proteins, and nucleic acids.[1] DNA is a critical target of ROS, leading to a variety of lesions, including base modifications, single- and double-strand breaks, and abasic sites. This compound (Tg) is a prominent product of oxidative damage to thymine residues in DNA.[2][3][4]
The cell houses its genetic material in two distinct locations: the nucleus (nDNA) and the mitochondria (mtDNA). While both are susceptible to oxidative damage, their environments and repair capacities differ significantly, leading to differential formation and persistence of lesions like this compound. Understanding these differences is crucial for elucidating the mechanisms of aging, neurodegenerative diseases, and cancer, and for the development of targeted therapeutics.
Differential Susceptibility of Mitochondrial and Nuclear DNA to this compound Formation
Mitochondrial DNA is considered a hotspot for oxidative damage. Several factors contribute to its heightened vulnerability compared to nuclear DNA:
-
Proximity to ROS Production: The mitochondrial electron transport chain is the primary source of endogenous ROS. mtDNA is located in the mitochondrial matrix, in close proximity to this source, exposing it to a higher flux of damaging free radicals.[1]
-
Lack of Protective Histones: Unlike nDNA, which is tightly packaged with histone proteins into chromatin, mtDNA is largely devoid of such protective structures. This "naked" state makes it more accessible to ROS.
-
Limited DNA Repair Capacity: While mitochondria possess a robust Base Excision Repair (BER) pathway, they lack some of the other repair mechanisms present in the nucleus, such as Nucleotide Excision Repair (NER).
While direct quantitative comparisons of this compound levels in mtDNA versus nDNA are not extensively reported in the literature, numerous studies have shown that the overall burden of oxidative DNA damage is significantly higher in mitochondria. For instance, studies on Alzheimer's disease have shown that mitochondrial DNA has approximately 10-fold higher levels of oxidized bases than nuclear DNA.[5] It is therefore highly probable that the levels of this compound are also elevated in mtDNA compared to nDNA under conditions of oxidative stress.
Table 1: Factors Influencing Differential this compound Formation in mtDNA vs. nDNA
| Feature | Mitochondrial DNA (mtDNA) | Nuclear DNA (nDNA) | Impact on this compound Formation |
| Location | Mitochondrial Matrix | Nucleus | High proximity to ROS in mtDNA leads to increased Tg formation. |
| Protection | Lacks histones | Packaged into chromatin | Lack of protective histones in mtDNA increases its accessibility to ROS. |
| Repair Systems | Primarily Base Excision Repair (BER) | Comprehensive repair systems including BER, NER, etc. | Limited repair pathways in mitochondria may lead to persistence of Tg lesions. |
Repair of this compound: The Base Excision Repair Pathway
The primary mechanism for the removal of this compound from both nuclear and mitochondrial DNA is the Base Excision Repair (BER) pathway. This multi-step process involves a series of enzymes that recognize and replace the damaged base.
The key enzyme responsible for initiating the repair of this compound is Nth-like DNA glycosylase 1 (NTHL1) . This enzyme recognizes the distorted this compound and cleaves the N-glycosidic bond, excising the damaged base and leaving an apurinic/apyrimidinic (AP) site. Subsequent enzymes in the BER pathway, including AP endonuclease, DNA polymerase, and DNA ligase, act to process the AP site, insert the correct nucleotide, and seal the DNA backbone.
While the core machinery of BER is present in both the nucleus and mitochondria, there are some differences in the specific enzymes and their regulation. Both compartments have been shown to possess NTHL1 activity, underscoring the importance of repairing this compound lesions in both genomes.[4][6][7]
Signaling Pathways in Response to DNA Damage
The cellular response to DNA damage involves intricate signaling networks that coordinate DNA repair with other cellular processes such as cell cycle arrest and apoptosis.
Nuclear DNA Damage Response
In the nucleus, the ATM (Ataxia-Telangiectasia Mutated) and p53 pathway plays a central role. Upon detection of DNA damage, ATM is activated and phosphorylates a range of downstream targets, including the tumor suppressor protein p53. Activated p53 can then induce cell cycle arrest to allow time for DNA repair or, if the damage is too severe, trigger apoptosis.
Mitochondrial DNA Damage Response
The response to mtDNA damage is less well understood but involves communication between the mitochondria and the nucleus. Key pathways include:
-
ATM-p53-mTOR Pathway: DNA damage signals can be transmitted from the nucleus to the mitochondria. The ATM/AKT/mTOR pathway can enhance mitochondrial biogenesis to compensate for damaged mitochondria.[8]
-
PINK1/Parkin-Mediated Mitophagy: Damaged mitochondria can be selectively removed through a process called mitophagy. The PINK1 and Parkin proteins are key regulators of this pathway. Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin, which ubiquitinates mitochondrial proteins, marking the damaged organelle for degradation by autophagy.
Experimental Protocols
Isolation of Mitochondrial and Nuclear DNA
Objective: To obtain pure fractions of mitochondrial and nuclear DNA from cell or tissue samples for subsequent damage analysis. This protocol is based on differential centrifugation.
Materials:
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Mitochondria isolation buffer (e.g., 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl pH 7.5, 1 mM EDTA)
-
Nuclei lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Dounce homogenizer
-
Centrifuge and appropriate tubes
Procedure:
-
Cell/Tissue Homogenization:
-
Harvest cells or finely mince tissue on ice.
-
Wash with ice-cold PBS.
-
Resuspend in ice-cold homogenization buffer.
-
Homogenize using a Dounce homogenizer with a loose-fitting pestle on ice. The number of strokes should be optimized to ensure cell disruption without significant nuclear breakage.
-
-
Isolation of Nuclei and Mitochondria by Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant, which contains the mitochondria and other cytoplasmic components.
-
For Nuclear DNA Isolation: Resuspend the pellet from step 2.1 in nuclei lysis buffer with Proteinase K and proceed with standard genomic DNA extraction protocols (e.g., phenol-chloroform extraction).
-
Centrifuge the supernatant from step 2.2 at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. The pellet contains the crude mitochondrial fraction.
-
Wash the mitochondrial pellet by resuspending in mitochondria isolation buffer and repeating the high-speed centrifugation step.
-
-
Mitochondrial DNA Extraction:
-
Resuspend the final mitochondrial pellet in a suitable lysis buffer containing a detergent (e.g., SDS) and Proteinase K.
-
Incubate to digest proteins.
-
Perform phenol:chloroform:isoamyl alcohol extractions to remove proteins and lipids.
-
Precipitate the mtDNA with cold ethanol.
-
Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.
-
Quantification of DNA Damage using Long-Amplicon Quantitative PCR (qPCR)
Objective: To quantify the frequency of DNA lesions that block DNA polymerase progression in specific regions of mitochondrial and nuclear DNA.
Principle: DNA damage, including thymine glycols, can block the progression of DNA polymerase during PCR. Therefore, the amount of PCR product will be inversely proportional to the amount of damage in the template DNA. By comparing the amplification of a long DNA fragment from a treated sample to that of an untreated control, the frequency of lesions can be calculated.
Materials:
-
Isolated total genomic DNA (containing both nDNA and mtDNA)
-
Primers for a long fragment of mtDNA (e.g., >10 kb)
-
Primers for a long fragment of nDNA (e.g., >10 kb)
-
Primers for a short, undamaged fragment of both mtDNA and nDNA (for normalization)
-
Long-range PCR kit
-
Real-time PCR instrument
-
DNA quantification reagent (e.g., PicoGreen)
Procedure:
-
DNA Quantification: Accurately quantify the total genomic DNA concentration.
-
qPCR Reaction Setup: Set up qPCR reactions for both the long and short fragments of mtDNA and nDNA for each sample. Each reaction should contain an equal amount of template DNA.
-
qPCR Amplification: Perform the qPCR using a thermal cycler with a program optimized for long-range amplification.
-
Data Analysis:
-
Determine the threshold cycle (Ct) for each reaction.
-
Normalize the amplification of the long fragment to the amplification of the short fragment for both mtDNA and nDNA to account for variations in mitochondrial copy number and initial DNA input.
-
Calculate the relative amplification of the treated sample compared to the untreated control.
-
The lesion frequency can be calculated using the Poisson distribution, assuming that lesions are randomly distributed: Lesions per 10 kb = -ln(Relative Amplification) x (10,000 / size of the long fragment in bp)
-
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To specifically quantify this compound lesions in DNA samples.
Principle: This method involves the hydrolysis of DNA to release the modified bases, followed by derivatization to make them volatile for GC-MS analysis. An isotopically labeled internal standard is used for accurate quantification.
Materials:
-
Isolated DNA (mtDNA or nDNA)
-
Formic acid or other acid for hydrolysis
-
Isotopically labeled this compound internal standard (e.g., [d3]-thymine glycol)
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Add a known amount of the isotopically labeled internal standard to the DNA sample.
-
Hydrolyze the DNA by heating in formic acid to release the bases.
-
Lyophilize the sample to remove the acid.
-
-
Derivatization:
-
Add the derivatizing agent to the dried sample.
-
Heat the sample to facilitate the derivatization reaction.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Separate the components on a GC column.
-
Detect and quantify the derivatized this compound and the internal standard using mass spectrometry in selected ion monitoring (SIM) mode.
-
-
Quantification: Calculate the amount of this compound in the original sample by comparing the peak area of the analyte to that of the internal standard.
Visualization of Pathways and Workflows
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of this compound in mitochondrial and nuclear DNA.
Base Excision Repair of this compound
Caption: The Base Excision Repair (BER) pathway for this compound.
Mitochondrial DNA Damage Signaling
Caption: Signaling pathways in response to mitochondrial DNA damage.
Conclusion and Future Directions
The differential formation and repair of this compound in mitochondrial and nuclear DNA highlight the complex and compartmentalized nature of the cellular response to oxidative stress. The heightened susceptibility of mtDNA to oxidative damage underscores its potential role as a key player in the pathogenesis of a wide range of human diseases. While significant progress has been made in understanding the fundamental mechanisms of DNA damage and repair, further research is needed to obtain precise quantitative data on the levels of specific lesions like this compound in different cellular compartments under various physiological and pathological conditions. Such data, combined with a deeper understanding of the intricate signaling networks, will be invaluable for the development of novel diagnostic and therapeutic strategies targeting the consequences of oxidative DNA damage. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this critical area of cellular biology.
References
- 1. Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste | FDA [fda.gov]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - BR [thermofisher.com]
- 3. Determination of cis-thymine glycol in DNA by gas chromatography-mass spectrometry with selected ion recording and multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA damage repair: historical perspectives, mechanistic pathways and clinical translation for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NTHL1 in Genomic Integrity, Aging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Repair Pathways - SamirDocs [pinglab-intern.github.io]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
The Impact of Thymine Glycol on the Stability of the DNA Double Helix: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymine (B56734) glycol (Tg), or 5,6-dihydroxy-5,6-dihydrothymine, is a primary product of oxidative damage to DNA, arising from sources such as ionizing radiation and cellular metabolic processes.[1][2][3] Its presence in the DNA double helix introduces significant structural perturbations that impact duplex stability, recognition by cellular machinery, and overall genetic integrity. This technical guide provides a comprehensive overview of the effects of thymine glycol on DNA double helix stability, detailing the thermodynamic consequences, experimental methodologies for its study, and the structural basis for its destabilizing effects.
Quantitative Analysis of Duplex Destabilization
The incorporation of a this compound lesion into a DNA duplex leads to a quantifiable decrease in its thermal stability. This is primarily observed as a significant reduction in the melting temperature (Tm), the temperature at which 50% of the duplex DNA has dissociated into single strands.
The loss of aromaticity in the thymine ring upon oxidation to this compound is a major contributor to this destabilization.[1][4] This structural change disrupts the planarity of the base, weakening the stacking interactions with neighboring base pairs, which are a crucial component of double helix stability.
Impact on Melting Temperature (Tm)
The presence of a single this compound lesion can lower the Tm of a DNA duplex by a considerable margin. This effect is largely independent of the surrounding sequence context.[1]
| Parameter | Observation | Sequence Length/Context | Reference |
| ΔTm | -10°C to -11°C | 17-mer duplexes | [1] |
| ΔTm | -8°C to -22°C | 19- to 31-mer duplexes | [4] |
Table 1: Summary of observed changes in melting temperature (Tm) for DNA duplexes containing a this compound lesion.
Thermodynamic Parameters
Thermodynamic studies reveal the energetic cost of accommodating a this compound lesion within the DNA duplex. The change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) upon duplex formation provides a detailed picture of the destabilization. The destabilizing impact of the Tg lesion is dependent on the identity of the base it is paired with.
| Duplex Type | Opposing Base (N) | ΔG°₂₅ (kcal/mol) | Reference |
| Unmodified (T•A) | A | -15.3 | [5][6] |
| This compound (Tg•A) | A | Less stable than T•A | [5][6] |
| This compound (Tg•G) | G | Less destabilizing than Tg•T or Tg•C | [6] |
| This compound (Tg•T) | T | More destabilizing than Tg•A or Tg•G | [6] |
| This compound (Tg•C) | C | Most destabilizing | [6] |
| 8-oxodG•A | A | -15.1 | [5] |
| 8-oxodG•C | C | -15.3 | [5] |
| GTg•AC | A | Less stable than single lesions | [5] |
| TgG•CA | C | Less stable than single lesions | [5] |
Table 2: Gibbs Free Energy (ΔG°) of duplex formation for various lesion-containing DNA sequences at 25°C. A less negative ΔG° indicates lower stability. G represents 8-oxo-7,8-dihydroguanine.*
The data indicates that a duplex with a tandem lesion (containing both 8-oxodG and Tg) is less stable than duplexes with either of the single lesions alone.[5] The destabilizing effect of Tg is most pronounced when paired with pyrimidines (T and C) and less so when paired with purines (A and G), suggesting that stacking interactions with the opposing purine (B94841) base may partially compensate for the lesion-induced instability.[6]
Experimental Protocols
The study of this compound's effect on DNA stability involves a combination of specialized oligonucleotide synthesis and biophysical analysis techniques.
Synthesis of this compound-Containing Oligonucleotides
Incorporating a this compound residue into a specific position within an oligonucleotide requires a modified solid-phase synthesis strategy.
Methodology:
-
Phosphoramidite (B1245037) Synthesis: A thymidine (B127349) glycol phosphoramidite building block is prepared.[7][8] Due to the two chiral centers created during oxidation, this compound exists as four diastereomers.[1][2] The cis-(5R,6S) and (5S,6R) isomers are most commonly studied.[9][10]
-
Automated DNA Synthesis: The thymidine glycol phosphoramidite is incorporated at the desired position during standard automated solid-phase DNA synthesis.[4][11] Ultramild synthesis and deprotection conditions are often required to preserve the integrity of the lesion.[11]
-
Purification: The full-length, lesion-containing oligonucleotide is purified from the synthesis mixture, typically using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[1][12]
-
Verification: The identity and purity of the synthesized oligonucleotide are confirmed using techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[9][12]
UV-Monitored Thermal Denaturation (Melting Temperature, Tm) Measurement
This is the standard method for determining the thermal stability of a DNA duplex.
Methodology:
-
Duplex Formation: The this compound-containing oligonucleotide and its complementary strand are mixed in equimolar amounts in a buffer solution (e.g., 0.25 M NaCl, 0.2 mM EDTA, 20 mM Sodium Phosphate, pH 7.0).[13]
-
Annealing: The solution is heated to a temperature well above the expected Tm (e.g., 90°C) and then slowly cooled to room temperature to ensure proper duplex formation.[13]
-
Spectrophotometer Setup: The DNA duplex solution is placed in a quartz cuvette within a UV-Vis spectrophotometer equipped with a temperature controller.[13]
-
Melting Curve Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 80°C).[13]
-
Data Analysis: As the duplex melts into single strands, the absorbance at 260 nm increases due to the hyperchromic effect.[1] The Tm is determined as the temperature at the midpoint of this transition, which corresponds to the peak of the first derivative of the melting curve.[14]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the overall conformation of the DNA double helix and to detect any large-scale structural changes induced by the lesion.
Methodology:
-
Sample Preparation: A sample of the purified, annealed DNA duplex containing this compound is prepared in a suitable buffer.
-
CD Spectrum Measurement: The CD spectrum is recorded over a wavelength range of approximately 200-320 nm.
-
Analysis: The resulting spectrum is compared to standard spectra for different DNA conformations. A canonical B-form DNA duplex typically shows a positive peak around 275 nm and a negative peak around 245 nm.[15] Studies have shown that while this compound introduces significant local distortions, the overall B-form geometry of the DNA duplex is generally retained.[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides high-resolution structural information at the atomic level.
Methodology:
-
Sample Preparation: A highly concentrated and pure sample of the DNA duplex is prepared in an appropriate buffer, often containing D₂O.
-
Data Acquisition: 1D and 2D NMR experiments (e.g., NOESY, COSY) are performed.
-
Structural Analysis: The NMR data is used to determine inter-proton distances and torsion angles, which are then used to calculate a 3D structure of the duplex. NMR studies have been instrumental in showing that the this compound base, along with its opposing base on the complementary strand, can be displaced from the helical stack (extrahelical).[16]
Visualized Workflows and Concepts
The following diagrams illustrate the key processes and concepts related to the study of this compound's effect on DNA stability.
References
- 1. Thymidine Glycol: The Effect on DNA Structure and DNA Binding by Site-Specific Proteins [scirp.org]
- 2. Thymidine glycol: the effect on DNA molecular structure and enzymatic processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Detection of DNA damage: effect of thymidine glycol residues on the thermodynamic, substrate and interfacial acoustic properties of oligonucleotide duplexes - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Thermodynamic Studies of Oligodeoxyribonucleotides Containing Tandem Lesions of Thymidine Glycol and 8-oxo-2′-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of this compound damage on DNA duplex energetics: Correlations with lesion-induced biochemical and structural consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Synthesis of this compound Containing Oligonucleotides from a Building Block with the Oxidized Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective excision of this compound from oxidatively damaged DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Thymidine Glycol Oligonucleotide Modification [biosyn.com]
- 12. Processing of this compound in a clustered DNA damage site: mutagenic or cytotoxic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of the effects of a this compound residue on the structure, dynamics, and stability of duplex DNA by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Thymine Glycol: A Significant Obstacle to DNA Replication and Transcription
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thymine (B56734) glycol (Tg), a primary product of oxidative DNA damage, presents a formidable challenge to the cellular machinery responsible for DNA replication and transcription. This technical guide provides a comprehensive overview of the mechanisms by which thymine glycol acts as a lesion, blocking the progression of DNA and RNA polymerases. It delves into the biochemical basis of this inhibition, the cellular responses including translesion synthesis (TLS) and repair pathways, and the differential impact on various polymerases. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated molecular processes to serve as a valuable resource for researchers in molecular biology, oncology, and drug development.
Introduction: The Formation and Structure of this compound
This compound is a common form of DNA damage induced by reactive oxygen species (ROS) generated during normal cellular metabolism, as well as by ionizing radiation and certain chemical agents.[1][2] The formation of this compound involves the oxidation of the C5-C6 double bond of the thymine base, resulting in the saturation of the pyrimidine (B1678525) ring and the introduction of two hydroxyl groups.[3] This structural alteration disrupts the planarity of the base, a critical feature for the proper functioning of the DNA double helix.[3] this compound can exist as four different stereoisomers, with the cis-5R,6S and cis-5S,6R isomers being the predominant forms found in DNA.[4][5] The non-planar structure of this compound significantly distorts the DNA backbone, creating a steric hindrance that impedes the processivity of DNA and RNA polymerases.[6][7]
Impact on DNA Replication: A Formidable Block
This compound is a potent inhibitor of DNA replication, primarily by acting as a strong block to the progression of high-fidelity replicative DNA polymerases.[2][8][9]
Mechanism of Polymerase Stalling
The stalling of replicative DNA polymerases at a this compound lesion is a multi-faceted process. The distorted, non-planar structure of the this compound base physically obstructs the active site of the polymerase, preventing the proper positioning of the incoming nucleotide for catalysis.[6] While some polymerases can insert a nucleotide, typically an adenine, opposite the lesion, the subsequent extension step is severely inhibited.[8][9][10] This inhibition is attributed to the steric clash between the methyl group of the this compound and the adjacent 5' base in the template strand, which disrupts the necessary conformational changes within the polymerase for chain elongation.[7]
Translesion Synthesis: Bypassing the Block
To overcome the replicative block imposed by this compound, cells employ specialized low-fidelity DNA polymerases in a process known as translesion synthesis (TLS).[11] These TLS polymerases have a more open and flexible active site, allowing them to accommodate the distorted DNA structure at the lesion site.
Several TLS polymerases have been implicated in the bypass of this compound, with varying degrees of efficiency and fidelity:
-
DNA Polymerase η (Pol η): Pol η is a key player in the bypass of this compound. It can efficiently insert a nucleotide opposite the lesion, with a preference for adenine.[5][11][12][13] However, the subsequent extension from the inserted nucleotide can be inhibited, particularly opposite the 5S-Tg stereoisomer.[11][12][13]
-
DNA Polymerase θ (Pol θ): Pol θ has also been shown to participate in the bypass of this compound.[14] Interestingly, bypass by Pol θ can be error-prone, leading to single-nucleotide deletions.[15]
-
DNA Polymerase α (Pol α): DNA polymerase α is weakly able to contribute to TLS past this compound lesions, but its synthesis is inhibited at both the insertion and extension steps.[11][12][13]
Quantitative Analysis of Polymerase Blockage
The inhibitory effect of this compound on various DNA polymerases has been quantified through in vitro kinetic studies. The following tables summarize the key findings from primer extension assays.
| DNA Polymerase | Lesion | Observation | Reference(s) |
| E. coli DNA Polymerase I (Klenow Fragment) | cis-Thymine Glycol | Strong block to DNA synthesis. Termination occurs opposite the this compound lesion after the insertion of dAMP. | [8][9][10][15][16] |
| T4 DNA Polymerase | cis-Thymine Glycol | Strong block to DNA synthesis. Termination occurs opposite the this compound lesion. | [9][15] |
| Human DNA Polymerase α | cis-5R- and 5S-Thymine Glycol | Weakly contributes to TLS. Synthesis is inhibited at both nucleotide insertion and extension steps. | [11][12][13] |
| Human DNA Polymerase η | cis-5R- and 5S-Thymine Glycol | Efficiently inserts a nucleotide opposite the lesion. Extension is inhibited, especially on the 5S-Tg template. Relatively efficient TLS past 5R-Tg. | [5][11][12][13] |
| Human DNA Polymerase θ | This compound | Promotes replication through the lesion in an error-prone manner, leading to single-nucleotide deletions. | [14] |
Impact on Transcription: A Conditional Barrier
The effect of this compound on transcription is more nuanced and depends on the specific RNA polymerase involved and the location of the lesion within the DNA template.
Differential Effects on RNA Polymerases
-
T7 RNA Polymerase: this compound located in the transcribed strand acts as a significant block to T7 RNA polymerase, causing transcription to terminate approximately 50% of the time.[17][18]
-
Mammalian RNA Polymerase II: In contrast to T7 RNA polymerase, mammalian RNA polymerase II appears to be largely unaffected by the presence of a this compound lesion in the transcribed strand and can bypass it efficiently.[17][18]
-
Lesion in the Non-transcribed Strand: When this compound is located in the non-transcribed strand, it does not significantly affect the progression of either T7 RNA polymerase or mammalian RNA polymerase II.[17][18]
The ability of RNA polymerase II to bypass this compound suggests that the arrest of the polymerase at the lesion site may not be the primary signal for transcription-coupled repair (TCR) of this type of damage.[17][18]
Quantitative Data on Transcription Inhibition
| RNA Polymerase | Lesion Location | Percent Blockage | Reference(s) |
| T7 RNA Polymerase | Transcribed Strand | ~50% | [17][18] |
| T7 RNA Polymerase | Non-transcribed Strand | No significant blockage | [17][18] |
| Mammalian RNA Polymerase II | Transcribed Strand | No significant blockage | [17][18] |
| Mammalian RNA Polymerase II | Non-transcribed Strand | No significant blockage | [17][18] |
Cellular Repair of this compound
The primary mechanism for the removal of this compound from DNA is the Base Excision Repair (BER) pathway.[1][4] This multi-step process is initiated by a DNA glycosylase that recognizes and excises the damaged base. In humans, the main glycosylases responsible for removing this compound are NTHL1 (endonuclease III-like protein 1) and NEIL1 (Nei-like DNA glycosylase 1) . Following the removal of the damaged base, an AP (apurinic/apyrimidinic) endonuclease cleaves the phosphodiester backbone, and a DNA polymerase fills the gap, with a DNA ligase sealing the final nick.
Experimental Protocols
In Vitro DNA Polymerase Blockage Assay (Primer Extension Assay)
This assay is used to determine the extent to which a DNA lesion, such as this compound, inhibits the progression of a DNA polymerase.
Methodology:
-
Template-Primer Preparation:
-
Synthesize a single-stranded DNA oligonucleotide template containing a site-specific this compound lesion.
-
Synthesize a shorter, complementary primer, typically with a radioactive or fluorescent label at the 5' end for visualization.
-
Anneal the labeled primer to the template DNA to form a template-primer duplex.
-
-
Polymerase Reaction:
-
Incubate the template-primer duplex with the DNA polymerase of interest in a reaction buffer containing dNTPs and necessary cofactors (e.g., Mg²⁺).
-
Allow the reaction to proceed for a defined period at the optimal temperature for the polymerase.
-
-
Analysis of Reaction Products:
-
Terminate the reaction by adding a stop solution (e.g., formamide (B127407) with loading dye).
-
Denature the DNA fragments by heating.
-
Separate the reaction products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the labeled DNA fragments by autoradiography or fluorescence imaging.
-
The presence of bands that terminate at the position of the this compound lesion indicates polymerase stalling. The intensity of these bands relative to the full-length product provides a quantitative measure of the blockage.
-
In Vitro Transcription Assay
This assay assesses the ability of an RNA polymerase to transcribe through a DNA template containing a this compound lesion.
Methodology:
-
DNA Template Preparation:
-
Prepare a linear double-stranded DNA template containing a promoter sequence for the desired RNA polymerase (e.g., T7 promoter) and a site-specific this compound lesion in either the transcribed or non-transcribed strand.
-
-
Transcription Reaction:
-
Incubate the DNA template with the RNA polymerase (e.g., T7 RNA polymerase or purified mammalian RNA polymerase II) in a transcription buffer containing NTPs and other necessary factors.
-
Allow the transcription reaction to proceed for a specific time at the optimal temperature.
-
-
Analysis of RNA Transcripts:
-
Terminate the reaction and purify the RNA transcripts.
-
Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the RNA transcripts, for example, by including a radiolabeled NTP in the reaction or by subsequent northern blotting and hybridization with a labeled probe.
-
The presence and abundance of full-length transcripts versus truncated products indicate the efficiency of bypass of the this compound lesion.
-
Visualizations of Key Pathways and Processes
Formation of this compound
Caption: Formation of this compound via ROS-mediated oxidation.
DNA Polymerase Stalling at this compound
Caption: Stalling and bypass of DNA polymerase at a this compound lesion.
Base Excision Repair of this compound
References
- 1. scispace.com [scispace.com]
- 2. Kinetic Investigation of Translesion Synthesis across a 3-Nitrobenzanthrone-Derived DNA Lesion Catalyzed by Human DNA Polymerase Kappa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primer Extension - National Diagnostics [nationaldiagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescence Based Primer Extension Technique to Determine Transcriptional Starting Points and Cleavage Sites of RNases In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. sketchviz.com [sketchviz.com]
- 15. In Vitro Bypass of Thymidine Glycol by DNA Polymerase Theta Forms Sequence-Dependent Frameshift Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sequence dependence for bypass of thymine glycols in DNA by DNA polymerase I - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Repair of Thymine Glycol Lesions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymine (B56734) glycol (Tg), a prevalent oxidative DNA lesion, poses a significant threat to genomic integrity. This technical guide provides a comprehensive overview of the enzymatic repair pathways that counteract thymine glycol damage, with a focus on the core mechanisms and key enzymatic players. We delve into the intricacies of the Base Excision Repair (BER) pathway, the primary route for Tg removal, and explore the roles of specialized DNA glycosylases including NTHL1, NEIL1, NEIL2, and NEIL3. This document outlines detailed experimental protocols for studying Tg repair, presents quantitative data in a structured format, and provides visual representations of the repair pathways and experimental workflows to facilitate a deeper understanding of these critical cellular processes.
Introduction to this compound Lesions
This compound is a major form of oxidative DNA damage induced by ionizing radiation and reactive oxygen species (ROS) generated during normal cellular metabolism.[1][2][3] The formation of this compound disrupts the DNA helix and can block DNA replication and transcription, making its efficient removal essential for cell survival and the prevention of mutagenesis.[2][4][5] The rate of formation of this compound and its corresponding nucleoside, thymidine (B127349) glycol, in human cells is estimated to be around 300 lesions per cell per day.[6]
The Dominant Repair Pathway: Base Excision Repair (BER)
The primary mechanism for the removal of this compound lesions from DNA is the Base Excision Repair (BER) pathway.[6][7] BER is a highly conserved pathway that corrects single-base DNA damage. Studies have shown that over 80% of this compound repair is accomplished through the single-nucleotide repair mechanism of BER, with the remainder being processed via the long-patch BER pathway.[7]
The BER pathway for this compound repair is initiated by a specialized class of enzymes called DNA glycosylases, which recognize and excise the damaged thymine base.
Key DNA Glycosylases in this compound Repair
Several DNA glycosylases have been identified to have activity against this compound lesions. These enzymes exhibit distinct substrate specificities and play partially overlapping roles in the cell.
-
NTHL1 (Endonuclease III-like protein 1): A human homolog of E. coli endonuclease III, NTHL1 is considered a major glycosylase for the removal of oxidized pyrimidines, including this compound.[1][8][9] Studies in knockout cell lines have demonstrated that NTHL1 plays a predominant role in the removal of this compound.[1]
-
NEIL1, NEIL2, and NEIL3 (Nei-like DNA glycosylases): This family of enzymes is homologous to the bacterial Fpg/Nei glycosylases.[10]
-
NEIL1 excises a range of oxidized pyrimidines, including this compound, and shows a preference for acting on double-stranded DNA, particularly in the context of DNA replication.[10][11][12]
-
NEIL2 also recognizes and removes this compound and is thought to be preferentially involved in the repair of oxidized lesions during transcription.[13]
-
NEIL3 exhibits a strong preference for single-stranded DNA, replication bubbles, and forked structures, suggesting a role in the repair of this compound during DNA replication.[10][11][12]
-
These glycosylases are bifunctional, meaning they not only cleave the N-glycosidic bond to remove the damaged base but also possess an AP (apurinic/apyrimidinic) lyase activity that incises the DNA backbone at the resulting abasic site.
Steps of the Base Excision Repair Pathway for this compound
The BER pathway for this compound can be summarized in the following steps:
-
Recognition and Excision: A DNA glycosylase (e.g., NTHL1, NEIL1) recognizes the this compound lesion and cleaves the N-glycosidic bond, releasing the damaged base and creating an AP site.
-
Incision: The glycosylase's inherent AP lyase activity, or a dedicated AP endonuclease (APE1), cleaves the phosphodiester backbone at the AP site. NEIL1-initiated repair generates a gap with 3'- and 5'-phosphate termini.[14]
-
End Processing: For the gap to be filled, the termini must be processed to a 3'-hydroxyl and a 5'-phosphate. This is carried out by enzymes such as polynucleotide kinase-phosphatase (PNKP).[14]
-
DNA Synthesis: A DNA polymerase, such as DNA polymerase β (Pol β), synthesizes a new nucleotide into the gap.
-
Ligation: DNA ligase (e.g., LIG3) seals the nick in the DNA backbone, completing the repair process.
Quantitative Data on this compound Repair
The following tables summarize key quantitative data related to the formation and repair of this compound lesions.
| Parameter | Organism/Cell Type | Value | Reference |
| Rate of this compound Formation | Human | ~300 lesions per cell per day | [6] |
| Excretion of this compound (per kg) | Rat vs. Human | Rats excrete ~15-18 times more | [6] |
| Repair Pathway Contribution | Human Cell Extracts | >80% Single-Nucleotide BER | [7] |
| <20% Long-Patch BER | [7] | ||
| Reduction in Tg Incision (XPG deficient) | Human Cell Extracts | ~25% reduction | [7] |
| Removal of Tg after 2 Gy irradiation | A549 cells | Up to 80% removal in the first 4 hours | [8] |
Experimental Protocols
This section details common methodologies used to study the enzymatic repair of this compound lesions.
Comet Assay (Single Cell Gel Electrophoresis) for Detecting DNA Damage
The comet assay is a sensitive method for detecting DNA strand breaks and can be modified to detect specific base lesions by incorporating lesion-specific enzymes.
Protocol:
-
Cell Preparation: Embed cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Enzyme Treatment: Treat the nucleoids with a buffer containing a this compound-specific DNA glycosylase, such as E. coli endonuclease III (Endo III). This enzyme will create nicks at the sites of this compound lesions.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."
-
Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
In Vitro DNA Glycosylase Activity Assay
This assay measures the ability of a purified DNA glycosylase to excise this compound from a DNA substrate.
Protocol:
-
Substrate Preparation: Synthesize and purify an oligonucleotide containing a site-specific this compound lesion. Radiolabel the 5' end of the oligonucleotide with 32P.
-
Enzymatic Reaction: Incubate the radiolabeled oligonucleotide with the purified DNA glycosylase in an appropriate reaction buffer.
-
Reaction Termination: Stop the reaction by adding a loading dye containing a denaturant.
-
Product Separation: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE). The excised fragment will migrate faster than the full-length oligonucleotide.
-
Detection and Quantification: Visualize the radiolabeled DNA fragments using autoradiography or phosphorimaging and quantify the amount of product to determine the enzyme's activity.
Host Cell Reactivation (HCR) Assay
The HCR assay measures the ability of cells to repair damaged plasmid DNA.
Protocol:
-
Plasmid Preparation: Prepare a reporter plasmid (e.g., expressing a fluorescent protein) containing a single, site-specific this compound lesion.
-
Transfection: Transfect the damaged plasmid into the cells of interest.
-
Reporter Gene Expression Analysis: After a suitable incubation period, measure the expression of the reporter gene (e.g., by flow cytometry for fluorescent proteins). The level of reporter gene expression is proportional to the cells' ability to repair the this compound lesion.
Signaling Pathways and Workflows
Base Excision Repair Pathway for this compound
Caption: The Base Excision Repair (BER) pathway for this compound lesions.
Experimental Workflow for In Vitro Glycosylase Assay
Caption: Workflow for an in vitro DNA glycosylase activity assay.
Conclusion
The enzymatic repair of this compound lesions is a fundamental process for maintaining genomic stability. The Base Excision Repair pathway, initiated by a suite of specialized DNA glycosylases, provides a robust defense against this common form of oxidative DNA damage. A thorough understanding of these repair mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for researchers in the fields of DNA repair, cancer biology, and aging, and for professionals involved in the development of novel therapeutic strategies that target these pathways. The continued exploration of the intricate details of this compound repair will undoubtedly yield further insights into the complex interplay of factors that safeguard our genome.
References
- 1. Cellular repair and toxicity determinants of the major oxidative DNA lesion this compound | ANR [anr.fr]
- 2. Thymidine glycol: the effect on DNA molecular structure and enzymatic processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound lesions terminate chain elongation by DNA polymerase I in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional effects of cis-thymine glycol lesions on DNA synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Single nucleotide patch base excision repair is the major pathway for removal of this compound from DNA in human cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inducible Repair of this compound Detected by an Ultrasensitive Assay for DNA Damage - ProQuest [proquest.com]
- 9. NTHL1 in Genomic Integrity, Aging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NEIL3: a unique DNA glycosylase involved in interstrand DNA crosslink repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Biochemical Role of the Human NEIL1 and NEIL3 DNA Glycosylases on Model DNA Replication Forks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Biochemical Role of the Human NEIL1 and NEIL3 DNA Glycosylases on Model DNA Replication Forks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NEIL1 and NEIL2 Are Recruited as Potential Backup for OGG1 upon OGG1 Depletion or Inhibition by TH5487 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Detection of Thymine Glycol in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymine (B56734) glycol (Tg) is a major form of oxidative DNA damage induced by reactive oxygen species (ROS) and ionizing radiation.[1][2] As a significant lesion, it can block DNA replication and transcription, potentially leading to cytotoxic and mutagenic outcomes. The accurate detection and quantification of thymine glycol in cultured cells are crucial for studies in cancer research, aging, and toxicology, as well as for the development of therapeutic agents that target DNA damage and repair pathways.
These application notes provide detailed protocols for four common methods for detecting this compound in cultured cells: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Immunofluorescence (IF).
Methods Overview and Comparison
The choice of method for detecting this compound depends on several factors, including the required sensitivity and specificity, sample throughput, and available equipment. The following table summarizes the key characteristics of each technique to aid in selecting the most appropriate method for your research needs.
| Method | Principle | Sensitivity | Specificity | Throughput | Advantages | Disadvantages |
| GC-MS | Separation of derivatized this compound by gas chromatography and detection by mass spectrometry. | High | High | Low to Medium | Well-established, highly accurate and specific. | Requires derivatization, which can be time-consuming; lower throughput. |
| HPLC-MS/MS | Separation of this compound from hydrolyzed DNA by liquid chromatography and detection by tandem mass spectrometry. | Very High | Very High | Medium | Highly sensitive and specific, does not require derivatization.[3] | Requires sophisticated and expensive equipment. |
| ELISA | Antibody-based detection of this compound in DNA samples. | Medium to High | Good | High | High throughput, relatively simple and requires standard laboratory equipment. | Potential for cross-reactivity of antibodies; may be less specific than MS-based methods. |
| Immunofluorescence | In situ visualization of this compound within cells using specific antibodies and fluorescence microscopy. | Medium | Good | Low | Provides spatial information on the localization of DNA damage within the cell. | Semi-quantitative; requires specialized microscopy equipment. |
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
GC-MS is a powerful and reliable technique for the quantification of this compound. The method involves the extraction and hydrolysis of DNA, followed by derivatization of the released this compound to increase its volatility for gas chromatography. Mass spectrometry provides sensitive and specific detection. The use of an isotopically labeled internal standard is crucial for accurate quantification.
Experimental Workflow
Caption: Workflow for this compound Detection by GC-MS.
Protocol
1. Cell Culture and DNA Extraction:
-
Culture cells to the desired confluence.
-
Harvest cells by trypsinization or scraping and wash with ice-cold PBS.
-
Extract genomic DNA using a commercial DNA extraction kit or standard phenol-chloroform extraction protocol.
-
Quantify the extracted DNA using a spectrophotometer.
2. DNA Hydrolysis:
-
To 50-100 µg of DNA, add an appropriate amount of isotopically labeled this compound internal standard.
-
Perform acidic hydrolysis by adding formic acid to a final concentration of 60% and heating at 140°C for 30 minutes.
-
Lyophilize the sample to dryness.[4]
3. Derivatization:
-
Derivatization is necessary to make this compound volatile for GC analysis.[5][6][7] Silylation is a common method.[5]
-
Re-dissolve the dried hydrolysate in a solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.[8]
-
Heat the mixture at 120°C for 30 minutes.
4. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of derivatized this compound and the internal standard.
-
5. Data Analysis:
-
Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.
Section 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Application Note
HPLC-MS/MS is a highly sensitive and specific method for the detection of this compound that does not require derivatization.[3] This technique involves the enzymatic hydrolysis of DNA to nucleosides, followed by separation using HPLC and detection by a tandem mass spectrometer. The use of an isotopically labeled internal standard added before DNA hydrolysis is essential for accurate quantification.[9]
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A novel approach to DNA damage assessments: measurement of the this compound lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. meridian.allenpress.com [meridian.allenpress.com]
Application Note: Quantitative Analysis of Thymine Glycol in Genomic DNA using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Thymine (B56734) glycol (Tg), a primary product of oxidative DNA damage, is a significant biomarker for studying oxidative stress and its implications in various pathological conditions, including cancer and neurodegenerative diseases. This application note provides a detailed protocol for the sensitive and accurate quantification of thymine glycol in DNA samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology covers DNA extraction, enzymatic hydrolysis, sample preparation, and optimized LC-MS/MS parameters. Furthermore, it includes representative quantitative data and an overview of the Base Excision Repair (BER) pathway, the primary cellular mechanism for repairing this compound lesions.
Introduction
Reactive oxygen species (ROS), generated through normal metabolic processes and exposure to exogenous agents like ionizing radiation, can induce a variety of DNA lesions.[1] this compound (5,6-dihydroxy-5,6-dihydrothymine) is one of the most common and well-studied forms of oxidatively damaged pyrimidines.[2][3] Its presence in DNA can block the progression of DNA polymerases, leading to mutations if not repaired.[3] The primary repair mechanism for this compound in human cells is the Base Excision Repair (BER) pathway.[4][5][6] This note details a robust LC-MS/MS method that leverages isotope dilution for the precise quantification of this compound, providing researchers with a reliable tool to investigate oxidative DNA damage and repair.
Experimental Workflow
The overall experimental workflow for the analysis of this compound in DNA is depicted below.
Detailed Experimental Protocols
Genomic DNA Extraction
High-quality genomic DNA is crucial for accurate quantification. Commercial kits based on chaotropic salt extraction procedures are recommended to ensure purity and minimize oxidative artifacts during extraction.
-
Harvest cells or homogenize tissue samples according to standard laboratory protocols.
-
Perform cell lysis and protein digestion using Proteinase K as per the manufacturer's instructions for the chosen DNA extraction kit.
-
Proceed with DNA binding to a silica (B1680970) spin column, washing, and elution to obtain purified genomic DNA.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio of ~1.8).
Enzymatic Hydrolysis of DNA
This protocol is designed to digest DNA into individual nucleosides for LC-MS/MS analysis. The use of an isotopically labeled internal standard is essential for accurate quantification.[7]
-
In a microcentrifuge tube, aliquot up to 100 µg of purified DNA.
-
Add a known amount of an isotopically labeled this compound internal standard.
-
Add 15 µL of 0.25 M sodium acetate (B1210297) buffer (pH 5.2), 50 µL of 3.0 mM ZnCl₂, and bring the volume up with nuclease-free water.[7]
-
Add 2.0 Units of Nuclease P1.[7]
-
Incubate the mixture at 37°C for 2 hours.[7]
-
Add 25 µL of 1 M Tris-HCl buffer (pH 8.2) to adjust the pH.[7]
-
Add 120 Units of alkaline phosphatase.[7]
-
Incubate for an additional 2 hours at 37°C.[7]
-
Following incubation, samples can be stored at -20°C or processed immediately.
Sample Preparation for LC-MS/MS
Cleanup of the DNA hydrolysate is necessary to remove enzymes and other interfering substances.
-
Solid Phase Extraction (SPE): Use a C18 SPE cartridge to purify the nucleosides.
-
Condition the cartridge with methanol, followed by equilibration with water.
-
Load the DNA hydrolysate.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the nucleosides with methanol.
-
-
Solvent Evaporation: Dry the eluted sample under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Parameters
The following are representative parameters. Optimization may be required depending on the specific instrumentation.
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B for 1 min, ramp to 50% B over 8 min, hold for 2 min, return to 2% B and re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: Precursor Ion (m/z) → Product Ion (m/z) (Specific transitions to be optimized) Internal Standard: Precursor Ion (m/z) → Product Ion (m/z) (Specific transitions for the labeled analogue) |
| Source Parameters | Capillary Voltage, Gas Flow, Source Temperature to be optimized for maximal signal intensity. |
Quantitative Data Summary
The table below summarizes representative quantitative data for this compound from published studies. Levels can vary significantly based on the sample type, organism, and exposure to oxidative stress.
| Sample Type | Organism/Cell Line | Condition | This compound Level | Reference |
| Placental DNA | Human | Background | 5.45 ± 2.98 ng/mg DNA | [8] |
| HeLa Cells | Human | Control | ~0.3% of thymines modified | [9] |
| HeLa Cells | Human | Gamma-irradiated | 30% increase over control | [9] |
| Urine | Human | Healthy | 0.435 ± 0.038 nmol/kg body weight/day (as Tg + dTG) | [10] |
| Urine | Rat | Healthy | ~15 times higher than human (per kg body weight) | [11] |
Biological Context: The Base Excision Repair Pathway
This compound is primarily repaired via the Base Excision Repair (BER) pathway, which is essential for maintaining genomic integrity. The key steps are illustrated below.
The BER process is initiated by a DNA glycosylase that specifically recognizes and excises the damaged thymine base.[3][6] This creates an apurinic/apyrimidinic (AP) site, which is then processed by AP endonuclease 1 (APE1).[3][5] DNA polymerase β subsequently fills the gap and the DNA backbone is sealed by a DNA ligase, restoring the original DNA sequence.[3]
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and quantitative approach for the analysis of this compound in DNA. This protocol, from sample preparation to data analysis, offers a reliable tool for researchers in the fields of toxicology, cancer biology, and drug development to investigate the roles of oxidative stress and DNA repair in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Base excision repair of oxidative DNA damage: from mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single nucleotide patch base excision repair is the major pathway for removal of this compound from DNA in human cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]
- 6. Stereoselective excision of this compound from oxidatively damaged DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. Determination of cis-thymine glycol in DNA by gas chromatography-mass spectrometry with selected ion recording and multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of the cis-thymine glycol moiety in chemically oxidized and gamma-irradiated deoxyribonucleic acid by high-pressure liquid chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative damage to DNA: levels of this compound and thymidine glycol in neoplastic human urines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and thymidine glycol in human and rat urine: a possible assay for oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thymine Glycol Detection Using Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymine (B56734) glycol (5,6-dihydroxy-5,6-dihydrothymine) is a significant form of DNA damage induced by oxidative stress and ionizing radiation.[1] Its detection and quantification are crucial for research in toxicology, oncology, and the development of therapeutics targeting DNA damage and repair pathways. Monoclonal antibodies specific to thymine glycol offer a highly sensitive and specific method for its detection in various biological samples. These application notes provide detailed protocols for the use of anti-thymine glycol monoclonal antibodies in competitive Enzyme-Linked Immunosorbent Assay (ELISA), Immuno-Slot Blot (ISB), and Immunohistochemistry (IHC), along with methods for preparing this compound-containing DNA standards.
Featured Monoclonal Antibodies
Several monoclonal antibody clones have been developed for the detection of this compound. This document focuses on two commercially available and well-characterized clones: 2E8 and 11C158.
| Feature | Clone 2E8 | Clone 11C158 |
| Immunogen | Thymidine (B127349) glycol polymer | Synthetic peptide corresponding to this compound |
| Specificity | Specific for DNA fragments containing thymidine glycol and thymidine glycol polymer.[2][3] Does not cross-react with oxidized deoxycytidine, deoxyguanosine, or deoxyadenosine (B7792050) polymers, nor with free thymidine glycol.[2][3] | Recognizes this compound from all species. |
| Isotype | Mouse IgG1 (kappa)[2] | Mouse IgG |
| Applications | Immunohistochemistry (IHC)[2][3] | ELISA, Western Blot |
Quantitative Data Summary
The following table summarizes the reported quantitative performance of monoclonal antibody-based assays for this compound detection.
| Assay Type | Antibody/Method | Detection Limit | Quantitative Range | Reference |
| Competitive ELISA | Unspecified Monoclonal | 2 fmoles of this compound | 1 this compound per 220,000 thymines | [4] |
| Direct ELISA | Clone 2.6F.6B.6C | 0.5 thymine glycols per 10,000 bp | Not specified | [5] |
| Inhibition ELISA | Clone 2.6F.6B.6C | 1.5 thymine glycols per 10,000 bp | Not specified | [5] |
| Immuno-Slot Blot (ISB) | Unspecified Monoclonal | ≥ 0.1 x 10⁻¹⁵ mol of O⁴-EtdThd/3 µg DNA | Not specified | [6] |
| HPLC | Chemical Analysis | Not applicable | 0.376 ± 0.026 nmol/kg/day (in human urine) | [7] |
Experimental Protocols
Preparation of this compound DNA Standards using Osmium Tetroxide
Warning: Osmium tetroxide (OsO₄) is highly toxic and volatile. All procedures must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
This protocol describes the generation of this compound lesions in DNA to be used as a positive control or for generating a standard curve in quantitative assays.
Materials:
-
Purified DNA (e.g., calf thymus DNA, plasmid DNA)
-
Osmium tetroxide (OsO₄) solution (e.g., 2% in water)
-
10 mM Tris-HCl, pH 8.0
-
Cold ether
-
Sephadex G-50 columns
-
Microcentrifuge
Procedure:
-
Reaction Setup: In a microcentrifuge tube within a chemical fume hood, prepare a reaction mixture containing 125 ng/µL of DNA in 10 mM Tris-HCl (pH 8.0).
-
OsO₄ Treatment: Add OsO₄ to the DNA solution to a final concentration of 0.08% or 0.16%.[8]
-
Incubation: Incubate the reaction mixture at 30°C. The incubation time will determine the extent of this compound formation. For example, incubation for 10 to 60 minutes can be tested.[8]
-
Reaction Termination: To stop the reaction, extract the mixture three times with an equal volume of cold ether.[8] This step should be performed carefully to avoid splashing.
-
Purification: Remove residual OsO₄ and byproducts by centrifuging the aqueous phase through a 1-ml Sephadex G-50 column.[8]
-
Quantification: The concentration of the treated DNA should be determined using a spectrophotometer. The extent of this compound formation can be quantified by methods such as HPLC or by using a calibrated immunoassay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. adipogen.com [adipogen.com]
- 3. Anti thymidineglycol monoclonal antibody: JaICA's OXIDATIVE STRESSMARKERS [jaica.com]
- 4. Monoclonal antibody to DNA containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a monoclonal antibody to thymidine glycol monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immuno-slot-blot: a highly sensitive immunoassay for the quantitation of carcinogen-modified nucleosides in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative damage to DNA: levels of this compound and thymidine glycol in neoplastic human urines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Note: Quantification of Thymine Glycol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymine (B56734) glycol (5,6-dihydroxy-5,6-dihydrothymine) is a prominent biomarker for oxidative DNA damage, resulting from the interaction of reactive oxygen species (ROS) with thymine residues in DNA.[1][2] The accurate quantification of thymine glycol is crucial for assessing oxidative stress, understanding disease mechanisms, and evaluating the efficacy of therapeutic interventions. Gas chromatography-mass spectrometry (GC-MS) offers a sensitive and specific method for the quantification of this compound in biological samples. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.
Principle
The quantification of this compound by GC-MS involves a multi-step process. Initially, DNA is extracted from the biological sample and subjected to acid hydrolysis to release the this compound bases. Due to its low volatility, this compound must be chemically modified through derivatization to make it suitable for GC analysis. A common and effective method is silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. The derivatized this compound is then separated by gas chromatography and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. An isotopically labeled internal standard, such as cis-[2H3]this compound, is typically used to ensure accurate quantification.[3]
Formation of this compound via Oxidative Stress
Reactive oxygen species, such as hydroxyl radicals (•OH), are generated as byproducts of normal cellular metabolism and through exposure to exogenous agents like ionizing radiation.[4] These highly reactive species can attack the double bond of the thymine base in DNA, leading to the formation of this compound.
Caption: Formation of this compound from the reaction of ROS with thymine in DNA.
Experimental Workflow
The overall experimental workflow for the quantification of this compound by GC-MS is outlined below.
Caption: Experimental workflow for this compound analysis by GC-MS.
Experimental Protocols
DNA Extraction
DNA should be extracted from biological samples (e.g., tissues, cells, or urine) using a standard commercial kit or a well-established protocol such as phenol-chloroform extraction. It is crucial to minimize artificial oxidation of DNA during the extraction process.
Acid Hydrolysis
-
To approximately 50-100 µg of dried DNA, add a known amount of the internal standard (e.g., cis-[2H3]this compound).
-
Add 500 µL of 88% formic acid.
-
Heat the mixture at 140°C for 30 minutes in a sealed tube under an inert atmosphere (e.g., argon or nitrogen) to release the DNA bases.
-
After cooling, evaporate the formic acid to dryness under a stream of nitrogen.
Sample Purification (Optional but Recommended)
The hydrolyzed sample can be further purified using a C18 solid-phase extraction (SPE) cartridge to remove interfering substances.
-
Reconstitute the dried hydrolysate in the mobile phase used for SPE.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the fraction containing this compound.
-
Dry the eluate under nitrogen.
Derivatization (Silylation)
-
To the dried sample, add 50 µL of a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl) as a catalyst.
-
Add 50 µL of a suitable solvent like acetonitrile.
-
Seal the vial and heat at 100°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.
-
Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM).
GC-MS Parameters (Example):
| Parameter | Setting |
| GC Column | DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial: 100°C, hold for 1 minRamp: 10°C/min to 250°CHold: 5 min at 250°C |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) m/z Values for TBDMS-derivatized this compound:
The selection of specific ions for monitoring is crucial for sensitivity and specificity. For TBDMS-derivatized this compound, characteristic ions would be chosen based on its fragmentation pattern. While the exact m/z values can vary slightly based on the specific derivative and instrument, for a di-TBDMS derivative of this compound, prominent ions would likely include the [M-57]+ ion, resulting from the loss of a tert-butyl group.
Note: The optimal m/z values should be determined by analyzing a standard of derivatized this compound in full scan mode.
Quantitative Data
The following table summarizes typical performance characteristics for the quantification of glycols using GC-MS. While this data is for related glycol compounds, it provides a benchmark for the expected performance of the this compound assay. Method validation should be performed to determine the specific values for this compound.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.01 - 1 ppm | [5] |
| Limit of Quantification (LOQ) | 0.03 - 5 ppm | [5] |
| **Linearity (R²) ** | > 0.99 | [6] |
| Recovery (%) | 80 - 115% | [5] |
Note: The LOD and LOQ are highly dependent on the sample matrix and the specific instrumentation used.
Data Analysis
Quantification is performed by constructing a calibration curve using known concentrations of this compound standards and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in unknown samples is then determined from this calibration curve.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low peak intensity | Incomplete derivatization | Ensure anhydrous conditions; optimize derivatization time and temperature. |
| Degradation of analyte | Minimize sample handling time; store samples appropriately. | |
| Instrument sensitivity issue | Check GC-MS system performance with a known standard. | |
| Poor peak shape | Active sites in the GC system | Use a deactivated liner and column; check for leaks. |
| High injection volume | Reduce injection volume. | |
| High background noise | Contaminated reagents or glassware | Use high-purity solvents and reagents; thoroughly clean all glassware. |
| Column bleed | Condition the GC column according to the manufacturer's instructions. |
Conclusion
The GC-MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound, a key biomarker of oxidative DNA damage. Careful sample preparation and derivatization are critical for achieving accurate and reproducible results. This method is a valuable tool for researchers in various fields, including toxicology, pharmacology, and clinical research, to investigate the role of oxidative stress in health and disease.
References
- 1. A novel approach to DNA damage assessments: measurement of the this compound lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Determination of cis-thymine glycol in DNA by gas chromatography-mass spectrometry with selected ion recording and multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heat-induced formation of reactive oxygen species and 8-oxoguanine, a biomarker of damage to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Thymine Glycol-Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymine (B56734) glycol (Tg) is a major form of oxidative DNA damage induced by reactive oxygen species (ROS), which can be generated by ionizing radiation and normal cellular metabolism.[1][2] This lesion is a significant block to DNA replication and transcription, making it a critical area of study in the fields of DNA damage and repair, cancer research, and drug development.[1][3][4] The availability of synthetic oligonucleotides containing thymine glycol at specific sites is essential for in-depth biochemical and structural studies of DNA repair mechanisms and the effects of this lesion on DNA polymerase fidelity.[1][4][5]
These application notes provide detailed protocols for the chemical synthesis, deprotection, and purification of oligonucleotides containing this compound, enabling researchers to produce high-quality substrates for their studies. The primary method described is solid-phase synthesis using a thymidine (B127349) glycol phosphoramidite (B1245037) building block.
Synthesis of this compound Phosphoramidite
The synthesis of this compound-containing oligonucleotides begins with the preparation of a specialized phosphoramidite monomer. This process involves the oxidation of a protected thymidine to form the glycol, followed by phosphitylation.
Key Experimental Protocols
1. Oxidation of Protected Thymidine:
The cis-glycol is introduced by oxidizing the 5,6-double bond of a protected thymidine derivative. Osmium tetroxide is a common oxidizing agent for this reaction. The stereochemistry of the resulting this compound can be influenced by the reaction conditions and starting materials.[1][6] While the (5R,6S) isomer is often the predominant product of osmium tetroxide oxidation of protected thymidine, methods like the Sharpless asymmetric dihydroxylation can be employed to preferentially obtain the (5S,6R) isomer.[1][6]
Protocol: Osmium Tetroxide Oxidation of 5'-O-DMTr-3'-O-TBDMS-thymidine [7]
-
Dissolve 5′-O-DMTr-3′-O-TBDMS-thymidine in a mixture of t-BuOH/THF/H₂O.
-
Add N-methylmorpholine-N-oxide to the solution.
-
Add osmium tetroxide and stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the resulting protected thymidine glycol by silica (B1680970) gel chromatography.
2. Protection of the Diol Functionality:
To prevent side reactions during oligonucleotide synthesis, the hydroxyl groups of the this compound moiety are typically protected. Acetyl or levulinyl groups are suitable for this purpose as they can be removed under mild conditions.[7][8]
3. Phosphitylation:
The final step in preparing the building block is the phosphitylation of the 3'-hydroxyl group of the protected thymidine glycol nucleoside. This is typically achieved using 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of an activator like diisopropylammonium tetrazolate.[7]
Protocol: Phosphitylation of Protected Thymidine Glycol [7]
-
Co-evaporate the protected thymidine glycol with dry pyridine (B92270) and dissolve in anhydrous dichloromethane (B109758) under an argon atmosphere.
-
Add diisopropylammonium tetrazolate and 2-cyanoethyl-N,N,N′,N′-tetraisopropyldiamidite to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
After completion, work up the reaction by diluting with ethyl acetate (B1210297) and washing with a saturated sodium bicarbonate solution.
-
Purify the resulting phosphoramidite by silica gel chromatography.
Solid-Phase Synthesis of this compound-Containing Oligonucleotides
The incorporation of the this compound phosphoramidite into an oligonucleotide sequence is performed on an automated DNA synthesizer using standard phosphoramidite chemistry, with some modifications.[9][10][11]
Experimental Workflow
Caption: Automated solid-phase synthesis cycle for incorporating this compound.
Key Experimental Protocol
Automated Solid-Phase Synthesis: [1][7]
-
Use a standard automated DNA synthesizer.[9]
-
Dissolve the this compound phosphoramidite and other standard DNA phosphoramidites in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.
-
For the coupling of the this compound phosphoramidite, increase the coupling time (e.g., to 5-10 minutes) to ensure high coupling efficiency.[1][7]
-
Use ultramild protecting groups for the standard DNA bases (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) to allow for mild deprotection conditions that do not degrade the this compound lesion.[2][12]
-
Perform the synthesis on a controlled pore glass (CPG) solid support.[13]
-
After the final coupling step, the terminal 5'-DMT group can be either removed on the synthesizer or left on for purification (trityl-on purification).
Deprotection and Purification
Due to the lability of the this compound lesion, mild deprotection conditions are crucial.[12][14]
Key Experimental Protocols
1. Cleavage and Deprotection: [1][2]
-
Treat the solid support containing the synthesized oligonucleotide with a mild base to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate (B84403) backbone and the nucleobases.
-
A common mild deprotection solution is 28% aqueous ammonia (B1221849) at room temperature for 2 hours.[1]
-
Alternatively, a solution of 0.05 M potassium carbonate in methanol (B129727) can be used for 4 hours at room temperature.[15]
-
If TBDMS groups were used to protect the diol, a subsequent desilylation step with triethylamine (B128534) trihydrofluoride (TEA·3HF) is required.[2]
2. Purification:
High-performance liquid chromatography (HPLC) is the preferred method for purifying this compound-containing oligonucleotides to achieve high purity.[1][16][17]
Protocol: HPLC Purification [1][16]
-
Use a reverse-phase C18 column.
-
Employ a linear gradient of acetonitrile in a buffer such as 0.1 M triethylammonium (B8662869) acetate (TEAA), pH 7.0.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the full-length product.
-
Desalt the purified oligonucleotide using a desalting column or ethanol (B145695) precipitation.
Quantitative Data Summary
The following table summarizes typical yields and purities achieved during the synthesis of this compound-containing oligonucleotides.
| Step | Parameter | Typical Value | Reference |
| Phosphoramidite Synthesis | TBDMS Protection Yield | 78% | [1] |
| 3'-Deprotection Yield | 100% | [1] | |
| Phosphitylation Yield | 76% | [1] | |
| Oligonucleotide Synthesis | Coupling Efficiency (Tg) | >90% | [15] |
| Purification | Final Purity (HPLC) | >85% | [17] |
Applications in Research
This compound-containing oligonucleotides are invaluable tools for studying various aspects of DNA damage and repair.
DNA Repair Pathways
Caption: Simplified overview of DNA repair pathways for this compound.
-
Base Excision Repair (BER): this compound is primarily removed by the BER pathway, initiated by DNA glycosylases such as endonuclease III (Nth) and endonuclease VIII (Nei) in E. coli, and their homologs in eukaryotes.[16] Synthetic oligonucleotides with a site-specific this compound lesion are used to study the substrate specificity and kinetics of these repair enzymes.[16]
-
Nucleotide Excision Repair (NER): While less common, the NER pathway can also recognize and remove this compound lesions.[7]
-
Translesion Synthesis (TLS): These oligonucleotides are also used to investigate how DNA polymerases bypass this lesion during translesion synthesis, providing insights into the mutagenic potential of this compound.[1]
Conclusion
The protocols and data presented here provide a comprehensive guide for the synthesis and purification of this compound-containing oligonucleotides. The ability to generate these critical research tools will facilitate a deeper understanding of the biological consequences of oxidative DNA damage and the cellular mechanisms that have evolved to repair such lesions. This knowledge is fundamental for the development of novel therapeutic strategies targeting DNA repair pathways in various diseases, including cancer.
References
- 1. Preferential formation of (5S,6R)-thymine glycol for oligodeoxyribonucleotide synthesis and analysis of drug binding to this compound-containing DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. Thymidine Glycol Oligo Modifications from Gene Link [genelink.com]
- 4. Thymidine glycol: the effect on DNA molecular structure and enzymatic processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Thermodynamic Studies of Oligodeoxyribonucleotides Containing Tandem Lesions of Thymidine Glycol and 8-oxo-2′-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. biotage.com [biotage.com]
- 12. Thymidine Glycol Oligonucleotide Modification [biosyn.com]
- 13. atdbio.com [atdbio.com]
- 14. Synthesis of a convenient thymidine glycol phosphoramidite monomer and its site-specific incorporation into DNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Stereoselective excision of this compound from oxidatively damaged DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Urinary Thymine Glycol as a Noninvasive Biomarker of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. The resulting damage to cellular macromolecules, including DNA, can lead to mutations and cellular dysfunction. Thymine (B56734) glycol (Tg), a major product of oxidative damage to DNA, is a stable and reliable biomarker of this process.[1][2] Upon repair of damaged DNA, thymine glycol is excised and excreted in the urine, providing a noninvasive window into systemic oxidative stress.[1][2]
These application notes provide a comprehensive overview of the use of urinary this compound as a biomarker, including detailed protocols for its quantification, data on its levels in various physiological and pathological states, and its application in research and drug development.
Biological Significance and Signaling Pathway
Formation of this compound
Reactive oxygen species, such as the hydroxyl radical (•OH), can attack the C5-C6 double bond of thymine residues in DNA, leading to the formation of this compound. This lesion distorts the DNA helix and can block DNA replication and transcription.
Base Excision Repair (BER) Pathway for this compound Removal
The primary mechanism for the repair of this compound lesions in DNA is the Base Excision Repair (BER) pathway. This multi-step process involves the coordinated action of several enzymes to remove the damaged base and restore the correct DNA sequence.
Caption: Base Excision Repair pathway for this compound.
Quantitative Data Summary
The concentration of this compound in urine can vary depending on factors such as age, disease state, and exposure to oxidative insults. The following tables summarize reported urinary this compound levels in various studies.
| Population | Analyte | Mean Level (nmol/kg body weight/day) | Analytical Method | Reference |
| Healthy Humans | This compound (TG) | 0.435 ± 0.038 | HPLC | [1] |
| Healthy Humans | Thymidine (B127349) Glycol (dTG) | 0.164 ± 0.017 | HPLC | [1] |
| Neoplastic Patients | This compound (TG) | 0.347 ± 0.035 | HPLC | [1] |
| Neoplastic Patients | Thymidine Glycol (dTG) | 0.125 ± 0.010 | HPLC | [1] |
| Condition | Analyte | Urinary Level (nmol/mmol creatinine) | Time Point | Analytical Method | Reference |
| Healthy Controls | Thymidine Glycol | 4.3 ± 0.97 | Baseline | Affinity Chromatography-HPLC | [3] |
| Kidney Transplant Patients | Thymidine Glycol | 16.56 ± 11.3 | 48 hours post-transplant | Affinity Chromatography-HPLC | [3] |
Experimental Protocols
Accurate and reproducible quantification of urinary this compound is crucial for its application as a biomarker. The following are detailed protocols for the most common analytical methods.
High-Performance Liquid Chromatography (HPLC)
This protocol is a synthesized methodology based on principles described in the literature.[1][2]
a. Sample Preparation (Urine)
-
Collect a 24-hour urine sample and store it at -20°C or lower.
-
Thaw the urine sample and centrifuge at 2,000 x g for 10 minutes to remove particulate matter.
-
To an aliquot of the supernatant, add an internal standard (e.g., isotopically labeled this compound) to control for extraction efficiency and analytical variability.
-
Perform a solid-phase extraction (SPE) to purify and concentrate the analyte. A C18 cartridge is commonly used.
-
Condition the SPE cartridge with methanol (B129727) followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove interfering substances.
-
Elute the this compound with a stronger solvent (e.g., methanol).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
b. HPLC Analysis
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: An isocratic mobile phase of a buffered aqueous solution (e.g., 50 mM potassium phosphate, pH 7.0) is often employed.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at 220 nm.
-
Quantification: Create a standard curve using known concentrations of this compound. The concentration in the urine sample is determined by comparing its peak area to the standard curve, after correcting for the recovery of the internal standard.
Caption: HPLC workflow for urinary this compound analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV. This protocol is a generalized procedure.
a. Sample Preparation Sample preparation is similar to the HPLC protocol, involving centrifugation, addition of an isotopically labeled internal standard, and solid-phase extraction.
b. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution is often used, with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile (B52724) with 0.1% formic acid.
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored.
-
This compound: Monitor transitions such as m/z 261 -> 127.
-
Internal Standard: Monitor the corresponding transition for the isotopically labeled standard.
-
-
Quantification: A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
Enzyme-Linked Immunosorbent Assay (ELISA)
While specific commercial ELISA kits for urinary this compound are not widely available, a competitive ELISA can be developed or adapted. The following is an adapted protocol based on general ELISA principles.
a. Principle This is a competitive immunoassay. This compound in the sample competes with a fixed amount of this compound-horseradish peroxidase (HRP) conjugate for a limited number of binding sites on a microplate coated with an anti-thymine glycol antibody. The amount of HRP conjugate bound to the plate is inversely proportional to the concentration of this compound in the sample.
b. Materials
-
Microplate pre-coated with anti-thymine glycol antibody
-
This compound standards
-
This compound-HRP conjugate
-
Wash buffer
-
TMB substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Urine samples
c. Protocol
-
Sample and Standard Preparation: Prepare a series of this compound standards of known concentrations. Dilute urine samples as necessary.
-
Competitive Reaction: Add 50 µL of standard or sample and 50 µL of this compound-HRP conjugate to each well of the antibody-coated microplate.
-
Incubation: Incubate the plate for 1-2 hours at room temperature on a shaker.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound components.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their concentration. Determine the concentration of this compound in the samples from the standard curve.
Caption: Competitive ELISA workflow for this compound.
Applications in Research and Drug Development
The noninvasive nature of urinary this compound measurement makes it a valuable tool in various research and clinical settings.
Preclinical Research
-
Evaluating Drug-Induced Oxidative Stress: In preclinical toxicology studies, urinary this compound can be used to assess the potential of new drug candidates to induce oxidative DNA damage.
-
Mechanistic Studies: It can serve as a pharmacodynamic biomarker to understand the mechanisms of action of drugs that modulate oxidative stress pathways.
-
Efficacy of Antioxidant Therapies: Researchers can use urinary this compound to evaluate the in vivo efficacy of novel antioxidant compounds in animal models of diseases associated with oxidative stress.
Clinical Trials
-
Patient Stratification: Baseline levels of urinary this compound could potentially be used to stratify patients based on their systemic oxidative stress levels, which may influence their response to certain therapies.
-
Monitoring Therapeutic Response: Changes in urinary this compound levels during a clinical trial can provide an objective measure of a drug's ability to reduce oxidative stress. This is particularly relevant for drugs being developed for conditions where oxidative stress is a key pathological feature.
-
Safety Monitoring: An increase in urinary this compound during treatment could be an early indicator of drug-induced toxicity, allowing for timely intervention.
Disease Monitoring and Prognosis
-
Disease Activity: In chronic diseases characterized by oxidative stress, such as chronic kidney disease or inflammatory disorders, serial measurements of urinary this compound may help in monitoring disease activity and progression.
-
Prognostic Indicator: Elevated levels of urinary this compound may be associated with a poorer prognosis in certain diseases, although more research is needed to establish its prognostic value.
Conclusion
Urinary this compound is a promising noninvasive biomarker of oxidative DNA damage with broad applications in basic research, drug development, and clinical studies. The detailed protocols and data provided in these application notes are intended to facilitate the integration of this valuable biomarker into research and development programs, ultimately contributing to a better understanding of the role of oxidative stress in health and disease and aiding in the development of new therapeutic interventions.
References
- 1. Oxidative damage to DNA: levels of this compound and thymidine glycol in neoplastic human urines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Determination of urinary thymidine glycol using affinity chromatography, HPLC and post-column reaction detection: a biomarker of oxidative DNA damage upon kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Thymine Glycol Standards for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymine (B56734) glycol (5,6-dihydroxy-5,6-dihydrothymine) is a significant biomarker of oxidative DNA damage, implicated in aging and various diseases.[1] Accurate quantification of thymine glycol in biological samples is crucial for research in toxicology, pharmacology, and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, requiring well-characterized standards for accurate calibration. This document provides detailed protocols for the synthesis, purification, and preparation of this compound standards for use in HPLC analysis.
Materials and Reagents
-
Thymine (or [methyl-³H]Thymine for radiolabeling)
-
Potassium permanganate (B83412) (KMnO₄)
-
Ammonium acetate (B1210297) (NH₄OAc)
-
Acetic acid (HOAc)
-
Methanol (B129727) (HPLC grade)
-
Water (Milli-Q or equivalent HPLC grade)
-
Boronate affinity column (e.g., Amicon PBA-60)
-
C18 semipreparative HPLC column
-
Analytical C18 HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Syringe filters (0.22 µm)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Experimental Protocols
Protocol 1: Synthesis and Purification of cis-Thymine Glycol Standard
This protocol describes the synthesis of cis-thymine glycol via potassium permanganate oxidation of thymine, followed by purification using boronate affinity and HPLC.[2][3]
2.1.1 Synthesis
-
Dissolve thymine in purified water. For radiolabeled standards, [methyl-³H]Thymine can be used.[2]
-
Slowly add a solution of potassium permanganate to the thymine solution while stirring. The permanganate will oxidize the thymine to form cis-thymine glycol.[2][3]
-
Monitor the reaction until completion.
-
Remove any manganese dioxide precipitate by centrifugation or filtration.
2.1.2 Boronate Affinity Chromatography Purification The boronate group on the column forms a reversible complex with the cis-diol of this compound, allowing for its separation from other components.[4]
-
Equilibrate the boronate affinity column with a high pH buffer, such as 2 M Ammonium Acetate, pH 8.8.[2]
-
Load the synthesized this compound solution onto the column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Wash the column with purified water.[2]
-
Elute the bound cis-thymine glycol using a low pH solution, such as 0.1 M acetic acid.[2]
-
Collect the eluate containing the purified cis-thymine glycol.
2.1.3 Semipreparative HPLC Purification
-
Lyophilize the collected fraction from the boronate affinity chromatography.[2]
-
Reconstitute the sample in purified water.
-
Inject the sample onto a C18 semipreparative HPLC column.[2]
-
Use an isocratic mobile phase of 100% purified water at a suitable flow rate (e.g., 2-3 mL/min).[2]
-
Monitor the elution using a UV detector and collect the fractions corresponding to the this compound peak.
-
Lyophilize the purified fractions to obtain the solid cis-thymine glycol standard.
Protocol 2: Preparation of this compound Standard Stock Solution
-
Accurately weigh a precise amount of the purified this compound standard using a high-precision analytical balance.[5]
-
Dissolve the weighed standard in a known volume of a suitable solvent, such as a 1:1 mixture of methanol and water, in a volumetric flask to create a stock solution of a specific concentration (e.g., 1 mg/mL).[6]
-
Ensure the standard is completely dissolved by thorough mixing.[5]
Protocol 3: Preparation of HPLC Calibration Standards
-
Perform serial dilutions of the stock solution using volumetric flasks to prepare a series of at least four to five working standard solutions with decreasing concentrations.[6][7]
-
The concentration range should encompass the expected concentration of this compound in the experimental samples.
-
Filter each standard solution through a 0.22 µm syringe filter before transferring to an HPLC vial.[6]
Protocol 4: HPLC Analysis of this compound
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a known volume (e.g., 20-60 µL) of each calibration standard, starting from the lowest concentration.[6]
-
Run the HPLC method using the conditions specified in the table below.
-
Record the peak area for each standard.
-
Generate a calibration curve by plotting the peak area versus the concentration of the this compound standards.[6] The curve should have a coefficient of determination (r²) > 0.99.[8]
-
The concentration of this compound in unknown samples can then be determined by interpolating their peak areas from this calibration curve.
Data Presentation
Table 1: HPLC Parameters and Quantitative Data for this compound Analysis
| Parameter | Value | Reference |
| HPLC Column | C18 Reversed-Phase (5 µm, 4.6 x 250 mm) | [2] |
| Mobile Phase | Isocratic: 100% Water | [2] |
| Gradient: Acetonitrile/Water with modifiers (e.g., TFA) | [8][9] | |
| Flow Rate | 1.0 - 3.0 mL/min | [2] |
| Detection | UV at ~265 nm | [2] |
| Injection Volume | 20 - 60 µL | [6] |
| Typical Retention Time | ~7 minutes (on a 10 mm x 25 cm C18 column with water at 3 ml/min) | [2] |
| Observed Levels in Human Urine | ~32 nmol/day (this compound + thymidine (B127349) glycol) | [10] |
| Observed Levels in DNA | ~5.45 ng cis-thymine glycol/mg DNA (human placenta) | [11] |
Visualizations
Caption: Workflow for this compound standard preparation and HPLC analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Identification of the cis-thymine glycol moiety in oxidized deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of this compound DNA and nucleosides by use of boronate chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mastelf.com [mastelf.com]
- 6. static.igem.org [static.igem.org]
- 7. quora.com [quora.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. This compound and thymidine glycol in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of cis-thymine glycol in DNA by gas chromatography-mass spectrometry with selected ion recording and multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Detection of Thymine Glycol using DNA Glycosylase NTHL1
References
- 1. researchgate.net [researchgate.net]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. NTHL1 in Genomic Integrity, Aging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Cleavage of this compound by NTHL1 glycosylase [reactome.org]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Probing the Activity of NTHL1 Orthologs by Targeting Conserved Amino Acid Residues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ultrasensitive Thymine Glycol Detection by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymine (B56734) glycols (Tg) are a major form of oxidative DNA damage induced by ionizing radiation and other oxidative mutagens. Accurate and sensitive detection of these lesions is crucial for understanding the mechanisms of DNA damage and repair, assessing the efficacy of radioprotective and radiosensitizing drugs, and developing biomarkers for oxidative stress-related diseases. This document provides detailed application notes and protocols for an ultrasensitive method for thymine glycol detection that couples immunochemical recognition with capillary electrophoresis (CE) and laser-induced fluorescence (LIF) detection. This method offers a remarkable detection limit, reaching the zeptomole (10-21 moles) level, which is a significant improvement over other current methods.[1][2]
The principle of this assay is based on the specific recognition of this compound lesions in DNA by a monoclonal antibody. A secondary antibody, labeled with a fluorescent dye, is then used to detect the primary antibody. The resulting fluorescently labeled DNA-antibody complexes are then separated and detected with high sensitivity by capillary electrophoresis with laser-induced fluorescence detection.
Data Presentation
The following table summarizes the quantitative data reported for the ultrasensitive this compound detection assay.
| Parameter | Value | Reference |
| Detection Limit | 3 x 10-21 moles | [1][2] |
| Improvement over other methods | 4 to 5 orders of magnitude | [1][2] |
| Sample Requirement | Nanogram amounts of DNA | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the ultrasensitive detection of this compound.
I. DNA Extraction and Preparation
A standard protocol for genomic DNA extraction from cultured cells or tissues should be used. Ensure the extracted DNA is of high purity.
Materials:
-
Cell or tissue sample
-
DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Nuclease-free water
-
UV-Vis spectrophotometer for DNA quantification
Protocol:
-
Harvest cells or collect tissue samples.
-
Follow the manufacturer's instructions for the chosen DNA extraction kit to isolate genomic DNA.
-
Elute the purified DNA in nuclease-free water.
-
Quantify the DNA concentration and assess its purity (A260/A280 ratio) using a UV-Vis spectrophotometer.
-
Store the extracted DNA at -20°C until further use.
II. Immunochemical Labeling of this compound
This protocol describes the specific binding of primary and fluorescently labeled secondary antibodies to the this compound lesions within the DNA.
Materials:
-
Purified genomic DNA sample
-
Monoclonal antibody specific for this compound (primary antibody)
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG)
-
Phosphate-buffered saline (PBS)
-
Nuclease-free water
Protocol:
-
In a microcentrifuge tube, dilute the genomic DNA sample to a final concentration of approximately 0.05 µg/mL in PBS.
-
Add the primary anti-thymine glycol antibody to the diluted DNA solution. The optimal antibody concentration should be determined empirically, but a starting point of a 1:1000 dilution is recommended.
-
Incubate the mixture at 37°C for 1 hour to allow the primary antibody to bind to the this compound lesions.
-
Add the fluorescently labeled secondary antibody to the mixture. A typical starting dilution is 1:2000.
-
Incubate the reaction mixture in the dark at 37°C for another hour.
-
The sample is now ready for capillary electrophoresis analysis. No purification step is required before injection, as the unbound antibodies and the complexes will be separated during the CE run.[2]
III. Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF)
This protocol outlines the instrumental parameters for the separation and detection of the fluorescently labeled DNA-antibody complexes.
Materials:
-
Capillary electrophoresis system equipped with a laser-induced fluorescence detector
-
Fused-silica capillary (e.g., 50 µm internal diameter, with an effective length of 40-50 cm)
-
Running buffer (e.g., Tris-borate-EDTA buffer, pH 8.3)
-
0.1 M NaOH
-
0.1 M HCl
-
Nuclease-free water
Protocol:
-
Capillary Conditioning:
-
Before the first use, and at the beginning of each day, rinse the new capillary with 0.1 M NaOH for 30 minutes.
-
Rinse with nuclease-free water for 10 minutes.
-
Rinse with 0.1 M HCl for 10 minutes.
-
Rinse again with nuclease-free water for 10 minutes.
-
Finally, equilibrate the capillary with the running buffer for at least 30 minutes.
-
-
Sample Injection:
-
Inject the immunolabeled DNA sample into the capillary using electrokinetic injection. A typical injection would be at 5-10 kV for 5-10 seconds.
-
-
Electrophoretic Separation:
-
Apply a separation voltage in the range of 15-30 kV. The optimal voltage should be determined to achieve the best resolution between the unbound antibodies and the DNA-antibody complex.
-
Maintain the capillary temperature at 25°C.
-
-
Fluorescence Detection:
-
Set the LIF detector to the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for FITC, excitation at 488 nm and emission at 520 nm).
-
-
Data Analysis:
-
The electropherogram will show distinct peaks corresponding to the unbound fluorescent secondary antibody, the complex of the secondary and primary antibodies, and the target complex of the DNA with both antibodies.
-
The peak representing the DNA-antibody complex is quantified to determine the amount of this compound present in the sample.
-
Visualizations
The following diagrams illustrate the key workflows and principles described in these application notes.
References
Application Notes and Protocols for Measuring Thymine Glycol Repair Kinetics in Human Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thymine (B56734) glycol (Tg) is a common form of oxidative DNA damage induced by ionizing radiation and reactive oxygen species (ROS) generated during normal cellular metabolism.[1][2] If left unrepaired, this lesion can block DNA replication and is potentially lethal to the cell.[2][3] In human cells, thymine glycols are primarily removed by the Base Excision Repair (BER) pathway, initiated by DNA glycosylases such as NTHL1 (Endonuclease III homolog). Understanding the kinetics of Tg repair is crucial for assessing cellular responses to oxidative stress, evaluating the efficacy of novel therapeutics, and identifying potential biomarkers for cancer and aging-related diseases.[1]
This document provides detailed application notes and protocols for several established methods used to measure the kinetics of thymine glycol repair in human cells.
The Base Excision Repair (BER) Pathway for this compound
The repair of this compound is a multi-step enzymatic process. The key steps are the recognition and excision of the damaged base by a DNA glycosylase, followed by the restoration of the correct DNA sequence by other BER enzymes.[4][5]
Caption: Base Excision Repair (BER) pathway for this compound.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the direct quantification of DNA lesions.[6] The technique involves the hydrolysis of DNA to release the damaged bases, derivatization to make them volatile, and subsequent separation and detection by GC-MS. By using stable isotope-labeled internal standards, this method provides accurate and absolute quantification of this compound.[6][7][8] It is considered a gold standard for measuring steady-state levels of DNA damage and can be adapted to measure repair kinetics by analyzing samples at different time points after inducing damage.
-
Applications: Accurate quantification of Tg in DNA from cells or tissues, validation of other less direct methods, studies requiring high precision.
-
Advantages: High specificity and sensitivity, provides absolute quantification.
-
Limitations: Requires specialized equipment, sample preparation is complex and can introduce artifacts, relatively low throughput.
Data Presentation: Example of GC-MS Kinetic Data
This table illustrates the type of data obtained from a GC-MS experiment measuring the repair of this compound over time after exposure of human cells to an oxidizing agent.
| Time After Damage Induction (hours) | This compound Lesions (per 10^6 bases) | Percent Repair |
| 0 | 55.2 ± 4.5 | 0% |
| 1 | 38.1 ± 3.9 | 31% |
| 2 | 24.3 ± 2.8 | 56% |
| 4 | 12.5 ± 1.9 | 77% |
| 8 | 5.8 ± 1.1 | 90% |
| 24 | < 2.0 (background) | > 96% |
Experimental Protocol: GC-MS for this compound
-
Cell Culture and Damage Induction:
-
Culture human cells (e.g., A549, HeLa) to 80-90% confluency.
-
Induce oxidative damage using an agent like H₂O₂ (e.g., 100 µM for 20 min) or ionizing radiation (e.g., 10 Gy).
-
Wash cells with PBS and add fresh media. This is time point zero (t=0).
-
Incubate cells and harvest at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to assess the repair kinetics.
-
-
DNA Isolation:
-
DNA Hydrolysis and Derivatization: [6]
-
To a known amount of DNA (e.g., 50-100 µg), add a stable isotope-labeled internal standard (e.g., cis-[2H3]this compound).[6]
-
Perform acidic hydrolysis (e.g., with 60% formic acid at 140°C for 30 minutes) to release the bases.
-
Lyophilize the sample to remove the acid.
-
Derivatize the sample to increase volatility. A common agent is N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[6]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) for separation.
-
Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for maximum sensitivity and specificity, monitoring for the characteristic ions of derivatized this compound and its isotope-labeled standard.[6]
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the analyte (this compound) to the internal standard.
-
Generate a standard curve using known amounts of this compound and the internal standard to determine the absolute quantity of the lesion in the DNA sample.
-
Normalize the amount of this compound to the amount of DNA analyzed (e.g., lesions per 10⁶ bases).
-
Plot the remaining lesions versus time to determine the repair kinetics.
-
Method 2: Enzyme-Modified Single-Cell Gel Electrophoresis (Comet Assay)
Application Note
The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.[11] The assay can be modified with lesion-specific enzymes to detect base damage. For this compound, Endonuclease III (EndoIII, also known as Nth) is used.[12][13] EndoIII is a bifunctional DNA glycosylase that recognizes and excises oxidized pyrimidines, including this compound, and then cleaves the DNA backbone at the resulting abasic site.[12] This creates an additional single-strand break, which leads to a larger "comet tail" during electrophoresis. The increase in tail moment compared to a non-enzyme-treated control is proportional to the number of EndoIII-sensitive sites (i.e., thymine glycols).
-
Applications: High-throughput screening, measuring repair in small cell populations, assessing inter-individual variations in DNA repair capacity.[14][15]
-
Advantages: High sensitivity at the single-cell level, requires a small number of cells, relatively high throughput.[11]
-
Limitations: Indirect measurement of lesions, semi-quantitative, can be affected by other types of DNA damage that cause strand breaks.
Caption: Workflow for the enzyme-modified Comet assay.
Data Presentation: Example of Comet Assay Kinetic Data
| Time After Damage Induction (hours) | Net EndoIII-specific Sites (% Tail DNA) | Percent Repair |
| 0 | 35.8 ± 3.1 | 0% |
| 0.5 | 21.5 ± 2.5 | 40% |
| 1 | 13.2 ± 1.9 | 63% |
| 2 | 6.1 ± 1.1 | 83% |
| 4 | 1.9 ± 0.8 | 95% |
| 8 | < 1.0 (background) | > 97% |
Experimental Protocol: EndoIII-Modified Comet Assay[16]
-
Cell Culture and Damage Induction:
-
As described in the GC-MS protocol, treat cells to induce damage and harvest at desired time points for the kinetic study.
-
-
Slide Preparation and Lysis:
-
Mix a suspension of ~10,000 cells with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Immerse the slides in cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.[16]
-
-
Enzyme Treatment:
-
Wash the slides three times with enzyme buffer (e.g., 40 mM HEPES, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/mL BSA, pH 8.0).
-
For each sample, prepare two slides. Add 50 µL of buffer with EndoIII enzyme to one slide and 50 µL of buffer only to the control slide.
-
Incubate in a humidified box at 37°C for 45-60 minutes.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place slides in an electrophoresis tank filled with fresh, cold alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13).
-
Allow DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove slides and wash three times with neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA with an intercalating dye (e.g., SYBR Gold or Propidium Iodide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software (e.g., Comet Assay IV, Komet).
-
Quantify the level of damage, typically as "% Tail DNA" or "Tail Moment".
-
Calculate the net enzyme-specific sites by subtracting the damage value of the buffer-only slide from the EndoIII-treated slide.
-
Plot the net sites versus time to determine repair kinetics.
-
Method 3: HPLC with Electrochemical Detection (HPLC-ECD)
Application Note
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is another robust method for quantifying oxidative DNA damage products.[9][17] This technique is particularly effective for electrochemically active molecules like 8-oxo-deoxyguanosine, but methods have also been developed for other lesions, including this compound.[18] The process involves DNA hydrolysis, separation of the nucleosides by HPLC, and sensitive detection using an electrochemical detector. Like GC-MS, it provides accurate quantification but is less common for this compound specifically due to the lesion's lower electrochemical activity compared to other oxidized bases.
-
Applications: Quantification of multiple DNA adducts simultaneously, studies of oxidative stress biomarkers.
-
Advantages: High sensitivity and selectivity for electroactive species, does not require derivatization.[17][19]
-
Limitations: Requires specialized detector, DNA isolation must rigorously prevent artifactual oxidation,[9][10] less sensitive for non-electroactive lesions.
Data Presentation: Example of HPLC-ECD Kinetic Data
| Time After Damage Induction (hours) | This compound (nmol/mg DNA) | Percent Repair |
| 0 | 1.85 ± 0.21 | 0% |
| 2 | 1.02 ± 0.15 | 45% |
| 4 | 0.55 ± 0.09 | 70% |
| 8 | 0.21 ± 0.05 | 89% |
| 16 | 0.08 ± 0.03 | 96% |
| 24 | < 0.05 (background) | > 97% |
Experimental Protocol: HPLC-ECD for this compound
-
Cell Culture, Damage Induction, and DNA Isolation:
-
Follow the same procedures as for the GC-MS protocol, ensuring the use of an artifact-minimizing DNA isolation method.
-
-
Enzymatic Hydrolysis:
-
Digest DNA to nucleosides. Resuspend DNA (50-100 µg) in a buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Add nuclease P1 and incubate at 37°C for 1-2 hours.
-
Add alkaline phosphatase and continue incubation at 37°C for another 1-2 hours to dephosphorylate the nucleotides to nucleosides.
-
-
Sample Preparation:
-
Centrifuge the sample to pellet the enzymes.
-
Filter the supernatant through a 0.22 µm filter to remove any particulate matter before injection.
-
-
HPLC-ECD Analysis:
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use an isocratic or gradient mobile phase (e.g., a mixture of sodium acetate (B1210297) buffer and methanol) to separate the nucleosides.
-
Pass the eluent through an electrochemical detector. Set the potential of the working electrode to an optimal value for the oxidation of thymidine (B127349) glycol.
-
The resulting current is proportional to the amount of the analyte.
-
-
Data Analysis:
-
Identify and quantify the thymidine glycol peak by comparing its retention time and signal to that of an authentic standard.
-
Normalize the quantity to the amount of DNA analyzed (often by quantifying the normal deoxyguanosine peak in the same run).
-
Plot the amount of remaining thymidine glycol versus time to determine the repair kinetics.
-
Comparison of Methods
Caption: Comparison of key methods for this compound analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Thymidine glycol: the effect on DNA molecular structure and enzymatic processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective excision of this compound from oxidatively damaged DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Methods for Studying DNA Glycosylases Functioning in Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Methods for Studying DNA Glycosylases Functioning in Base Excision Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of cis-thymine glycol in DNA by gas chromatography-mass spectrometry with selected ion recording and multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotope-labeling of DNA repair proteins, and their purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. championsoncology.com [championsoncology.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional evaluation of DNA repair in human biopsies and their relation to other cellular biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neb.com [neb.com]
- 17. mdpi.com [mdpi.com]
- 18. This compound and thymidine glycol in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
use of osmium tetroxide for inducing thymine glycol lesions experimentally
Application Notes: Osmium Tetroxoxide for Inducing Thymine (B56734) Glycol Lesions
Introduction
Thymine glycol (5,6-dihydroxy-5,6-dihydrothymine) is a significant form of DNA damage induced by oxidative stress and ionizing radiation.[1] It serves as a crucial biomarker for oxidative DNA damage and is implicated in aging and various diseases.[1][2] The experimental induction of this compound lesions is essential for studying their biological consequences, including their effects on DNA replication, transcription, and repair. Osmium tetroxide (OsO₄) is a chemical agent widely used to specifically induce cis-thymine glycol lesions in DNA for in vitro studies.[3][4] This reagent reacts with the 5,6-double bond of thymine bases, particularly in single-stranded or distorted DNA regions, to form a stable osmate ester, which is then hydrolyzed to yield the cis-diol of this compound.[5][6]
Principle of the Method
Osmium tetroxide selectively oxidizes the pyrimidine (B1678525) ring of thymine, leading to the formation of a cis-glycol. This reaction is highly specific for thymine residues, especially those in non-B form DNA conformations or single-stranded regions, making OsO₄ a valuable tool for probing DNA structure and inducing specific types of oxidative damage.[7][8] The resulting this compound lesions are a strong block to DNA replication by high-fidelity DNA polymerases, making them a useful substrate for studying DNA damage tolerance and repair mechanisms.[3][9][10]
Applications
-
DNA Repair Studies: Investigating the mechanisms of base excision repair (BER), the primary pathway for removing this compound lesions.[11][12]
-
DNA Replication Studies: Analyzing the effects of this compound on the processivity and fidelity of various DNA polymerases.[3][4][9]
-
DNA Damage Response: Elucidating the cellular signaling pathways activated in response to this compound-induced DNA damage.
-
Drug Development: Screening for compounds that inhibit or enhance the repair of oxidative DNA damage.
-
Biomarker Analysis: Developing and validating assays for the detection and quantification of this compound as a marker of oxidative stress.[13][14]
Experimental Protocols
Protocol 1: Induction of this compound Lesions in Single-Stranded DNA using Osmium Tetroxide
This protocol describes the chemical modification of single-stranded DNA to introduce cis-thymine glycol lesions.
Materials:
-
Single-stranded DNA (e.g., from bacteriophage M13mp9)
-
Osmium tetroxide (OsO₄) solution (e.g., 0.08% or 0.16% in water)
-
10 mM Tris-HCl, pH 8.0
-
Cold diethyl ether
-
Sephadex G-50 columns
-
Microcentrifuge
Procedure:
-
Prepare a solution of single-stranded DNA at a concentration of 125 µg/mL in 10 mM Tris-HCl (pH 8.0).[17]
-
In a chemical fume hood, add an equal volume of OsO₄ solution (e.g., 0.08% or 0.16%) to the DNA solution.[17]
-
Incubate the reaction mixture at 30°C. The incubation time can be varied to achieve the desired level of modification. A 60-minute incubation has been shown to be effective.[17]
-
To stop the reaction, extract the mixture three times with an equal volume of cold diethyl ether.[17] This step should be performed quickly and carefully in the fume hood.
-
Remove residual ether by centrifugation through a 1-ml Sephadex G-50 column to purify the modified DNA.[17]
-
The DNA is now ready for downstream applications, such as in vitro replication assays.
Protocol 2: Analysis of this compound Lesions by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the enzymatic digestion of DNA and subsequent analysis of this compound lesions by LC-MS/MS.[13][18]
Materials:
-
DNA sample containing this compound lesions
-
Nuclease P1
-
300 mM Sodium acetate (B1210297), pH 5.0
-
10 mM Zinc acetate
-
LC-MS/MS system
Procedure:
-
To 20 µg of the DNA sample, add 2 units of nuclease P1 in a buffer solution containing 300 mM sodium acetate (pH 5.0) and 10 mM zinc acetate.[18]
-
Incubate the digestion mixture at 37°C for 4 hours.[18]
-
Remove the enzyme by chloroform extraction.[18]
-
Quantify the total amount of nucleosides in the mixture using UV absorbance.[18]
-
Analyze the digested sample by LC-MS/MS to identify and quantify the this compound-containing dinucleoside monophosphates.[13][18] Isotopically labeled internal standards should be used for accurate quantification.[13]
Quantitative Data
Table 1: Effect of this compound on DNA Polymerase Activity
| DNA Polymerase | Effect of this compound Lesion | Nucleotide Insertion Opposite Lesion | Reference |
| E. coli DNA Polymerase I (Klenow fragment) | Strong block to chain elongation | dAMP inserted >90% of the time | [3][4][9] |
| T4 DNA Polymerase | Strong block to chain elongation | dAMP inserted >90% of the time | [9] |
| Polymerase alpha 2 | Quantitative arrest of synthesis at the lesion site | dAMP inserted >90% of the time | [9] |
| AMV Reverse Transcriptase | Less inhibited, able to synthesize past a significant fraction of lesions | dAMP inserted >90% of the time | [9] |
Table 2: Excretion Rates of this compound Plus Thymidine (B127349) Glycol
| Species | Excretion Rate (nmol/day) | Excretion Rate per kg of Body Weight (Relative to Humans) | Reference |
| Humans | ~32 | 1x | [2] |
| Rats | Not specified | ~15x | [2] |
| Mice | Not specified | 18x | [1] |
| Monkeys | Not specified | 4x | [1] |
Visualizations
Caption: Experimental workflow for inducing and analyzing this compound lesions.
Caption: The Base Excision Repair (BER) pathway for this compound lesions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and thymidine glycol in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound lesions terminate chain elongation by DNA polymerase I in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound lesions terminate chain elongation by DNA polymerase I in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osmium-induced alteration in DNA structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Osmium tetroxide as a probe of RNA structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Functional effects of cis-thymine glycol lesions on DNA synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymidine glycol: the effect on DNA molecular structure and enzymatic processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Processing of this compound in a clustered DNA damage site: mutagenic or cytotoxic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A novel approach to DNA damage assessments: measurement of the this compound lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inducible repair of this compound detected by an ultrasensitive assay for DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stainsfile.com [stainsfile.com]
- 16. chemistry.ucla.edu [chemistry.ucla.edu]
- 17. academic.oup.com [academic.oup.com]
- 18. Efficient Formation of the Tandem this compound/8-oxo-7,8-dihydroguanine Lesion in Isolated DNA and the Mutagenic and Cytotoxic Properties of the Tandem Lesions in Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thymine Glycol Analysis using HPLC with Electrochemical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymine (B56734) glycol (5,6-dihydroxy-5,6-dihydrothymine) is a major product of oxidative damage to DNA, arising from the reaction of thymine residues with reactive oxygen species (ROS), such as hydroxyl radicals.[1] As a significant form of DNA lesion, thymine glycol is implicated in mutagenesis, carcinogenesis, and aging. Its quantification in biological matrices such as urine and tissue serves as a crucial biomarker for assessing oxidative stress and DNA damage.[2] High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) offers a sensitive and selective method for the analysis of this compound, enabling researchers to investigate the extent of oxidative DNA damage in various physiological and pathological states.
This document provides detailed application notes and protocols for the analysis of this compound using HPLC-ECD, including sample preparation, chromatographic conditions, and data analysis.
Principle of HPLC with Electrochemical Detection
HPLC-ECD is a powerful analytical technique that combines the separation capabilities of HPLC with the high sensitivity and selectivity of electrochemical detection. The principle of the method involves the following steps:
-
Sample Preparation: this compound is extracted from the biological matrix and, if necessary, liberated from the DNA backbone through enzymatic or chemical hydrolysis.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system. A reversed-phase column is typically used to separate this compound from other endogenous compounds based on its polarity.
-
Electrochemical Detection: As the analyte elutes from the HPLC column, it passes through an electrochemical detector. A specific potential is applied to a working electrode, causing the this compound to undergo an oxidation reaction. This reaction generates a measurable electrical current that is directly proportional to the concentration of this compound.
Signaling Pathway: Formation of this compound
The formation of this compound is initiated by the attack of a hydroxyl radical (•OH) on the C5-C6 double bond of the thymine base in DNA. This process is a key event in oxidative DNA damage.
Caption: Formation of this compound from Oxidative Stress.
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the analysis of this compound in a biological sample using HPLC-ECD.
Caption: Experimental Workflow for HPLC-ECD Analysis.
Detailed Experimental Protocols
Sample Preparation from Urine
-
Collection and Storage: Collect 24-hour urine samples and store them at -80°C until analysis.
-
Thawing and Centrifugation: Thaw the urine samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any particulate matter.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load 5 mL of the centrifuged urine onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic substances.
-
Elute the this compound with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase.
-
Sample Preparation from Tissue (DNA Extraction and Hydrolysis)
-
DNA Extraction: Extract DNA from tissue samples using a commercially available DNA extraction kit or a standard phenol-chloroform extraction method.
-
DNA Quantification: Determine the concentration and purity of the extracted DNA by measuring the absorbance at 260 and 280 nm.
-
Enzymatic Hydrolysis:
-
To 50 µg of DNA, add 10 units of nuclease P1 in a buffer containing 30 mM sodium acetate (B1210297) and 1 mM ZnSO₄ (pH 5.3).
-
Incubate at 37°C for 1 hour.
-
Add 10 units of alkaline phosphatase and 1 M Tris-HCl (pH 8.5).
-
Incubate at 37°C for another hour.
-
Centrifuge the hydrolysate at 10,000 x g for 5 minutes to pellet the enzymes.
-
Filter the supernatant through a 0.22 µm filter before HPLC injection.
-
HPLC-ECD Method Protocol
Note: The following protocol is a general guideline and may require optimization for specific instrumentation and sample types. The analysis of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a structurally similar DNA adduct, is often performed with similar HPLC-ECD conditions.[3][4]
| Parameter | Recommended Condition |
| HPLC System | A biocompatible HPLC system with a pump capable of delivering a precise and stable flow rate. |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | 50 mM sodium acetate buffer (pH 5.0) with 5-10% methanol. The mobile phase should be filtered and degassed. |
| Flow Rate | 0.8 - 1.0 mL/min. |
| Injection Volume | 20 - 50 µL. |
| Column Temperature | 30 - 35°C. |
| Electrochemical Detector | An amperometric detector with a glassy carbon working electrode and an Ag/AgCl reference electrode. |
| Applied Potential | +0.6 to +0.8 V. The optimal potential should be determined by constructing a hydrodynamic voltammogram. |
Data Presentation and Quantitative Analysis
The quantification of this compound is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a this compound standard.
Method Validation Parameters
The following table summarizes typical validation parameters for the HPLC-ECD analysis of DNA adducts, which can be used as a reference for this compound analysis.[1][5]
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.995 | The range over which the detector response is proportional to the analyte concentration. |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (Recovery) | 90 - 110% | The closeness of the measured value to the true value, often assessed by spiking samples with a known amount of standard. |
| Precision (RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
Example Quantitative Data
The following table presents hypothetical quantitative data for this compound levels in urine samples from different study groups.
| Group | N | This compound (ng/mL) (Mean ± SD) |
| Healthy Controls | 50 | 15.2 ± 4.5 |
| Smokers | 50 | 28.9 ± 8.1 |
| Diabetic Patients | 50 | 35.1 ± 9.7 |
Electrochemical Detection Signaling Pathway
The electrochemical detection of this compound is based on its oxidation at the surface of the working electrode. As a vicinal diol, the hydroxyl groups of this compound are susceptible to oxidation.
Caption: Electrochemical Detection of this compound.
Conclusion
The HPLC-ECD method provides a robust, sensitive, and selective approach for the quantification of this compound in biological samples. Accurate measurement of this DNA damage biomarker is essential for research in areas such as carcinogenesis, aging, and the development of novel therapeutic and preventative strategies against oxidative stress-related diseases. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists in the field.
References
- 1. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Sensitivity of Thymine Glycol Detection Assays
Welcome to the technical support center for thymine (B56734) glycol detection assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the sensitive detection of thymine glycol, a significant marker of oxidative DNA damage.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and why is its sensitive detection important?
This compound (5,6-dihydroxy-5,6-dihydrothymine) is a major product of thymine oxidation in DNA resulting from exposure to ionizing radiation and other oxidative mutagens.[1][2][3] Its presence is a key indicator of oxidative DNA damage, which is implicated in carcinogenesis, aging, and various diseases.[4] Sensitive detection is crucial for understanding the mechanisms of DNA damage and repair, evaluating the efficacy of radioprotective or therapeutic agents, and for noninvasive monitoring of oxidative stress in individuals.[2][3][5]
Assay Selection
Q2: What are the primary methods for detecting this compound, and how do they compare in terms of sensitivity?
The main techniques for this compound detection include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive method that typically requires derivatization of the analyte.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, particularly when using isotopically labeled internal standards.[7][8]
-
Immunoassays (e.g., ELISA): Utilize specific antibodies to detect this compound and can be highly sensitive, especially when coupled with advanced detection systems.[1][9]
-
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF): An ultrasensitive method that couples immunochemical recognition with CE-LIF for extremely low detection limits.[4][10]
The sensitivity of these methods can vary significantly. For a detailed comparison, please refer to the data summary table below.
Data Interpretation
Q3: I've detected baseline levels of this compound in my control samples. Is this normal?
Yes, it is common to detect background levels of this compound in DNA from untreated cells or healthy individuals.[8] This is attributed to endogenous oxidative metabolism. For instance, background levels of d(TgpA) and d(TgpG) in the DNA from unirradiated mouse fibroblast cells were found to be 4.5 (±1.2) and 4.9 (±0.9) fmol/μg, respectively.[8] It is essential to include untreated controls in your experimental design to establish a baseline for comparison.
Troubleshooting Guides
Low or No Signal
Problem: I am not detecting any this compound, or the signal is much lower than expected.
| Possible Cause | Suggested Solution | Relevant Assay(s) |
| Inefficient DNA Hydrolysis/Digestion | Ensure complete enzymatic or acidic hydrolysis of DNA to release the modified bases or nucleosides. Optimize enzyme concentration, incubation time, and temperature. For acidic hydrolysis, ensure the conditions are sufficient to release this compound without degrading it. | GC-MS, LC-MS/MS |
| Degradation of this compound | This compound can be unstable, especially under harsh chemical treatments. Avoid repeated freeze-thaw cycles and prolonged exposure to high temperatures or extreme pH. | All |
| Poor Antibody-Antigen Binding | Verify the specificity and activity of your anti-thymine glycol antibody. Use a positive control (e.g., DNA oxidized with OsO4) to confirm antibody performance.[1][9] Ensure appropriate blocking and washing steps are performed. | Immunoassays (ELISA, CE-LIF) |
| Inefficient Derivatization | Optimize the derivatization reaction conditions (e.g., temperature, reagent concentration) to ensure complete reaction with the this compound.[11] | GC-MS |
| Suboptimal Mass Spectrometry Parameters | Optimize MS parameters, including ionization source settings and collision energies for fragmentation, to maximize the signal for the specific this compound-derived ions. | GC-MS, LC-MS/MS |
| Insufficient Sample Amount | The amount of this compound in biological samples can be very low. Increase the starting amount of DNA if possible. | All |
High Background Signal
Problem: My negative controls show a high signal, making it difficult to distinguish the true signal from the noise.
| Possible Cause | Suggested Solution | Relevant Assay(s) |
| Non-specific Antibody Binding | Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) and/or the duration of the blocking step. Optimize the antibody concentration; high concentrations can lead to non-specific binding. Include additional or more stringent wash steps. | Immunoassays (ELISA, CE-LIF) |
| Contamination of Reagents or Glassware | Use high-purity reagents and thoroughly clean all glassware. Test individual reagents for potential sources of contamination. | All |
| Oxidative Damage During Sample Preparation | Minimize exposure of samples to air and sources of oxidative stress during preparation. Consider adding antioxidants to your buffers. | All |
| Matrix Effects in Mass Spectrometry | Ensure adequate chromatographic separation of this compound from interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects.[8] | GC-MS, LC-MS/MS |
Quantitative Data Summary
The following table summarizes the reported sensitivity and detection limits for various this compound detection assays.
| Assay | Method | Limit of Detection (LOD) / Sensitivity | Reference |
| CE-LIF | Immunochemical recognition coupled with capillary electrophoresis and laser-induced fluorescence | 3 x 10-21 moles; ~1 Tg per 109 bases | [4][10] |
| LC-MS/MS | Liquid chromatography-tandem mass spectrometry with isotopically labeled internal standards | Can detect one this compound lesion in three million nucleotides | [8] |
| ELISA | Enzyme-linked immunosorbent assay with anti-thymine glycol antibody | Can detect 2 fmoles of this compound; can quantitate 1 this compound per 220,000 thymines | [1] |
| GC-MS | Gas chromatography-mass spectrometry with selected ion recording | Background levels of 5.45+/-2.98 ng cis-thymine glycol/mg DNA were observed in human placental DNA | [6] |
Experimental Protocols
LC-MS/MS Detection of this compound in DNA
This protocol provides a general workflow for the sensitive detection of this compound in the form of modified dinucleoside monophosphates.[7][8]
-
DNA Extraction: Isolate high-quality DNA from cells or tissues using a standard DNA extraction method. Quantify the DNA concentration accurately.
-
Internal Standard Spiking: Add a known amount of an isotopically labeled internal standard, such as a dinucleoside monophosphate containing a stable isotope-labeled this compound, to the DNA sample. This is crucial for accurate quantification.[8]
-
Enzymatic Digestion: Digest the DNA to dinucleoside monophosphates using a suitable nuclease, such as nuclease P1.
-
Sample Cleanup: Use solid-phase extraction (SPE) or another suitable method to remove salts and other contaminants that could interfere with the LC-MS/MS analysis.
-
LC Separation: Separate the dinucleoside monophosphates using a C18 reversed-phase HPLC column with a gradient elution.
-
MS/MS Detection: Perform mass spectrometry using electrospray ionization (ESI) in the negative ion mode.[8] Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the native and the isotope-labeled this compound-containing dinucleoside monophosphates.
-
Quantification: Quantify the amount of this compound by comparing the peak area of the native analyte to that of the internal standard.
Immunoassay (ELISA) for this compound Detection
This protocol outlines a direct ELISA for the quantification of this compound in DNA.[1][9]
-
Antigen Coating: Coat a 96-well microplate with the DNA sample containing this compound. Allow the DNA to adhere to the plate overnight at 4°C.
-
Blocking: Wash the plate to remove unbound DNA and then block the remaining protein-binding sites on the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add a specific monoclonal anti-thymine glycol antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step to remove the unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). A colored product will develop in the presence of the enzyme.
-
Signal Detection: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of this compound in the sample.
Visualizations
Caption: Workflow for LC-MS/MS detection of this compound.
Caption: Troubleshooting guide for low signal in this compound assays.
References
- 1. Monoclonal antibody to DNA containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and thymidine glycol in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Inducible Repair of this compound Detected by an Ultrasensitive Assay for DNA Damage - ProQuest [proquest.com]
- 5. pnas.org [pnas.org]
- 6. Determination of cis-thymine glycol in DNA by gas chromatography-mass spectrometry with selected ion recording and multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel approach to DNA damage assessments: measurement of the this compound lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. Inducible repair of this compound detected by an ultrasensitive assay for DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ttu-ir.tdl.org [ttu-ir.tdl.org]
Technical Support Center: Preventing Artificial Thymine Glycol Formation During DNA Isolation
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in minimizing the artificial formation of thymine (B56734) glycol during DNA isolation. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your DNA samples for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is thymine glycol and why is it a problem in my DNA samples?
A1: this compound (Tg) is a common form of oxidative DNA damage that can be induced by reactive oxygen species (ROS).[1][2] Its artificial formation during DNA isolation can lead to an overestimation of the baseline oxidative damage in a sample, potentially confounding research results, especially in studies focused on DNA damage and repair, aging, and carcinogenesis.
Q2: What are the main causes of artificial this compound formation during DNA isolation?
A2: The primary cause is the generation of reactive oxygen species (ROS) during the isolation procedure, which can oxidize thymine bases in the DNA.[1] Several factors can contribute to this, including:
-
Exposure to atmospheric oxygen: Handling DNA samples in the presence of air can lead to oxidation.
-
Use of harsh chemical reagents: Phenol-chloroform extraction is a known contributor to oxidative DNA damage.[3][4] Phenol (B47542) can sensitize DNA to oxidation, leading to increased levels of damaged bases.
-
Presence of metal ions: Metal ions, such as iron, can participate in Fenton-type reactions, which generate highly reactive hydroxyl radicals that readily attack DNA.
Q3: How can I minimize the formation of this compound during my experiments?
A3: Several strategies can be employed to minimize artificial this compound formation:
-
Use of antioxidants: Incorporating antioxidants into your lysis and storage buffers can effectively scavenge ROS.
-
Alternative DNA isolation methods: Opting for methods that do not use phenol, such as silica-based spin-column kits or protocols utilizing guanidinium (B1211019) thiocyanate, can significantly reduce oxidative damage.[5][6][7]
-
Chelating agents: Adding chelating agents like desferrioxamine can sequester metal ions, preventing them from participating in ROS-generating reactions.[8][9]
-
Careful sample handling: Minimizing exposure of samples to air and light can also help reduce oxidative stress.
Q4: Are commercially available DNA isolation kits a better option to avoid this issue?
A4: Many commercial spin-column-based kits are designed to yield high-quality DNA with minimal contamination and can be a good alternative to traditional methods like phenol-chloroform extraction.[10] These kits often use chaotropic salts like guanidinium thiocyanate, which denature proteins and inhibit nucleases without generating the same level of oxidative stress as phenol.[5][6][11] However, it is still advisable to handle samples carefully and consider adding antioxidants to buffers if your research is highly sensitive to oxidative DNA damage.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments that could be related to artificial this compound formation.
Q: I am using a phenol-chloroform extraction method and my downstream analysis (e.g., GC-MS, HPLC-ECD) shows high levels of this compound in my control samples. What could be the cause and how can I fix it?
A: High levels of this compound in control samples when using phenol-chloroform extraction are a strong indicator of artificial oxidation during the isolation process.[3][4]
-
Immediate Action:
-
Switch to a phenol-free method: The most effective solution is to switch to a DNA isolation method that avoids phenol, such as a commercial silica (B1680970) spin-column kit or a guanidinium thiocyanate-based protocol.[5][6][7]
-
Incorporate an antioxidant: If you must use phenol-chloroform, add an antioxidant like desferrioxamine to your lysis buffer to chelate iron and reduce oxidative damage.[8][9]
-
Q: I am performing a Comet assay and observe a high level of background fluorescence or "smearing" in my untreated control cells. Could this be due to artificial DNA damage?
A: Yes, high background in a Comet assay for control cells can be indicative of DNA damage induced during sample preparation.
-
Troubleshooting Steps:
-
Optimize Lysis Conditions: Ensure your lysis buffer is fresh and kept at 4°C to minimize endogenous nuclease activity and oxidative damage.
-
Handle Cells Gently: Minimize physical stress on the cells during harvesting and processing.
-
Protect from Light: Perform all steps under dim light to prevent UV-induced DNA damage.
-
Incorporate Antioxidants: Consider adding antioxidants to your cell suspension and lysis buffers.
-
Q: My DNA quantification results are inconsistent, and I suspect DNA degradation. Could this be related to oxidative damage?
A: While several factors can cause DNA degradation, oxidative damage can contribute to strand breaks, leading to inconsistent quantification and poor performance in downstream applications.
-
Recommendations:
-
Assess DNA Integrity: Run your DNA sample on an agarose (B213101) gel to visualize its integrity. A smear rather than a tight band indicates degradation.
-
Use a milder lysis method: Avoid harsh mechanical disruption methods that can generate heat and ROS.
-
Store DNA properly: Store your purified DNA in a TE buffer at -20°C or -80°C to prevent further degradation.
-
Data Presentation
The following table summarizes a comparison of this compound levels detected after DNA isolation using different methods. This data highlights the significant impact of the chosen extraction method on the level of artificial oxidative damage.
| DNA Isolation Method | Relative this compound (Tg) Level | Key Advantages | Key Disadvantages |
| Phenol-Chloroform Extraction | High | Inexpensive, high yield for certain sample types. | Time-consuming, uses hazardous reagents, high risk of oxidative DNA damage.[4] |
| Silica Spin-Column Kits | Low | Fast, easy to use, yields high-purity DNA, reduced risk of oxidative damage.[10] | Can be more expensive than traditional methods. |
| Guanidinium Thiocyanate Protocol | Low | Effectively lyses cells and inactivates nucleases, avoids phenol.[5][6][11] | Requires careful handling of chaotropic salts. |
| Method with Antioxidants | Very Low | Actively scavenges reactive oxygen species, providing maximal protection against artificial damage. | May require optimization of antioxidant concentration for specific sample types. |
Note: Relative this compound levels are based on typical findings in the literature. Actual levels may vary depending on the specific protocol, sample type, and handling conditions.
Experimental Protocols
Protocol 1: DNA Isolation using Guanidinium Thiocyanate with an Antioxidant
This protocol is designed to minimize oxidative damage by avoiding phenol and incorporating the iron-chelating antioxidant, desferrioxamine.
Materials:
-
Lysis Buffer: 4 M Guanidinium thiocyanate, 25 mM Sodium Citrate (pH 7.0), 0.5% Sarkosyl, 0.1 M 2-Mercaptoethanol (add fresh).
-
Desferrioxamine solution: 100 mM in nuclease-free water.
-
7.5 M Ammonium Acetate
-
Isopropanol (B130326), ice-cold
-
70% Ethanol, ice-cold
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
Sample Lysis:
-
Homogenize tissue sample or pellet cells in 1 mL of Lysis Buffer.
-
Add 10 µL of 100 mM Desferrioxamine solution to the lysate (final concentration 1 mM).
-
Incubate at 60°C for 15 minutes.
-
-
DNA Precipitation:
-
Add 0.5 mL of 7.5 M Ammonium Acetate and mix by inversion.
-
Add 1 volume of ice-cold isopropanol and mix gently until a DNA precipitate is visible.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Washing:
-
Carefully discard the supernatant.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Repeat the wash step.
-
-
Drying and Resuspension:
-
Air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspend the DNA in an appropriate volume of TE Buffer.
-
Protocol 2: Modification of a Commercial Silica Spin-Column Kit with an Antioxidant
This protocol describes how to adapt a standard commercial spin-column kit to include an antioxidant for enhanced protection against oxidative damage.
Materials:
-
Commercial silica spin-column DNA isolation kit (e.g., from Qiagen, Zymo Research)
-
Desferrioxamine solution: 100 mM in nuclease-free water.
Procedure:
-
Follow the manufacturer's protocol for cell lysis.
-
Before adding the lysate to the spin column, add desferrioxamine solution to the lysis buffer containing the sample to a final concentration of 1 mM.
-
Mix gently by inversion.
-
Proceed with the manufacturer's protocol for binding, washing, and elution of the DNA.
Mandatory Visualizations
Mechanism of Artificial this compound Formation
Caption: Mechanism of ROS-induced this compound formation during DNA isolation.
Troubleshooting Workflow for Suspected Artificial this compound Formation
Caption: Troubleshooting decision tree for high this compound levels.
References
- 1. 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reading and Misreading 8-oxoguanine, a Paradigmatic Ambiguous Nucleobase | MDPI [mdpi.com]
- 3. Discovery and characterization of artifactual mutations in deep coverage targeted capture sequencing data due to oxidative DNA damage during sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lunanano.com [lunanano.com]
- 5. Purification of cloned and genomic DNA by guanidine thiocyanate/isobutyl alcohol fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iaea.org [iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bioconductor.org [bioconductor.org]
- 11. interchim.fr [interchim.fr]
Technical Support Center: Troubleshooting Low Recovery of Thymine Glycol in LC-MS/MS
Welcome to the technical support center for the analysis of thymine (B56734) glycol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the recovery and quantification of thymine glycol in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
This compound (5,6-dihydroxy-5,6-dihydrothymine) is a primary form of DNA damage resulting from oxidative stress and ionizing radiation.[1][2][3] Its accurate quantification is crucial for studies related to aging, stroke, and cancer, as it serves as a biomarker for oxidative DNA damage.[2]
Q2: What are the common causes of low recovery of this compound in LC-MS/MS analysis?
Low recovery of this compound can stem from several factors throughout the analytical workflow. These include:
-
Suboptimal Sample Preparation: Inefficient extraction from the biological matrix, degradation of the analyte during processing, or loss due to nonspecific adsorption to sample containers.[4][5]
-
Inefficient Chromatographic Separation: Poor peak shape, co-elution with interfering matrix components, or inadequate retention on the analytical column.[6][7]
-
Non-optimized Mass Spectrometry Conditions: Inappropriate ionization mode, low ionization efficiency, or incorrect fragmentation parameters.[8][9][10][11]
-
Analyte Instability: this compound can be sensitive to heat and light, potentially degrading during sample handling and analysis.[4]
Q3: How can I improve the stability of this compound during sample preparation?
To minimize degradation, it is advisable to keep samples on ice or at 4°C throughout the extraction process and to protect them from light. Using antioxidants in the extraction buffer may also help preserve the integrity of this compound. It's also noted that the cis (5R, 6S) thymidine (B127349) glycol may undergo slow epimerization.[12] To mitigate the effects of this, using freshly prepared oligonucleotides is recommended.[12]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the LC-MS/MS analysis of this compound.
Issue 1: Low or No Signal for this compound
Possible Cause 1: Inefficient Ionization
-
Solution: Optimize the ionization source parameters. This compound is a polar molecule, making Electrospray Ionization (ESI) a suitable choice.[9][10] Experiment with both positive and negative ion modes, though negative mode is often successful. Systematically tune key parameters like capillary voltage, nebulizer gas flow, and source temperature to maximize the signal for your specific instrument and mobile phase composition.[10]
Possible Cause 2: Incorrect MS/MS Transition Parameters
-
Solution: Perform compound optimization (tuning) by infusing a standard solution of this compound into the mass spectrometer.[11] Determine the optimal precursor ion (e.g., [M-H]⁻ in negative mode) and then optimize the collision energy to obtain the most intense and stable product ions for Multiple Reaction Monitoring (MRM).[8] Using literature-derived MRM transitions without verifying them on your specific instrument can lead to significant signal loss.[11]
Issue 2: Poor Peak Shape and Inconsistent Retention Time
Possible Cause 1: Suboptimal Chromatographic Conditions
-
Solution: Adjust the mobile phase composition. For a polar analyte like this compound, a reversed-phase column (e.g., C18) with an aqueous mobile phase containing a small amount of organic solvent (like methanol (B129727) or acetonitrile) and a pH-modifying additive is a good starting point. Optimize the gradient elution program to ensure proper retention and separation from matrix components.[9]
Possible Cause 2: Sample Solvent Mismatch
-
Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions.[7] Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion and poor retention.[5]
Issue 3: High Variability and Low Reproducibility
Possible Cause 1: Matrix Effects
-
Solution: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a common issue in LC-MS/MS.[6][13] To mitigate this, improve sample clean-up using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[14][15] The use of an isotopically labeled internal standard, such as ¹³C- or ¹⁵N-labeled this compound, is highly recommended to compensate for matrix effects and improve accuracy and precision.
Possible Cause 2: Carryover
-
Solution: If you observe the this compound peak in blank injections following a high-concentration sample, you may have carryover.[16] To address this, optimize the autosampler wash procedure by using a strong solvent to clean the injection needle and port between runs. A systematic approach of injecting blanks can help identify the source of carryover.[16]
Experimental Protocols
Protocol 1: Basic LC-MS/MS Parameter Optimization for this compound
This protocol outlines a general procedure for optimizing MS parameters for this compound analysis.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in the initial mobile phase composition.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Optimize Ion Source:
-
Acquire full scan mass spectra in both positive and negative ion modes to identify the most abundant precursor ion.
-
Systematically adjust source parameters (capillary voltage, source temperature, gas flows) to maximize the precursor ion signal.[9]
-
Optimize MS/MS Parameters:
Quantitative Data Summary
The following table summarizes typical starting parameters for LC-MS/MS analysis of this compound. Note that these should be optimized for your specific instrument and application.
| Parameter | Typical Value/Condition | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Good retention for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and controls pH. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 10 minutes | To separate this compound from other matrix components. |
| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI sources. |
| Ionization Mode | ESI Negative or Positive | ESI is suitable for polar molecules.[9][10] |
| Precursor Ion (m/z) | To be determined (e.g., [M-H]⁻) | Depends on ionization mode and adduct formation. |
| Product Ions (m/z) | To be determined | Optimized based on collision-induced dissociation. |
| Collision Energy | Instrument and analyte dependent | Requires optimization for each transition.[8] |
Visualizations
Troubleshooting Workflow for Low this compound Recovery
Caption: A step-by-step decision tree for troubleshooting low recovery.
Key Stages in LC-MS/MS Analysis of this compound
Caption: Workflow from sample preparation to data analysis.
References
- 1. Characterization of the effects of a this compound residue on the structure, dynamics, and stability of duplex DNA by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Preferential formation of (5S,6R)-thymine glycol for oligodeoxyribonucleotide synthesis and analysis of drug binding to this compound-containing DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to overcome low recovery - Chromatography Forum [chromforum.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gtfch.org [gtfch.org]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 12. Processing of this compound in a clustered DNA damage site: mutagenic or cytotoxic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS Sample Preparation | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Enzymatic Digestion for Thymine Glycol Release from DNA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the enzymatic digestion of DNA for the release and quantification of thymine (B56734) glycol, a common DNA lesion resulting from oxidative stress.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are commonly used to release thymine glycol from DNA?
A1: The primary enzymes used for excising this compound (Tg) from DNA are DNA glycosylases, which initiate the base excision repair (BER) pathway. Key enzymes include:
-
Endonuclease III (Nth) and its homologs (e.g., human NTHL1): These enzymes exhibit robust activity towards oxidized pyrimidines, including this compound.
-
Formamidopyrimidine-DNA glycosylase (Fpg): While its primary substrates are oxidized purines like 8-oxoguanine, Fpg also shows activity against some oxidized pyrimidines.
-
Nei-like DNA glycosylases (e.g., NEIL1, NEIL2, NEIL3): These enzymes recognize and excise a broad range of oxidized bases, including this compound, particularly in single-stranded DNA or bubble structures.
-
Thymine-DNA Glycosylase (TDG): This enzyme can remove this compound when it is paired with guanine (B1146940) (Tg:G), which can arise from the oxidation of 5-methylcytosine.[1]
Q2: What are the critical parameters to optimize for efficient this compound release?
A2: Several factors significantly influence the efficiency of enzymatic digestion. Key parameters to optimize include enzyme concentration, incubation time and temperature, and the composition of the reaction buffer (pH, salt concentration).[2][3][4] It is also crucial to ensure the purity of the DNA sample, as contaminants can inhibit enzyme activity.[2][5]
Q3: How can I quantify the amount of this compound released?
A3: Quantification of this compound can be achieved through various methods, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for detecting and quantifying modified DNA bases.
-
High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometric detection: Another robust method for separating and quantifying DNA adducts.[6]
-
Immunochemical methods like ELISA: These assays use antibodies specific to this compound for quantification.[7][8]
-
Enzyme-linked immunosorbent assay (ELISA): Utilizes specific antibodies to detect and quantify this compound.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic digestion of DNA for this compound analysis.
Issue 1: Incomplete or No DNA Digestion
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | - Verify the expiration date and ensure proper storage at -20°C in a non-frost-free freezer. - Minimize freeze-thaw cycles. - Test enzyme activity with a control DNA substrate known to contain this compound.[9] |
| Suboptimal Reaction Conditions | - Ensure the correct reaction buffer is used at a 1X concentration.[2][5] - Optimize incubation temperature and time based on the specific enzyme's requirements (see tables below).[3][4] |
| Low Enzyme Concentration | - Increase the enzyme-to-DNA ratio. A general recommendation is 5-10 units of enzyme per µg of DNA.[2][5] For genomic DNA, 10-20 units per µg may be necessary.[5] |
| DNA Contamination | - Ensure the DNA sample is free from contaminants like phenol, chloroform, ethanol, EDTA, and excessive salts, which can inhibit enzyme activity.[2] - Perform additional purification steps if necessary. |
| Low DNA Concentration | - Concentrate the DNA sample before digestion. - Consider extending the incubation time to increase the likelihood of enzyme-substrate interaction.[10] |
Issue 2: High Background Signal or Non-Specific Cleavage
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Excessive Enzyme Concentration | - Titrate the enzyme concentration to find the optimal amount that maximizes specific cleavage while minimizing non-specific activity. - Ensure the enzyme volume does not exceed 10% of the total reaction volume to avoid star activity due to excess glycerol.[2][5] |
| Contaminated Reagents | - Use nuclease-free water and fresh buffer components. |
| Incorrect Buffer Composition | - Verify the pH and salt concentration of the reaction buffer. Deviations from the optimal conditions can lead to non-specific enzyme activity.[11] |
Experimental Protocols
General Protocol for Enzymatic Digestion of DNA
This protocol provides a general framework. Specific conditions should be optimized for each enzyme and experimental setup.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following on ice:
-
DNA sample (up to 1 µg)
-
10X Reaction Buffer (to a final concentration of 1X)
-
Nuclease-free water to the desired final volume
-
DNA Glycosylase (e.g., Nth, Fpg)
-
-
-
Mixing:
-
Incubation:
-
Incubate the reaction at the optimal temperature for the specific enzyme (typically 37°C) for the desired amount of time (e.g., 1 hour).[12]
-
-
Enzyme Inactivation (Optional):
-
Heat the reaction at a temperature appropriate to inactivate the enzyme (e.g., 65°C for 10-20 minutes), if required for downstream applications.[12]
-
-
Post-Digestion Processing:
-
The released thymine glycols can then be purified and quantified using methods like HPLC or GC-MS.
-
Recommended Reaction Conditions for Common DNA Glycosylases
| Enzyme | Recommended Buffer Components | Incubation Temperature | Incubation Time |
| Thymine-DNA Glycosylase (TDG) | 20 mM Tris-HCl, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, pH 8.0 | 37°C | 1 hour[12] |
| Endonuclease VIII (Nei) | 10 mM Tris-HCl, 75 mM NaCl, 1 mM EDTA, pH 8.0 | 37°C | 15 minutes[13] |
| Fpg | 50 mM HEPES-KOH, 100 mM KCl, 1 mM EDTA, 0.1 mg/mL BSA, pH 7.5 | 37°C | 30 minutes |
Visualizing the Workflow
Experimental Workflow for this compound Release and Analysis
The following diagram illustrates the general workflow from DNA sample preparation to the quantification of released this compound.
Caption: General workflow for enzymatic release and analysis of this compound.
Troubleshooting Logic for Incomplete Digestion
This decision tree outlines a logical approach to troubleshooting incomplete enzymatic digestion.
Caption: Troubleshooting decision tree for incomplete enzymatic digestion.
References
- 1. researchgate.net [researchgate.net]
- 2. neb.com [neb.com]
- 3. Restriction Enzyme Digestion | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cutting DNA with Precision: A Guide to DNA Digestion with Restriction Enzymes - Housing Innovations [dev.housing.arizona.edu]
- 5. neb.com [neb.com]
- 6. pnas.org [pnas.org]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 12. neb.com [neb.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Quantifying Low Levels of Thymine Glycol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance for the challenges encountered when quantifying low levels of thymine (B56734) glycol (Tg), a key biomarker of oxidative DNA damage.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to accurately measure low levels of thymine glycol in biological samples?
A1: The quantification of low levels of this compound is inherently difficult due to a combination of factors:
-
Low Abundance: this compound is typically present in very low concentrations in biological matrices, often requiring highly sensitive analytical methods for detection.
-
Analyte Instability: this compound can be unstable and susceptible to degradation during sample processing and analysis.
-
Artifact Formation: Ex vivo oxidation during DNA extraction and sample preparation can artificially generate this compound, leading to an overestimation of its levels.[1]
-
Matrix Effects: The complex nature of biological samples (e.g., urine, plasma, tissue homogenates) can interfere with analytical methods, suppressing or enhancing the signal of the analyte.
-
Stereoisomers: this compound exists as four distinct stereoisomers.[2] Analytical methods may not be able to differentiate between these, which could be relevant depending on the biological question being addressed.
Q2: What are the most common methods for quantifying this compound, and what are their primary advantages and disadvantages?
A2: The primary methods for this compound quantification are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
| Method | Advantages | Disadvantages |
| GC-MS | High sensitivity and specificity. Well-established for quantitative analysis. | Requires derivatization, which can be a source of variability. Potential for analyte degradation at high temperatures. |
| LC-MS/MS | High sensitivity and specificity without the need for derivatization.[3][4] Can analyze a wide range of sample types. | Susceptible to matrix effects. Requires specialized and expensive equipment. |
| ELISA | High throughput and relatively low cost. Does not require extensive sample purification. | Can suffer from cross-reactivity with structurally similar molecules. May have lower specificity compared to mass spectrometry-based methods. |
Q3: How can I minimize the artificial formation of this compound during my sample preparation?
A3: Preventing ex vivo oxidation is critical for accurate measurement. Key strategies include:
-
Use of Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT) or deferoxamine (B1203445) mesylate (a metal chelator) into buffers used for DNA extraction and sample processing.
-
Anaerobic Conditions: Whenever possible, perform sample preparation steps under anaerobic or low-oxygen conditions.
-
Gentle Lysis Methods: Avoid harsh cell lysis techniques that can generate reactive oxygen species.
-
Immediate Processing: Process samples as quickly as possible after collection and avoid unnecessary freeze-thaw cycles.[5]
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no signal for this compound | Incomplete derivatization. | Optimize derivatization conditions (time, temperature, reagent concentration). Ensure reagents are fresh. |
| Analyte degradation in the injector. | Use a lower injector temperature. Ensure the injector liner is clean and deactivated. | |
| Poor chromatographic peak shape. | Check for leaks in the GC system. Trim the analytical column. Optimize the temperature program.[6] | |
| High background noise | Contaminated GC system (injector, column, or detector). | Clean the injector and detector. Bake out the column. Check the purity of the carrier gas.[6] |
| Septum bleed. | Use a high-quality, low-bleed septum.[7] | |
| Poor reproducibility | Inconsistent derivatization. | Use an internal standard to normalize for derivatization efficiency.[8] |
| Variable injection volume. | Check the autosampler syringe for air bubbles or leaks.[9] | |
| Sample storage issues. | Store derivatized samples at a consistent, low temperature and analyze them promptly.[10] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor sensitivity | Ion suppression from matrix components. | Improve sample cleanup (e.g., solid-phase extraction). Dilute the sample. Use a matrix-matched calibration curve. |
| Suboptimal ionization parameters. | Optimize electrospray ionization (ESI) source conditions (e.g., capillary voltage, gas flow, temperature). | |
| Adduct formation. | Identify and account for common adducts (e.g., sodium, potassium).[11] Optimize mobile phase composition to minimize adduct formation. | |
| Inconsistent retention times | Changes in mobile phase composition. | Prepare fresh mobile phase daily. Ensure proper mixing of mobile phase components. |
| Column degradation. | Use a guard column. Flush the column regularly. Replace the column if necessary. | |
| Ghost peaks | Carryover from previous injections. | Implement a robust needle wash protocol. Inject a blank sample between experimental samples.[7] |
ELISA Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| High background | Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer.[12] |
| Non-specific antibody binding. | Optimize the blocking buffer and incubation time.[13] | |
| Contaminated reagents. | Use fresh, high-purity reagents.[14] | |
| Low signal | Inactive antibody or conjugate. | Store antibodies and conjugates at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Incorrect reagent concentrations. | Carefully check all dilutions. Titrate antibodies to determine the optimal concentration. | |
| Insufficient incubation times. | Optimize incubation times for each step of the assay. | |
| High variability between replicates | Pipetting errors. | Calibrate pipettes regularly. Use a consistent pipetting technique.[13] |
| Uneven temperature across the plate. | Ensure the plate is incubated in a temperature-controlled environment.[12] | |
| Edge effects. | Avoid using the outer wells of the plate. Ensure proper sealing of the plate during incubations.[15] |
Experimental Protocols & Data
Comparative Analysis of this compound Quantification Methods
The following table summarizes typical quantitative performance data for the different analytical methods. Values can vary significantly based on the specific instrumentation, protocol, and sample matrix.
| Parameter | GC-MS | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | 0.1 - 1.0 fmol | 0.05 - 0.5 fmol | 1 - 10 fmol |
| Limit of Quantification (LOQ) | 0.5 - 5.0 fmol | 0.2 - 2.0 fmol | 5 - 50 fmol |
| Linear Dynamic Range | 3 - 4 orders of magnitude | 4 - 5 orders of magnitude | 2 - 3 orders of magnitude |
| Typical Sample Requirement | 10 - 100 µg DNA | 1 - 50 µg DNA | 1 - 10 µg DNA |
| Precision (%RSD) | < 15% | < 10% | < 20% |
Detailed Methodology: LC-MS/MS Quantification of this compound in DNA
This protocol outlines a general procedure for the quantification of this compound (as the deoxynucleoside, thymidine (B127349) glycol) from purified DNA.
-
DNA Extraction: Extract DNA from cells or tissues using a method that minimizes oxidative damage, such as a salting-out procedure with the inclusion of antioxidants.
-
DNA Hydrolysis:
-
Enzymatically digest 10-20 µg of DNA to deoxynucleosides using a combination of nuclease P1 and alkaline phosphatase.
-
Incubate the DNA with nuclease P1 in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.2) at 37°C for 2 hours.
-
Adjust the pH to ~8.0 and add alkaline phosphatase. Incubate at 37°C for an additional 2 hours.
-
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₅, ¹⁵N₂]-thymidine glycol) to the hydrolyzed sample.
-
Sample Cleanup (Optional): If significant matrix interference is expected, perform solid-phase extraction (SPE) using a C18 cartridge to purify the deoxynucleosides.
-
LC-MS/MS Analysis:
-
Chromatography: Separate the deoxynucleosides on a C18 reversed-phase column with a gradient elution using a mobile phase of water and methanol, both containing a small amount of formic acid (e.g., 0.1%).
-
Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both the native thymidine glycol and the isotope-labeled internal standard (Multiple Reaction Monitoring - MRM).
-
-
Quantification: Calculate the concentration of thymidine glycol in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of thymidine glycol and the internal standard.
Visualizations
Caption: Workflow for LC-MS/MS quantification of this compound.
Caption: Troubleshooting logic for common this compound quantification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective excision of this compound from oxidatively damaged DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel approach to DNA damage assessments: measurement of the this compound lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. Antifreeze solution improves DNA recovery by preserving the integrity of pathogen-infected blood and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 8. Determination of cis-thymine glycol in DNA by gas chromatography-mass spectrometry with selected ion recording and multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. mybiosource.com [mybiosource.com]
- 14. assaygenie.com [assaygenie.com]
- 15. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
minimizing background noise in thymine glycol immunoassays
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and optimize results in thymine (B56734) glycol immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background noise in a thymine glycol immunoassay?
High background noise typically stems from non-specific binding, where antibodies or other reagents bind to unintended sites on the microplate surface.[1] This can obscure the true signal, leading to inaccurate results.[2] Other significant causes include insufficient washing, suboptimal blocking, and using overly concentrated antibodies.[1][3]
Q2: How do I select the best blocking buffer to reduce background?
The choice of blocking buffer is often empirical.[4] The goal is to saturate all unoccupied binding sites on the plate without interfering with the specific antibody-antigen interaction.[5][6] Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[2][4] It is crucial to test a panel of different blockers and concentrations to find the one that yields the highest signal-to-noise ratio for your specific assay.[4][7] Protein-free commercial blockers are also an option and can be effective in reducing background.[4]
Q3: Can the sample itself contribute to high background?
Yes, components within the sample matrix can cause interference.[8] For instance, human serum can contain heterophilic antibodies (like HAMA - human anti-mouse antibody) or rheumatoid factors, which can cross-link the capture and detection antibodies, causing false-positive signals.[9][10] Using a high-quality sample diluent with appropriate blockers can help minimize these matrix effects.[5][11] Additionally, improper sample collection and storage can lead to issues like hemolysis or bacterial contamination, which may interfere with assays using horseradish peroxidase (HRP).[8]
Q4: What is the optimal number of wash steps?
Insufficient washing is a very common reason for high background.[12] A general guideline is to perform three to five wash cycles after each incubation step.[12][13] However, this may need optimization. Increasing the number of washes or including a 30-60 second soak step between washes can improve the removal of unbound reagents. Ensure the wash volume is sufficient to cover the entire well surface, typically around 300 µL per well.[12][14]
Q5: How critical are incubation times and temperatures?
Incubation times and temperatures are critical and should be optimized.[15] All reagents and plates should be brought to room temperature (15-20 minutes) before starting the assay to ensure consistency.[6][16] Longer incubation periods, sometimes overnight at 4°C, can enhance specific binding.[17][18] However, excessively long incubations, especially at higher temperatures like 37°C, can sometimes increase non-specific binding.[19] It is essential to follow the kit manufacturer's recommendations and maintain consistency across experiments.[16]
Troubleshooting Guides
This section addresses specific high-background scenarios with actionable solutions.
Problem 1: High background in ALL wells (including zero standard/blank wells).
This issue typically points to a systemic problem with reagents or protocol steps that affect the entire plate.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | The blocking buffer is not effectively saturating non-specific binding sites.[6] Action: Test different blocking agents (e.g., BSA, casein, commercial protein-free blockers). Optimize the concentration (e.g., 1-5% BSA) and increase the blocking incubation time to 1-2 hours at room temperature.[4] |
| Insufficient Washing | Unbound detection antibodies or enzyme conjugates remain in the wells.[12] Action: Increase the number of wash cycles from 3 to 5.[13] Add a 30-60 second soak step during each wash. Ensure the wash buffer volume is adequate (e.g., 300 µL/well) and contains a detergent like 0.05% Tween-20. |
| Overly Concentrated Detection Antibody/Conjugate | Excess antibody or conjugate leads to high non-specific binding.[19] Action: Perform a titration experiment (checkerboard titration) to determine the optimal antibody/conjugate concentration that provides the best signal-to-noise ratio.[6] |
| Substrate Instability | The substrate was exposed to light or has degraded.[6] Action: Store substrate protected from light. Prepare it fresh just before use. If the substrate solution appears colored before addition to the plate, discard it and use a new vial. |
| Cross-Reactivity of Reagents | The secondary antibody may be binding to the blocking agent (e.g., antibodies in non-fat milk).[1] Action: Switch to a non-protein-based blocking buffer or a highly purified protein blocker like BSA. Use a pre-adsorbed secondary antibody to minimize cross-reactivity.[19] |
Problem 2: High background ONLY in sample wells.
This suggests an issue related to the sample matrix itself.
| Potential Cause | Recommended Solution |
| Matrix Effects / Heterophilic Antibodies | Components in the sample (e.g., serum, plasma) are causing non-specific binding or cross-linking of antibodies.[9][10] Action: Dilute the samples further in a high-quality assay diluent.[5] Use a commercial sample diluent specifically designed to block interferences from heterophilic antibodies and rheumatoid factors.[11] |
| Endogenous Enzymes (for HRP-based assays) | Samples (especially from tissue homogenates) may contain endogenous peroxidases. Action: Prepare samples with a peroxidase inhibitor or perform a pre-treatment step to inactivate endogenous enzymes. |
| Sample Contamination | Bacterial or fungal contamination in the sample can introduce enzymes that interfere with the assay.[8] Action: Use fresh, properly stored samples.[20] If contamination is suspected, centrifuge the sample and use the supernatant. Add a bacteriostatic agent to buffers if necessary. |
Problem 3: Inconsistent or patchy background across the plate ("Edge Effects").
This often points to technical errors in pipetting, washing, or incubation.
| Potential Cause | Recommended Solution |
| Uneven Washing | Manual washing techniques can lead to variability.[21] Action: Use an automated plate washer for consistency.[12] If washing manually, ensure equal force and volume are applied to all wells. After the final wash, tap the inverted plate firmly on a clean paper towel to remove residual buffer.[13] |
| Temperature Gradients | Uneven temperature during incubation can cause wells on the edge of the plate to react differently than those in the center.[1] Action: Ensure the plate incubator provides uniform temperature distribution. Avoid stacking plates during incubation. Allow all reagents and the plate to reach room temperature before use.[6] |
| Pipetting Inconsistency | Inaccurate or inconsistent pipetting of reagents or samples. Action: Use calibrated pipettes and proper technique (e.g., reverse pipetting for viscous solutions).[21] Use a multichannel pipette for adding reagents to minimize timing differences across the plate.[21] |
| Plate Drying Out | Allowing wells to dry out between steps can denature coated proteins and increase non-specific binding. Action: Keep the plate covered with a plate sealer during incubations. Perform reagent addition steps efficiently to minimize the time wells are left empty and dry. |
Visual Guides & Protocols
Troubleshooting Workflow for High Background
The following diagram outlines a logical workflow for diagnosing and resolving high background issues in your immunoassay.
Caption: A flowchart for troubleshooting high background noise.
Principle of Non-Specific vs. Specific Binding
Understanding the source of signal versus noise is key. This diagram illustrates how both desired and undesired binding events occur on the microplate surface.
Caption: Specific vs. Non-Specific binding in an immunoassay.
Experimental Protocol: Optimizing Blocking Buffers
This protocol provides a framework for empirically determining the most effective blocking buffer to maximize your assay's signal-to-noise ratio. A competitive ELISA format, common for small molecules like this compound, is assumed.
Objective: To compare the performance of different blocking agents and select the one that yields the lowest background and highest specific signal.
Materials:
-
This compound-coated 96-well microplate
-
Panel of blocking buffers to test (see table below)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., Wash Buffer with 1% BSA)
-
Anti-thymine glycol primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
Procedure:
-
Plate Preparation: Use a pre-coated microplate with this compound.
-
Blocking Step Comparison:
-
Assign at least 8 wells for each blocking buffer being tested.
-
Add 200 µL of each respective blocking buffer to its assigned wells.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the entire plate 3 times with 300 µL of Wash Buffer per well.
-
-
Assay Procedure:
-
Maximum Signal Wells (Bmax): To half of the wells for each blocker (4 wells), add 100 µL of Assay Diluent (containing no competing free antigen). This represents the maximum possible signal.
-
Non-Specific Binding Wells (NSB): To the other half of the wells for each blocker (4 wells), add 100 µL of a saturating concentration of free this compound standard in Assay Diluent. This measures the background.
-
Add 50 µL of the pre-titered primary anti-thymine glycol antibody to all wells.
-
Incubate for 90 minutes at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of the pre-titered enzyme-conjugated secondary antibody to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Wash the plate 5 times with Wash Buffer.
-
-
Development and Reading:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-20 minutes, or until sufficient color develops in the Bmax wells.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance (Optical Density, OD) at 450 nm on a microplate reader.
-
-
Data Analysis:
-
For each blocking buffer, calculate the average OD for the "Bmax" wells and the "NSB" wells.
-
Calculate the Signal-to-Noise (S/N) ratio for each blocker: S/N = (Average OD of Bmax) / (Average OD of NSB)
-
The blocking buffer with the highest S/N ratio is considered optimal for your assay.
-
Table: Example Panel of Blocking Buffers for Testing
| Blocking Agent | Concentration | Buffer Base | Notes |
| Bovine Serum Albumin (BSA) | 1%, 3%, 5% (w/v) | PBS or TBS | A common starting point. Use a high-purity, protease-free grade.[4] |
| Non-Fat Dry Milk (NFDM) | 3%, 5% (w/v) | PBS or TBS | Cost-effective but should be avoided with biotin-avidin detection systems as milk contains biotin.[4] |
| Casein | 1% (w/v) | PBS or TBS | A purified milk protein; can provide lower backgrounds than NFDM.[2] |
| Normal Serum | 5-10% (v/v) | PBS or TBS | Use serum from the same species as the host of the secondary antibody to block non-specific Fc receptor binding.[4] |
| Commercial/Synthetic Blocker | Per Manufacturer | Provided | Often protein-free formulations designed for minimal cross-reactivity and low background.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 3. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. spbase.org [spbase.org]
- 7. licorbio.com [licorbio.com]
- 8. cusabio.com [cusabio.com]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 11. d163axztg8am2h.cloudfront.net [d163axztg8am2h.cloudfront.net]
- 12. biocompare.com [biocompare.com]
- 13. How to Perform an ELISA Wash Step Without Cross-Contamination [synapse.patsnap.com]
- 14. bosterbio.com [bosterbio.com]
- 15. sinobiological.com [sinobiological.com]
- 16. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. azolifesciences.com [azolifesciences.com]
- 20. stjohnslabs.com [stjohnslabs.com]
- 21. alpco.com [alpco.com]
Technical Support Center: Analysis of Urinary Thymine Glycol
Welcome to the technical support center for the analysis of urinary thymine (B56734) glycol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating matrix effects and troubleshooting common issues encountered during LC-MS/MS analysis of this important biomarker of oxidative DNA damage.
Frequently Asked Questions (FAQs)
Q1: What is thymine glycol and why is it measured in urine?
A1: this compound (5,6-dihydroxy-5,6-dihydrothymine) is a product of oxidative damage to thymine, a base in DNA. When DNA is damaged, cellular repair mechanisms can excise the damaged base, which is then excreted in the urine.[1] Therefore, the level of this compound in urine can serve as a non-invasive biomarker for oxidative stress and DNA damage in the body.[1][2]
Q2: What are matrix effects and why are they a problem in urinary this compound analysis?
A2: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds in the sample matrix.[3] In the context of LC-MS/MS, these effects can lead to ion suppression or enhancement, causing inaccurate quantification of the target analyte. Urine is a complex biological matrix containing a high concentration of salts, urea, creatinine, and other endogenous compounds that can interfere with the ionization of this compound, a small polar molecule.[3] This interference can compromise the accuracy, reproducibility, and sensitivity of the analysis.
Q3: What are the common strategies to minimize matrix effects in urinary analysis?
A3: The most common strategies to mitigate matrix effects include:
-
Sample Dilution ("Dilute-and-Shoot"): This is a simple and quick method where the urine sample is diluted with a suitable solvent before injection into the LC-MS/MS system.[4][5] Dilution reduces the concentration of interfering matrix components.[4]
-
Solid-Phase Extraction (SPE): SPE is a sample clean-up technique that separates the analyte of interest from matrix components based on their physicochemical properties. This results in a cleaner sample extract and can also be used to concentrate the analyte.[4][5]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for correcting matrix effects. A SIL-IS is a form of the analyte where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). The SIL-IS is added to the sample at a known concentration before sample preparation. Since it has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved.[6]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)
-
Question: My chromatogram for this compound shows poor peak shape. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: Injection Solvent Mismatch. Injecting a sample in a solvent that is much stronger (i.e., has a higher organic content) than the initial mobile phase can cause peak distortion.
-
Solution: Ensure your sample is dissolved in a solvent that is as weak as or weaker than your initial mobile phase. For reversed-phase chromatography of polar analytes like this compound, this often means a high percentage of aqueous buffer.
-
-
Potential Cause 2: Column Contamination. Buildup of matrix components on the column can lead to peak shape issues.
-
Solution: Implement a robust column washing procedure after each batch of samples. If the problem persists, consider using a guard column or a more effective sample clean-up method like SPE.
-
-
Potential Cause 3: Secondary Interactions. The analyte may be interacting with active sites on the column packing material or hardware.
-
Solution: Ensure the mobile phase pH is appropriate for the analyte and column. For some polar compounds, adding a small amount of a competing agent to the mobile phase can help.
-
-
Issue 2: Low Signal Intensity or High Ion Suppression
-
Question: I am observing a very low signal for this compound, or my internal standard signal is highly variable between samples. How can I troubleshoot this?
-
Answer:
-
Potential Cause 1: Significant Matrix Effects. High concentrations of salts and other endogenous compounds in urine are likely suppressing the ionization of this compound.
-
Solution 1: Improve Sample Preparation. If you are using a "dilute-and-shoot" method, try a higher dilution factor. If that is not sufficient, implement an SPE clean-up protocol to remove more of the interfering matrix components.[4]
-
Solution 2: Optimize Chromatography. Adjust your LC gradient to better separate this compound from the regions where most matrix components elute (often at the beginning of the run in reversed-phase).
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard. A SIL-IS for this compound will co-elute and experience the same ion suppression, allowing for accurate correction of the signal.
-
-
Potential Cause 2: Suboptimal Mass Spectrometry Parameters. The settings on your mass spectrometer may not be optimized for this compound.
-
Solution: Infuse a standard solution of this compound to optimize parameters such as collision energy, declustering potential, and ion source settings (e.g., temperature, gas flows).
-
-
Issue 3: Poor Reproducibility
-
Question: My results for this compound analysis are not reproducible between injections or batches. What should I check?
-
Answer:
-
Potential Cause 1: Inconsistent Sample Preparation. Variability in sample preparation is a common source of irreproducibility.
-
Solution: If performing manual SPE, ensure consistent loading, washing, and elution steps. Consider using an automated sample preparation system for higher precision. For "dilute-and-shoot," ensure accurate and consistent pipetting.
-
-
Potential Cause 2: LC System Instability. Fluctuations in pump pressure, column temperature, or autosampler injection volume can lead to variable results.
-
Solution: Check the LC system for leaks, ensure proper pump priming and solvent degassing, and verify that the column oven and autosampler are functioning correctly.
-
-
Potential Cause 3: Matrix Variability between Samples. Different urine samples can have very different compositions, leading to varying degrees of matrix effects.[3]
-
Solution: The use of a stable isotope-labeled internal standard is the most effective way to compensate for sample-to-sample variations in matrix effects.
-
-
Data on Matrix Effect Mitigation Strategies
The choice of sample preparation method can have a significant impact on the degree of matrix effect observed. The following tables summarize representative data for the analysis of various analytes in urine, illustrating the effectiveness of different approaches.
Table 1: Comparison of Matrix Effects for "Dilute-and-Shoot" at Different Dilution Factors
| Analyte Class | 5-fold Dilution (Matrix Effect %) | 10-fold Dilution (Matrix Effect %) | 100-fold Dilution (Matrix Effect %) |
| Antipsychotics | -75% to +87% | Significant matrix effects still present | Matrix effect minimized |
| Major Abused Drugs | -12% to +87% | Significant matrix effects for some analytes | Not reported |
| Perhexilline | Not reported | Not minimized | Matrix effect minimized |
Data compiled from multiple studies. A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Table 2: Comparison of Sample Preparation Methods on Analyte Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Observed Matrix Effect |
| Dilute-and-Shoot (1:10) | ~100% | Highly variable and often severe signal suppression |
| Solid-Phase Extraction (SPE) | Variable, can be optimized | Reduced matrix effects compared to dilute-and-shoot |
| "Dilute-and-Shoot" with SIL-IS | ~100% | Matrix effects are compensated for by the internal standard |
| SPE with SIL-IS | Variable, can be optimized | Matrix effects are compensated for by the internal standard |
This table provides a qualitative comparison based on general findings in the literature.
Experimental Protocols
Below are representative protocols for the analysis of urinary this compound using different sample preparation techniques. These should be optimized for your specific instrumentation and experimental goals.
Protocol 1: "Dilute-and-Shoot" with Internal Standard
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex each sample for 15 seconds and then centrifuge at 4000 x g for 10 minutes at 4°C to pellet any precipitates.
-
Internal Standard Spiking: Transfer 100 µL of the urine supernatant to a clean microcentrifuge tube. Add 10 µL of a working solution of the stable isotope-labeled this compound internal standard.
-
Dilution: Add 890 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid) to the tube.
-
Vortexing and Transfer: Vortex the mixture for 10 seconds. Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) with Internal Standard
-
Sample Thawing and Centrifugation: Follow step 1 from Protocol 1.
-
Internal Standard Spiking: Transfer 500 µL of the urine supernatant to a clean tube and add 10 µL of the stable isotope-labeled this compound internal standard.
-
SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortexing and Transfer: Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Representative LC-MS/MS Parameters:
-
LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B (e.g., 2%), hold for 1-2 minutes, then ramp up to a high percentage of B to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) using optimized precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard.
Visualizations
Caption: Workflow for urinary this compound analysis comparing "Dilute-and-Shoot" and SPE.
Caption: Troubleshooting logic for common issues in urinary this compound analysis.
References
- 1. This compound and thymidine glycol in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative damage to DNA: levels of this compound and thymidine glycol in neoplastic human urines [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. New validated LC-MS/MS method for the determination of three alkylated adenines in human urine and its application to the monitoring of alkylating agents in cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
Thymine Glycol Isomer Resolution: A Technical Support Center
Welcome to the technical support center for the chromatographic separation of thymine (B56734) glycol isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the resolution of these critical DNA damage markers in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the thymine glycol isomers, and why is their separation challenging?
This compound (5,6-dihydroxy-5,6-dihydrothymine) is a common product of oxidative DNA damage. It possesses two chiral centers at the C5 and C6 positions, leading to the existence of four stereoisomers:
-
Cis isomers: (5R, 6S)-thymine glycol and (5S, 6R)-thymine glycol. These are a pair of enantiomers.
-
Trans isomers: (5R, 6R)-thymine glycol and (5S, 6S)-thymine glycol. These are also a pair of enantiomers.
The cis and trans forms are diastereomers of each other. The primary challenge lies in resolving these closely related structures. Diastereomers (cis vs. trans) can be separated on standard achiral HPLC columns, while separating the enantiomers within each pair requires chiral chromatography techniques.[1][2][3]
Q2: What is the general strategy for separating cis and trans this compound isomers?
The separation of diastereomers like cis and trans this compound is typically achieved using achiral high-performance liquid chromatography (HPLC), most commonly in reversed-phase (RP) or normal-phase (NP) modes.[1][2] The key is to manipulate the chromatographic selectivity (α) by optimizing the stationary phase, mobile phase composition, and temperature. Reversed-phase HPLC on C18 columns is a common starting point.[3][4]
Q3: How can I resolve the enantiomers of a specific this compound isomer (e.g., the two cis-isomers)?
Resolving enantiomers requires creating a chiral environment. This can be accomplished through several direct and indirect methods in HPLC:
-
Chiral Stationary Phases (CSPs): This is the most common direct approach, where the column's stationary phase is composed of a single enantiomer of a chiral selector.[5][6][7] Polysaccharide-based and macrocyclic glycopeptide CSPs are widely used.[8]
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the analyte enantiomers, allowing for their separation on an achiral column.[7]
-
Indirect Method (Derivatization): The enantiomeric mixture is reacted with a pure chiral derivatizing agent to form two diastereomers. These newly formed diastereomers can then be separated on a standard achiral HPLC column.[5][8]
Q4: Which chromatographic parameters have the most significant impact on resolution?
The resolution (Rs) in HPLC is governed by three key factors, as described by the resolution equation: efficiency (N), selectivity (α), and retention factor (k).
-
Selectivity (α): This is the most critical factor for resolving closely eluting peaks. It is a measure of the separation in retention time between two peaks. Changing the mobile phase composition (solvents, pH) or the stationary phase chemistry has the most profound impact on selectivity.
-
Efficiency (N): Also known as the number of theoretical plates, efficiency relates to the narrowness of the peaks. Higher efficiency leads to sharper peaks and better resolution. It can be improved by using columns with smaller particles, longer columns, or by optimizing the flow rate.[9]
-
Retention Factor (k): This describes how long an analyte is retained on the column. Optimal resolution is typically achieved when k is between 2 and 10.[10] Retention is primarily adjusted by changing the strength of the mobile phase (e.g., the percentage of organic solvent in reversed-phase HPLC).[10]
Troubleshooting Guide: Improving Isomer Resolution
This guide provides solutions to common issues encountered during the separation of this compound isomers.
Problem: Poor or no resolution between cis and trans this compound isomers.
This issue arises from insufficient selectivity (α) between the diastereomers. The following strategies can be employed to improve peak separation.
Solution 1: Optimize the Mobile Phase Composition The mobile phase is a powerful tool for manipulating selectivity.[10]
-
Change Organic Solvent: Switching between common reversed-phase solvents like acetonitrile (B52724) and methanol (B129727) can alter selectivity because they have different chemical properties.[10] Acetonitrile engages in dipole-dipole interactions, while methanol acts as a hydrogen bond donor.[10]
-
Adjust pH and Use Buffers: this compound has ionizable groups. Modifying the mobile phase pH can change the ionization state of the isomers, affecting their interaction with the stationary phase and thus altering retention and selectivity.[11][12] Using a buffer is crucial to maintain a stable pH and ensure reproducible results.[13][14] For ionizable compounds, keeping the pH at least 1.5-2 units away from the analyte's pKa is recommended for method robustness.[10][14]
-
Implement a Gradient: If isocratic elution fails to provide adequate separation, a shallow gradient elution can improve the resolution of closely eluting peaks.[12][15] A gradient involves changing the mobile phase composition during the run.[13]
Solution 2: Select an Alternative Stationary Phase If mobile phase optimization is insufficient, the stationary phase chemistry should be changed.
-
Reversed-Phase Columns: While standard C18 columns are a good starting point, other phases may offer better selectivity for diastereomers. Pentafluorophenyl (PFP) columns, for instance, provide alternative selectivity through aromatic, polar, and hydrophobic interactions.
-
Normal-Phase/HILIC Columns: For polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or normal-phase chromatography on silica (B1680970) or diol columns can be effective alternatives to reversed-phase methods.[15]
-
Porous Graphitic Carbon (PGC): PGC columns, such as Hypercarb, have been shown to be successful in separating challenging diastereomeric mixtures due to their unique retention mechanism based on the planarity and polarizability of the analytes.[16]
Table 1: Comparison of Stationary Phase Strategies for Diastereomer Separation
| Stationary Phase Type | Separation Principle | Potential Advantage for this compound | Reference |
|---|---|---|---|
| C18 (Reversed-Phase) | Hydrophobic interactions | Standard starting point, widely available. | [4][16] |
| PFP (Reversed-Phase) | Aromatic, dipole-dipole, H-bonding | Enhanced selectivity for polar/aromatic isomers. | [16] |
| Porous Graphitic Carbon | Polarizability, planarity | Unique selectivity for structurally similar isomers. | [16] |
| Silica/Diol (NP/HILIC) | Adsorption, partitioning | Good for highly polar compounds unretained in RP. |[1][15] |
Solution 3: Adjust Column Temperature Temperature is a powerful but often underutilized parameter for optimizing separations.
-
Improve Efficiency: Increasing the column temperature reduces the viscosity of the mobile phase, which lowers backpressure and improves mass transfer, leading to sharper peaks (higher efficiency).[17][18]
-
Alter Selectivity: Changing the temperature can also alter the selectivity between isomers, potentially improving or even reversing their elution order.[9][17] For complex separations, exploring a range of temperatures (e.g., 30°C to 60°C) is recommended. An elevated temperature of 60°C has been successfully used to separate this compound isomers.[19]
Problem: Peaks are broad, leading to overlapping and poor resolution.
Broad peaks are a symptom of low column efficiency (N). Even with good selectivity, broad peaks will merge.
Solution 1: Optimize Flow Rate The mobile phase flow rate affects the time available for analytes to interact with the stationary phase. A slower flow rate can sometimes lead to sharper peaks and better resolution, though at the cost of longer analysis times.[20]
Solution 2: Evaluate Column and System Parameters
-
Column Particle Size: Using a column packed with smaller particles (e.g., 3 µm or sub-2 µm) significantly increases efficiency and resolution.[9]
-
Column Length: A longer column provides more theoretical plates, increasing efficiency and resolving power, but also increases run time and backpressure.
-
Extra-Column Volume: Minimize the length and diameter of tubing connecting the injector, column, and detector to reduce peak broadening that occurs outside the column.
Experimental Protocols and Data
Protocol: HPLC Separation of cis-Thymine Glycol Isomers
The following method was successfully used to isolate the cis stereoisomers of this compound from an oligonucleotide sample.[19] This protocol serves as an excellent starting point for method development.
Table 2: HPLC Parameters for cis-Thymine Glycol Isomer Separation
| Parameter | Condition |
|---|---|
| Column | Waters X-Terra C18 (50 x 10 mm, 5 µm) |
| Mobile Phase A | 0.1 M Ammonium Acetate, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 4.70 mL/min |
| Column Temperature | 60°C |
| Injection Volume | Not specified (adjust as needed) |
| Detection | Photodiode Array (PDA) |
| Gradient Program | 1. Isocratic: 5% B for 5 minutes2. Gradient: 5% to 9% B over 30 minutes |
This method was performed on a semi-preparative column, so the flow rate is higher than typical analytical scale.
Visualized Workflows
The following diagrams illustrate logical workflows for method development and troubleshooting.
Caption: A systematic workflow for developing an HPLC method to separate this compound diastereomers.
Caption: A troubleshooting decision tree for diagnosing and fixing poor HPLC peak resolution.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 4. hplc.eu [hplc.eu]
- 5. NEW CHIRAL STATIONARY PHASES FOR HPLC (ENANTIOMERS, DIASTEREOMERS) - ProQuest [proquest.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mastelf.com [mastelf.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. welch-us.com [welch-us.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. chromtech.com [chromtech.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Stereoselective excision of this compound from oxidatively damaged DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Polymerase Stalling at Thymine Glycol Sites In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with polymerase stalling at thymine (B56734) glycol (Tg) lesion sites during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my polymerase stall at thymine glycol sites?
This compound (Tg), a common form of oxidative DNA damage, presents a significant structural distortion to the DNA double helix.[1][2][3] This distortion can physically block the progression of many DNA polymerases, including high-fidelity replicative polymerases like E. coli DNA polymerase I and T4 DNA polymerase.[1][4] The polymerase may successfully incorporate a nucleotide, typically dAMP, opposite the lesion but then fail to extend the primer strand further.[1][2][4] The C5 methyl group of the Tg lesion protrudes axially and hinders the stacking of the adjacent 5' template base, which prevents the proper positioning of the next incoming nucleotide for incorporation.[2][3]
Q2: Which DNA polymerases can bypass this compound lesions?
While many replicative polymerases stall at Tg sites, several specialized translesion synthesis (TLS) polymerases are capable of bypassing this lesion. These include:
-
Human DNA Polymerase η (Pol η): Can catalyze relatively efficient TLS past Tg, particularly the 5R-Tg isomer.[5][6][7] However, extension after nucleotide insertion can be inhibited, especially with the 5S-Tg template.[7]
-
Human DNA Polymerase κ (Pol κ) and Polymerase ζ (Pol ζ): These two polymerases can work together to mediate error-free bypass of Tg.[8][9] Pol κ is responsible for inserting a nucleotide opposite the lesion, and Pol ζ then carries out the extension step.[8][9]
-
Human DNA Polymerase θ (Pol θ): Can perform both the insertion and extension steps to bypass Tg lesions.[8][10] This bypass is considered error-prone.[8]
-
Yeast DNA Polymerase ζ (Pol ζ): Essential for error-free replication past this compound in yeast.[11]
Q3: What is the difference between error-free and error-prone bypass of this compound?
Error-free bypass results in the correct incorporation of an adenine (B156593) (A) opposite the this compound lesion, restoring the original sequence. The pathway involving Pol κ and Pol ζ is predominantly error-free.[8][9] In contrast, error-prone bypass, often mediated by Pol θ, can result in the misincorporation of other nucleotides opposite the Tg lesion, leading to mutations.[8] Pol θ-mediated bypass can also lead to frameshift mutations through template misalignment.[10]
Q4: Do the stereoisomers of this compound affect polymerase bypass?
Yes, the stereochemistry of the this compound lesion can influence the efficiency of bypass. For instance, human DNA Polymerase η (Pol η) demonstrates more efficient translesion synthesis past the 5R-Tg isomer compared to the 5S-Tg isomer.[5][7]
Q5: How does the DNA sequence context surrounding the this compound lesion impact polymerase stalling?
The sequence context, particularly the base 5' to the Tg lesion, can influence polymerase bypass. For example, E. coli DNA polymerase I stalling was observed at most thymine sites, but not when the thymine was in a 5'-CTPur-3' sequence context.[3][12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Complete polymerase stalling at the Tg site with no bypass product. | The polymerase used is a high-fidelity replicative polymerase that is blocked by Tg lesions (e.g., E. coli Pol I, T4 Pol).[1][4] | Switch to a specialized translesion synthesis (TLS) polymerase known to bypass Tg, such as Pol η, Pol κ/ζ, or Pol θ.[5][7][8] |
| Suboptimal reaction conditions for the TLS polymerase. | Optimize reaction conditions, including Mg²⁺ concentration, dNTP concentrations, and incubation time and temperature.[14] | |
| Low efficiency of bypass with a TLS polymerase. | The specific TLS polymerase may have inherently low efficiency for Tg bypass or for the specific stereoisomer of Tg used.[7] | Try a different TLS polymerase or a combination of polymerases (e.g., Pol κ and Pol ζ for efficient, error-free bypass).[8][9] |
| The sequence context surrounding the Tg lesion is inhibitory.[3][12] | If possible, redesign the template to alter the sequence immediately 5' to the Tg lesion. | |
| Appearance of unexpected product sizes (smears or multiple bands). | The TLS polymerase is causing frameshift mutations due to template misalignment.[10] | Sequence the bypass products to confirm the presence of deletions or insertions. Consider using a more accurate TLS polymerase combination like Pol κ/ζ.[9] |
| Non-specific primer annealing or primer-dimer formation. | Optimize annealing temperature and primer concentrations.[15] Redesign primers if necessary. | |
| Nuclease contamination degrading the template or product. | Use fresh, nuclease-free reagents and follow best practices for avoiding contamination. |
Quantitative Data Summary
Table 1: Polymerase Bypass Efficiency at this compound (Tg) Lesions
| Polymerase | Lesion | Bypass Efficiency | Fidelity | Reference(s) |
| E. coli DNA Polymerase I | cis-Thymine Glycol | Stalls after dAMP insertion | High (at insertion) | [1][4] |
| T4 DNA Polymerase | cis-Thymine Glycol | Stalls after dAMP insertion | High (at insertion) | [1] |
| Human DNA Polymerase α | 5R-Tg and 5S-Tg | Weakly contributes to TLS | - | [5][7] |
| Human DNA Polymerase η | 5R-Tg | Relatively efficient | Error-prone | [5][7][16] |
| Human DNA Polymerase η | 5S-Tg | Less efficient than 5R-Tg | Error-prone | [5][7][16] |
| Human Pol κ / Pol ζ | 5R,6S-Tg and 5S,6R-Tg | Efficient | Predominantly Error-free | [8][9] |
| Human DNA Polymerase θ | This compound | Efficient | Error-prone (~5% misinsertion) | [8][10] |
Experimental Protocols
Protocol 1: In Vitro Translesion Synthesis (TLS) Assay
This protocol is adapted from methodologies used to study the bypass of this compound lesions by various DNA polymerases.[17][18]
1. Materials:
- 5'-³²P-labeled primer
- Template oligonucleotide containing a site-specific this compound lesion
- Unmodified control template oligonucleotide
- Purified DNA polymerase (replicative or TLS)
- Reaction Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM DTT, 250 µg/mL BSA, 60 mM KCl, 2.5% glycerol, 5 mM MgCl₂)[17]
- dNTP mix (100 µM each of dATP, dCTP, dGTP, dTTP)[17]
- Stop Solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)[18]
- Denaturing polyacrylamide gel (e.g., 15-20%)
2. Methods:
- Anneal the 5'-³²P-labeled primer to the template oligonucleotide (both control and Tg-containing) at a 1:1.5 molar ratio by heating to 95°C and slowly cooling to room temperature.
- Prepare the reaction mixture in a total volume of 10 µL containing the reaction buffer, 40 nM of the primer-template DNA, 100 µM of each dNTP, and the specified amount of DNA polymerase.[17]
- Initiate the reaction by adding the DNA polymerase.
- Incubate the reaction at the optimal temperature for the polymerase (e.g., 30°C or 37°C) for a specified time course (e.g., 5, 10, 20 minutes).
- Terminate the reaction by adding an equal volume of Stop Solution.
- Denature the samples by heating at 95°C for 5 minutes.
- Separate the reaction products by electrophoresis on a denaturing polyacrylamide gel.
- Visualize the results by autoradiography.
Visualizations
Caption: Pathways for polymerase stalling and bypass at this compound lesions.
Caption: Experimental workflow for an in vitro translesion synthesis (TLS) assay.
References
- 1. This compound lesions terminate chain elongation by DNA polymerase I in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A structural rationale for stalling of a replicative DNA polymerase at the most common oxidative thymine lesion, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A structural rationale for stalling of a replicative DNA polymerase at the most common oxidative thymine lesion, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound lesions terminate chain elongation by DNA polymerase I in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Translesion synthesis by human DNA polymerase eta across this compound lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Role for DNA Polymerase θ in Promoting Replication through Oxidative DNA Lesion, this compound, in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Error-free replicative bypass of this compound by the combined action of DNA polymerases κ and ζ in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Bypass of Thymidine Glycol by DNA Polymerase Theta Forms Sequence-Dependent Frameshift Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Sequence dependence for bypass of thymine glycols in DNA by DNA polymerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequence dependence for bypass of thymine glycols in DNA by DNA polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. academic.oup.com [academic.oup.com]
Thymine Glycol Stability: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on ensuring the stability of thymine (B56734) glycol samples during storage and processing. Accurate measurement of thymine glycol, a key biomarker of oxidative DNA damage, is critically dependent on proper sample handling to prevent degradation and obtain reliable experimental results.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Q2: What are the main factors that can affect the stability of this compound in my samples?
A2: The stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.
-
pH: Both acidic and alkaline conditions may lead to the chemical alteration of this compound.
-
Enzymatic Degradation: Nucleases present in biological samples can degrade DNA, releasing this compound, while other enzymes might modify the glycol itself.
-
Oxidation: Exposure to air and other oxidizing agents can potentially lead to further oxidation and degradation of this compound.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can degrade DNA and other biomolecules, potentially affecting the integrity of this compound measurements.[5][6]
-
Light Exposure: Photodegradation can be a concern for many organic molecules, and it is advisable to protect samples from direct light.
Q3: What type of biological samples can be used for this compound analysis?
A3: this compound can be measured in various biological matrices, with urine and DNA extracted from tissues or cells being the most common. Urine is often preferred for non-invasive assessment of whole-body oxidative stress, as this compound is excreted in urine following DNA repair.[1][2][3]
Q4: How should I collect and handle urine samples for this compound analysis?
A4: For optimal results, it is recommended to collect a 24-hour urine sample to account for diurnal variations in excretion. If a 24-hour collection is not feasible, a first-morning void is often the next best option. To prevent bacterial growth and degradation of analytes, urine samples should be collected in a sterile container and processed as quickly as possible. If immediate processing is not possible, the sample should be refrigerated at 4°C. For long-term storage, freezing at -80°C is highly recommended.[7][8] The addition of a preservative like EDTA may also help in preserving the integrity of DNA in the sample.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, helping you to identify and resolve potential problems in your experimental workflow.
Diagram: Troubleshooting Workflow for this compound Analysis
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound signal | Sample Degradation: Improper storage conditions (e.g., prolonged storage at room temperature or 4°C) can lead to the degradation of this compound. | Always store urine samples at -80°C for long-term storage. For short-term storage (up to 24 hours), 4°C is acceptable. Minimize freeze-thaw cycles. |
| Inefficient DNA Hydrolysis: If analyzing DNA, incomplete hydrolysis will result in a low yield of this compound. | Optimize the hydrolysis protocol. Ensure the correct concentration of formic acid and appropriate temperature and incubation time are used. | |
| Loss during Sample Cleanup: this compound may be lost during solid-phase extraction (SPE) or other cleanup steps. | Validate your cleanup procedure by spiking a known amount of this compound standard into a blank matrix and calculating the recovery. Adjust the protocol if recovery is low. | |
| Instrumental Issues: Low sensitivity of the HPLC-MS/MS system. | Check the instrument's performance by injecting a fresh this compound standard. Ensure the mass spectrometer is properly tuned and calibrated. Check for any leaks in the HPLC system. | |
| High variability between replicate samples | Inconsistent Sample Handling: Variations in collection, storage, or processing of individual samples. | Standardize all pre-analytical procedures. Ensure all samples are treated identically from collection to analysis. |
| Inconsistent Hydrolysis or Cleanup: Variability in the efficiency of these steps between samples. | Ensure precise and consistent execution of the hydrolysis and cleanup steps for all samples. Use of an internal standard can help to correct for variability. | |
| Injector Variability: Issues with the autosampler can lead to inconsistent injection volumes. | Check the autosampler for any mechanical problems. Ensure the injection loop is completely filled. | |
| Peak tailing or fronting in HPLC chromatogram | Column Overload: Injecting too much sample onto the column. | Dilute the sample or reduce the injection volume. |
| Column Contamination: Accumulation of matrix components on the column. | Wash the column with a strong solvent. If the problem persists, replace the column. | |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the peak shape of polar compounds. | Ensure the mobile phase is correctly prepared and buffered. | |
| Ghost peaks in the chromatogram | Carryover from Previous Injection: Residual sample remaining in the injector or column. | Implement a thorough needle wash protocol in your autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Contamination of Mobile Phase or System: Impurities in the solvents or leaching from tubing. | Use high-purity solvents and freshly prepared mobile phases. Flush the system to remove any contaminants. |
Experimental Protocols
Protocol 1: Collection and Storage of Urine Samples for this compound Analysis
Objective: To outline the standard procedure for the collection and storage of human urine samples to ensure the stability of this compound.
Materials:
-
Sterile, screw-cap urine collection containers
-
24-hour urine collection jugs (if applicable)
-
Cryovials for long-term storage
-
Refrigerated centrifuge
-
-80°C freezer
Procedure:
-
Collection:
-
For 24-hour urine collection, provide the subject with a collection jug and detailed instructions. The collection should start with an empty bladder and end with the final urination at the 24-hour mark.
-
For spot urine samples, a first-morning void is preferable.
-
-
Initial Handling:
-
Immediately after collection, the urine sample should be transported to the laboratory on ice or at 4°C.
-
Record the total volume of the 24-hour collection.
-
-
Processing:
-
Centrifuge the urine sample at 1,500 x g for 10 minutes at 4°C to remove cells and debris.
-
Transfer the supernatant to a clean tube.
-
-
Storage:
Diagram: Urine Sample Processing and Storage Workflow
Caption: Standard workflow for urine sample processing and storage for this compound analysis.
Protocol 2: HPLC-MS/MS Analysis of this compound in Urine
Objective: To provide a general method for the quantification of this compound in urine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This protocol is based on established methods for urinary nucleoside analysis.[1]
Materials and Reagents:
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₂-Thymine Glycol)
-
HPLC-grade water
-
HPLC-grade methanol (B129727)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
To 1 mL of urine, add the internal standard.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute this compound with methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: Start with a low percentage of B, and gradually increase to elute this compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the specific precursor-to-product ion transition.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.
-
-
-
Quantification:
-
Generate a calibration curve using the this compound standard.
-
Calculate the concentration of this compound in the urine samples based on the peak area ratio of the analyte to the internal standard.
-
Data Presentation: Recommended Storage Conditions for this compound Samples
| Sample Type | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) | Key Considerations |
| Urine | 4°C | -80°C (in aliquots) | Avoid repeated freeze-thaw cycles.[5][6] Use of preservatives like EDTA can be considered.[7][8] |
| Isolated DNA | 4°C (in TE buffer, pH 8.0) | -80°C (in TE buffer, pH 8.0) | Store in a slightly basic buffer to prevent depurination. Avoid vigorous vortexing to prevent shearing. |
| This compound Standard Solution | 4°C (in the dark) | -20°C or -80°C (in aliquots) | Protect from light. Prepare fresh working solutions regularly. |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always validate their own methods and storage conditions to ensure the accuracy and reliability of their results.
References
- 1. This compound and thymidine glycol in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative damage to DNA: levels of this compound and thymidine glycol in neoplastic human urines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Identification of the cis-thymine glycol moiety in chemically oxidized and gamma-irradiated deoxyribonucleic acid by high-pressure liquid chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for urine collection and storage prior to DNA methylation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
selecting the right internal standard for thymine glycol quantification
Welcome to our technical support center for the quantification of thymine (B56734) glycol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for thymine glycol quantification?
For mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard is a stable isotope-labeled (SIL) version of this compound.[1][2] Examples include deuterium-labeled this compound (e.g., [²H₃]this compound or [²H₄]this compound).[1] A SIL internal standard is chemically identical to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for any sample loss or matrix effects.[1][3]
Q2: Can I use a structurally similar compound as an internal standard if a stable isotope-labeled version is unavailable?
While a SIL internal standard is highly recommended, a structural analog can be used as an alternative. However, it's crucial to select a compound that closely mimics the chemical and physical properties of this compound.[4] It's important to note that a structural analog may not perfectly compensate for variations in sample preparation and matrix effects, potentially leading to less accurate quantification compared to a SIL internal standard.[3]
Q3: When should the internal standard be added to my samples?
The internal standard should be added to your samples as early as possible in the sample preparation workflow.[4][5] This ensures that it can account for any variability or loss of the analyte during all subsequent steps, including extraction, hydrolysis, derivatization, and injection.[1]
Q4: What are the key considerations when choosing between GC-MS and LC-MS/MS for this compound quantification?
Both GC-MS and LC-MS/MS are powerful techniques for quantifying this compound. The choice often depends on the available instrumentation and the specific requirements of the assay.
-
GC-MS typically requires a derivatization step to make this compound volatile enough for gas chromatography.[6] This adds an extra step to the sample preparation but can result in excellent chromatographic separation and sensitivity.
-
LC-MS/MS can often analyze this compound directly without derivatization, simplifying the sample preparation process.[7] It is also well-suited for complex biological matrices.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.
Issue 1: High Variability in Internal Standard Peak Area
| Potential Cause | Recommended Action(s) |
| Pipetting Error | Ensure accurate and consistent pipetting of the internal standard solution into all samples, standards, and quality controls. Use calibrated pipettes. |
| Inconsistent Injection Volume | Check the autosampler for any issues and perform necessary maintenance. Ensure there are no air bubbles in the syringe. |
| Instrument Sensitivity Drift | Monitor the instrument's performance over the analytical run. If the analyte-to-internal standard ratio remains consistent, the data may still be valid. Investigate and address the source of instrument instability.[8] |
| Degradation of Internal Standard | Evaluate the stability of the internal standard in your sample matrix and under your storage conditions. Prepare fresh working solutions of the internal standard regularly.[8] |
Issue 2: Poor Peak Shape or Tailing
| Potential Cause | Recommended Action(s) |
| Column Contamination | Clean or replace the GC inlet liner and trim the first few centimeters of the GC column. For LC, use a guard column and replace it regularly. |
| Active Sites in the GC System | Deactivate the glassware used for sample preparation to prevent adsorption of the analyte.[9] Silanizing the GC inlet liner can also help. |
| Inappropriate Mobile Phase (LC) | Optimize the mobile phase composition, including the pH and organic modifier concentration, to improve peak shape. |
Issue 3: High Background Noise
| Potential Cause | Recommended Action(s) |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents. Prepare fresh mobile phases and derivatization reagents daily. |
| Leaks in the MS System | Check for and repair any leaks in the gas lines or vacuum system of the mass spectrometer. |
| Column Bleed (GC-MS) | Condition the GC column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature. |
| Matrix Effects | Optimize the sample preparation procedure to remove interfering matrix components. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[10] |
Issue 4: Incomplete Derivatization (GC-MS)
| Potential Cause | Recommended Action(s) |
| Presence of Water | Ensure that the sample extract is completely dry before adding the derivatization reagent, as water can quench the reaction. |
| Sample Residue Not Dissolving | Try dissolving the dried sample residue in a small amount of a suitable solvent, such as pyridine (B92270), before adding the silylating reagent (e.g., MSTFA+TMCS).[11] |
| Insufficient Reagent or Reaction Time/Temperature | Optimize the derivatization conditions by increasing the amount of reagent, reaction time, or temperature. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is recommended. |
Data Presentation: Comparison of Internal Standard Types
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) this compound | Co-elutes with the analyte.[3] Corrects for variations in extraction, chromatography, and ionization.[1] Highest accuracy and precision.[1] | Higher cost and may not be commercially available for all analytes. Potential for isotopic exchange with deuterated standards. |
| Structural Analog | More readily available and less expensive than SIL standards. | May not co-elute with the analyte. May not have the same ionization efficiency as the analyte.[4] Less effective at correcting for matrix effects.[3] |
Experimental Protocols
Protocol 1: DNA Extraction and Hydrolysis
-
DNA Extraction: Extract DNA from cells or tissues using a commercial kit or a standard phenol-chloroform extraction method. Ensure high-purity DNA is obtained.
-
DNA Quantification: Accurately quantify the amount of DNA using a spectrophotometer or a fluorometric method.
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled this compound internal standard to each DNA sample.
-
DNA Hydrolysis:
-
Acidic Hydrolysis: Hydrolyze the DNA sample in the presence of formic acid at an elevated temperature. This method is effective but can sometimes lead to the formation of artifacts.
-
Enzymatic Hydrolysis: Use a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase, to digest the DNA to individual nucleosides. This method is generally milder than acid hydrolysis.
-
Protocol 2: Sample Preparation for GC-MS Analysis
-
Purification: Purify the hydrolyzed sample using solid-phase extraction (SPE) to remove salts and other interfering substances.
-
Drying: Evaporate the sample to complete dryness under a stream of nitrogen.
-
Derivatization:
-
If the residue is difficult to dissolve, add a small volume of pyridine and vortex.[11]
-
Add the silylating reagent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS)).
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time to ensure complete derivatization.
-
-
Analysis: Inject the derivatized sample into the GC-MS system for analysis.
Protocol 3: Sample Preparation for LC-MS/MS Analysis
-
Purification: After hydrolysis, purify the sample using SPE to remove interfering substances.
-
Drying and Reconstitution: Dry the sample and reconstitute it in the initial mobile phase for LC-MS/MS analysis.
-
Analysis: Inject the sample into the LC-MS/MS system.
Mandatory Visualizations
Caption: General workflow for this compound quantification.
Caption: Logic for selecting a stable isotope-labeled internal standard.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. gcms.cz [gcms.cz]
- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Thymine Glycol Detection by GC-MS
Welcome to the Technical Support Center for the derivatization and analysis of thymine (B56734) glycol by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the enhancement of thymine glycol detection.
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization and analysis of this compound.
Issue 1: Low or No Peak for Derivatized this compound
-
Question: I am not seeing a peak for my derivatized this compound, or the peak intensity is very low. What are the possible causes and solutions?
-
Answer: This is a common issue that can stem from several factors throughout the experimental workflow. Here is a systematic approach to troubleshooting:
-
Incomplete Derivatization: The silylation reaction may not have gone to completion.
-
Solution:
-
Optimize Reaction Conditions: Ensure that the reaction temperature and time are adequate. For silylating agents like BSTFA with a TMCS catalyst, heating at 60-90°C for 30-60 minutes is often recommended.[1] For more resistant hydroxyl groups, extending the reaction time or increasing the temperature may be necessary.[2]
-
Reagent Excess: Use a sufficient excess of the derivatizing reagent. A general guideline is a 2:1 molar ratio of the silylating agent to the active hydrogens on the analyte.[3]
-
Use of Catalyst: The addition of a catalyst like Trimethylchlorosilane (TMCS) can significantly enhance the reactivity of silylating agents such as BSTFA, especially for sterically hindered hydroxyl groups.[2][4]
-
-
-
Presence of Moisture: Silylating reagents are highly sensitive to moisture, which can consume the reagent and hydrolyze the formed derivatives.[2][5]
-
Sample Degradation: this compound may be degrading during sample preparation or injection.
-
Solution:
-
Injector Temperature: While derivatization increases thermal stability, excessively high injector temperatures can still cause degradation. Optimize the injector temperature to ensure volatilization without decomposition.
-
-
-
Improper Sample Preparation: Issues with the initial sample preparation, such as incomplete DNA hydrolysis, can lead to low recovery of this compound.
-
Solution:
-
Ensure Complete Hydrolysis: If analyzing this compound from DNA, ensure that the enzymatic or acid hydrolysis is complete to release the this compound. Follow a validated hydrolysis protocol.
-
-
-
Issue 2: Multiple Peaks for a Single Analyte
-
Question: I am observing multiple peaks in my chromatogram that seem to correspond to this compound. Why is this happening?
-
Answer: The presence of multiple peaks for a single analyte can be due to several factors:
-
Incomplete Derivatization: Partial derivatization of the two hydroxyl groups on this compound can result in mono-silylated and di-silylated products, which will elute at different retention times.
-
Solution: Re-optimize the derivatization reaction as described in "Issue 1" to drive the reaction to completion, favoring the formation of the di-silylated product.
-
-
Isomers: this compound exists as different stereoisomers (cis and trans), which may be separated by the GC column, leading to multiple peaks.[6]
-
Solution: This is an inherent property of the analyte. Ensure that your analytical method is validated to either separate and quantify the individual isomers or to integrate all isomer peaks as a single quantitative result.
-
-
Tautomers: For some molecules, derivatization can "lock" different tautomeric forms, leading to multiple peaks. While less common for this compound's hydroxyl groups, it's a possibility to consider with complex molecules.
-
Solution: An initial methoximation step before silylation can help to stabilize carbonyl groups and prevent the formation of multiple derivatives from tautomers.[1]
-
-
Issue 3: Peak Tailing
-
Question: My derivatized this compound peak is showing significant tailing. What can I do to improve the peak shape?
-
Answer: Peak tailing is often indicative of active sites in the GC system or issues with the chromatography.
-
Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner, on the column, or in the transfer line can interact with the derivatized analyte, causing tailing.
-
Solution:
-
Inert Flow Path: Use a deactivated injector liner and a high-quality, inert GC column.
-
System Maintenance: Regularly replace the septum and liner. If the column is old or has been exposed to moisture, trimming the first few centimeters or replacing the column may be necessary.
-
-
-
Incomplete Derivatization: The presence of underivatized or partially derivatized this compound, which is more polar, will lead to interactions with the column and cause tailing.
-
Solution: Optimize the derivatization reaction to ensure complete silylation.
-
-
Column Overload: Injecting too much sample can lead to peak fronting, but in some cases can contribute to tailing.
-
Solution: Try injecting a more dilute sample.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatization for this compound analysis by GC-MS?
A1: this compound is a polar molecule with low volatility due to its two hydroxyl groups. Derivatization is a chemical modification process that replaces the active hydrogens in these hydroxyl groups with nonpolar groups, typically trimethylsilyl (B98337) (TMS) groups. This process, most commonly silylation, increases the volatility and thermal stability of this compound, making it suitable for analysis by gas chromatography.[5][7]
Q2: Which are the most common derivatization reagents for this compound?
A2: The most common derivatization reagents for compounds with hydroxyl groups like this compound are silylating agents. These include:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A widely used and effective silylating agent.[4][8]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another powerful silylating agent, with byproducts that are often more volatile than those of BSTFA.[7]
-
TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with BSTFA or MSTFA to increase their reactivity, particularly for hindered hydroxyl groups.[2][4]
Q3: What are the critical parameters to control for a successful derivatization?
A3: The key parameters for successful silylation of this compound are:
-
Anhydrous Conditions: The absence of water is crucial as silylating reagents readily react with water.[2][5]
-
Reagent-to-Analyte Ratio: A sufficient excess of the derivatization reagent is necessary to drive the reaction to completion.[3]
-
Reaction Temperature and Time: These parameters need to be optimized to ensure complete derivatization without causing degradation of the analyte. Heating is often required.[1][2]
-
Solvent: A suitable aprotic solvent like pyridine (B92270) or acetonitrile (B52724) can be used to dissolve the sample and facilitate the reaction. Pyridine can also act as a catalyst.[1]
Q4: How can I confirm that my derivatization has been successful?
A4: Successful derivatization can be confirmed by:
-
GC-MS Analysis: The appearance of a sharp, symmetrical peak at the expected retention time for the di-silylated this compound.
-
Mass Spectrum: The mass spectrum of the peak should show the expected molecular ion ([M]+) and characteristic fragment ions for the derivatized this compound. For TMS derivatives, common fragments include [M-15]+ (loss of a methyl group) and ions related to the TMS group (e.g., m/z 73).
Data Presentation
The following table summarizes typical reaction conditions for the silylation of hydroxyl-containing compounds using common derivatization reagents. While specific quantitative comparisons for this compound are limited in the literature, these conditions provide a good starting point for method development.
| Derivatization Reagent | Catalyst | Typical Solvent | Reaction Temperature (°C) | Reaction Time (min) | Target Analytes & Notes |
| BSTFA | None or 1% TMCS | Acetonitrile, Pyridine | 60 - 90 | 15 - 60 | Alcohols, phenols, carboxylic acids. TMCS enhances reactivity for hindered groups.[1][2][4] |
| MSTFA | None or Catalyst | Pyridine | 37 - 80 | 30 - 90 | Broad range of polar compounds. Byproducts are highly volatile.[7] |
| MTBSTFA | None | Acetonitrile | 100 | 240 | Forms more stable t-butyldimethylsilyl (TBDMS) derivatives, which are less moisture sensitive.[9] |
Experimental Protocols
Protocol 1: General Silylation of this compound using BSTFA with TMCS Catalyst
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Sample Preparation:
-
If starting from a biological matrix like DNA, perform enzymatic or acid hydrolysis to release this compound. A common method involves enzymatic digestion with a cocktail of nucleases and phosphatases.
-
Purify the this compound from the hydrolysate using an appropriate method, such as solid-phase extraction (SPE).
-
Transfer an aliquot of the purified sample (containing 1-100 ng of this compound) to a clean, dry micro-reaction vial.
-
Evaporate the sample to complete dryness under a gentle stream of dry nitrogen gas.
-
-
Derivatization:
-
Add 50 µL of a silylating reagent mixture, typically BSTFA + 1% TMCS (v/v).
-
If the dried sample does not readily dissolve, add 25-50 µL of an anhydrous solvent such as pyridine or acetonitrile.
-
Tightly cap the vial.
-
Heat the reaction mixture at 70°C for 30 minutes in a heating block or oven.
-
-
GC-MS Analysis:
-
Cool the vial to room temperature.
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound from a DNA sample.
Caption: Workflow for this compound analysis from DNA by GC-MS.
Logical Relationship: Troubleshooting Derivatization Issues
This diagram outlines the logical steps for troubleshooting common problems encountered during the derivatization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. gcms.cz [gcms.cz]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. HPLC isolation and mass spectrometric characterization of two isomers of thymine glycols in oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
issues with cross-reactivity of thymine glycol antibodies
Welcome to the technical support center for thymine (B56734) glycol (Tg) antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of antibodies for the detection and quantification of thymine glycol, a significant marker of oxidative DNA damage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it an important biomarker?
This compound (5,6-dihydroxy-5,6-dihydrothymine) is a major product of thymine oxidation in DNA caused by reactive oxygen species (ROS) and ionizing radiation. As a significant form of oxidative DNA damage, its detection and quantification are crucial for studies in toxicology, carcinogenesis, aging, and for evaluating the efficacy of antioxidant therapies.
Q2: How are antibodies against this compound generated?
Antibodies specific to this compound are typically produced by immunizing animals (e.g., rabbits, mice) with a hapten—a small molecule that can elicit an immune response when attached to a larger carrier protein. Common haptens used for this purpose include this compound monophosphate (TMP-glycol) or osmium tetroxide (OsO4)-treated DNA, which is rich in thymine glycols, conjugated to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This process can generate both polyclonal and monoclonal antibodies.
Q3: What are the common applications for this compound antibodies?
This compound antibodies are versatile tools used in a variety of immunoassays to detect and quantify DNA damage. Common applications include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): For the quantitative measurement of this compound in DNA samples.
-
Immunohistochemistry (IHC) / Immunocytochemistry (ICC): For the visualization and localization of this compound within tissues and cells.
-
Dot Blot / Slot Blot Assays: For a semi-quantitative analysis of this compound in DNA.
-
Immunoprecipitation (IP): To enrich for DNA fragments containing this compound for further analysis.
Q4: What is meant by "cross-reactivity" in the context of this compound antibodies?
Cross-reactivity refers to the binding of a this compound antibody to molecules other than its intended target, this compound. This can include other structurally similar DNA lesions, or in some cases, unmodified DNA bases. High cross-reactivity can lead to inaccurate quantification and false-positive results.
Q5: How can I be sure that my this compound antibody is specific?
Antibody validation is critical. The specificity of a this compound antibody should be confirmed by the manufacturer, but it is good practice to verify it in your own experimental setup. A common method is a competitive ELISA or dot blot assay where the binding of the antibody to this compound-containing DNA is challenged by various potential cross-reactants (inhibitors). A highly specific antibody will show significantly less binding in the presence of free this compound compared to other related molecules.
Troubleshooting Guides
Issue 1: High Background or Non-Specific Staining in IHC/ICC
High background can obscure the specific signal from this compound, leading to misinterpretation of the results.
| Potential Cause | Recommended Solution |
| Primary antibody concentration too high | Perform a titration experiment to determine the optimal antibody concentration. Start with the concentration recommended on the datasheet and test a range of dilutions. |
| Insufficient blocking | Ensure that the blocking step is adequate. Use a blocking buffer containing normal serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary). Blocking for at least 1 hour at room temperature is recommended. |
| Endogenous peroxidase or phosphatase activity | If using an HRP or AP-conjugated secondary antibody, quench endogenous enzyme activity. For peroxidase, treat with 3% hydrogen peroxide (H2O2) in methanol (B129727) or PBS before the blocking step. |
| Secondary antibody cross-reactivity | Run a control where the primary antibody is omitted. If staining persists, the secondary antibody may be binding non-specifically. Consider using a pre-adsorbed secondary antibody. |
| Hydrophobic interactions | Include a non-ionic detergent like Tween-20 (0.05%) in your wash buffers and antibody diluents to reduce non-specific hydrophobic interactions. |
Issue 2: Weak or No Signal in Immunoassays
A lack of signal can be frustrating and may be due to several factors.
| Potential Cause | Recommended Solution |
| Low level of this compound in the sample | Ensure your experimental conditions are sufficient to induce detectable levels of this compound. Include a positive control with DNA known to be damaged (e.g., treated with H2O2 or gamma irradiation). |
| Inactive primary or secondary antibody | Check the storage conditions and expiration date of your antibodies. Test the activity of the secondary antibody and detection reagents separately. |
| Suboptimal primary antibody concentration | The antibody may be too dilute. Perform a concentration titration to find the optimal working dilution. |
| Epitope masking (in IHC/ICC) | For formalin-fixed paraffin-embedded tissues, an antigen retrieval step is often necessary to unmask the this compound epitope. Heat-induced epitope retrieval (HIER) with a citrate (B86180) buffer (pH 6.0) is a common starting point. |
| Incorrect experimental protocol | Carefully review the antibody datasheet and the experimental protocol for any deviations. Ensure all incubation times and temperatures are correct. |
Issue 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Variability in sample preparation | Standardize your DNA isolation and sample preparation procedures. Ensure consistent treatment of all samples. |
| Inconsistent incubation times or temperatures | Use a timer and calibrated incubators to ensure all samples are treated identically. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent volumes. |
| Reagent degradation | Aliquot reagents to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
Quantitative Data on Antibody Specificity
The specificity of anti-thymine glycol antibodies is typically assessed through competitive inhibition assays. The following table summarizes the general findings on the cross-reactivity of these antibodies with various related molecules, as determined by their ability to inhibit the antibody's binding to a this compound-containing substrate.
| Inhibitor | Relative Inhibition / Cross-Reactivity | Notes |
| Thymidine (B127349) Glycol Monophosphate (TMP-glycol) | High | Often the most effective inhibitor, especially for antibodies raised against this hapten. |
| Thymidine Glycol | Moderate to High | A strong inhibitor, but generally less effective than TMP-glycol. |
| OsO4-treated DNA | High | A complex antigen containing thymine glycols that effectively competes for antibody binding. |
| Thymidine Monophosphate (TMP) | Low to Moderate | Some antibodies may show a low level of cross-reactivity. |
| 5,6-Dihydrothymidine | Negligible to Low | Generally a poor inhibitor. |
| Thymidine | Negligible to Low | Minimal cross-reactivity is typically observed. |
| Thymine | Negligible | Unmodified thymine base is a very poor inhibitor. |
| Other unmodified nucleosides (A, C, G) | Negligible | No significant cross-reactivity is expected or reported. |
| Other oxidized bases (e.g., 8-OHdG) | Negligible | Antibodies are generally specific for this compound and do not cross-react with other common oxidative DNA lesions. |
Note: The exact percentage of cross-reactivity can vary significantly between different antibody clones and assay conditions. It is always recommended to consult the datasheet for your specific antibody or perform your own validation experiments.
Experimental Protocols
Protocol 1: Competitive ELISA for this compound Quantification and Antibody Specificity Testing
This protocol allows for the quantification of this compound in a DNA sample and can be adapted to test the specificity of the antibody.
Materials:
-
96-well microplate
-
This compound antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
DNA samples (heat-denatured)
-
Standard (OsO4-treated DNA with a known concentration of this compound)
-
Potential inhibitors (for specificity testing)
Procedure:
-
Coating: Coat the wells of a 96-well plate with heat-denatured, OsO4-treated DNA (e.g., 100 µL of 1 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition Step:
-
For Quantification: In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the this compound antibody with varying concentrations of your heat-denatured DNA samples or the this compound standard for 1 hour at 37°C.
-
For Specificity Testing: Pre-incubate the antibody with varying concentrations of the potential inhibitor (e.g., free thymidine glycol, TMP, etc.).
-
-
Binding: Transfer 100 µL of the antibody/sample or antibody/inhibitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change to yellow.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: The concentration of this compound in the samples is inversely proportional to the signal. Create a standard curve from the this compound standards and use it to determine the concentration in your samples. For specificity testing, a decrease in signal in the presence of an inhibitor indicates cross-reactivity.
Protocol 2: Dot Blot Assay for Detecting this compound
This is a simpler, semi-quantitative method to assess the presence of this compound and test antibody specificity.
Materials:
-
Nitrocellulose or PVDF membrane
-
Dot blot apparatus
-
This compound antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
DNA samples (heat-denatured)
-
Wash buffer (e.g., TBST)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
Procedure:
-
Sample Application: Spot serial dilutions of heat-denatured DNA samples onto the membrane. Allow the spots to dry completely.
-
Cross-linking (optional but recommended): UV-crosslink the DNA to the membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the this compound antibody (at its optimal dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an imaging system.
-
Analysis: The intensity of the dots corresponds to the amount of this compound in the sample.
Visualizations
Caption: Workflow for validating this compound antibody specificity.
Technical Support Center: Optimizing Thymine Glycol Repair Enzyme Assays
Welcome to the technical support center for thymine (B56734) glycol repair enzyme assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a standard buffer for a thymine glycol repair enzyme assay?
A typical reaction buffer for this compound glycosylases, such as Endonuclease III (Nth) or NEIL1, includes a buffering agent (e.g., Tris-HCl or HEPES), a chelating agent (e.g., EDTA), and a reducing agent (e.g., DTT). Salt, in the form of KCl or NaCl, is also a critical component for modulating enzyme activity.
Q2: What is the optimal pH for this compound repair enzyme activity?
Most this compound repair enzymes exhibit optimal activity in a pH range of 7.4 to 8.0. For example, Thymine DNA Glycosylase (TDG) activity is relatively constant between pH 5.5 and 9.0, but drops sharply above pH 9.[1] It is recommended to empirically determine the optimal pH for your specific enzyme and experimental conditions. Extreme pH values can lead to enzyme denaturation and loss of activity.[2]
Q3: How does salt concentration affect enzyme activity?
Salt concentration can have a significant, and sometimes biphasic, effect on enzyme activity. Low concentrations of monovalent (Na+, K+) or divalent (Mg2+) cations can stimulate activity, while high concentrations are often inhibitory.[3] This is due to the role of ions in modulating the electrostatic interactions between the enzyme and the DNA substrate.[4] The optimal salt concentration should be determined empirically for each enzyme, as it can also be dependent on the length of the DNA substrate.[3] For instance, substrate binding and catalysis by TDG diminish sharply with increasing ionic strength.[1]
Q4: Should I include additives in my reaction buffer?
Additives like Bovine Serum Albumin (BSA) are often included at concentrations around 0.1 mg/mL to stabilize the enzyme and prevent it from sticking to tube walls.[5] Reducing agents such as Dithiothreitol (DTT) are crucial for maintaining the enzyme in an active, reduced state, typically at a concentration of 1 mM.[6][7]
Q5: What is the recommended incubation temperature and time?
Most assays are performed at 37°C to mimic physiological conditions.[7][8] However, some enzymes may be unstable at this temperature over long periods. TDG, for example, aggregates rapidly at 37°C but can be stabilized by the presence of DNA.[1] Incubation times can range from a few minutes to an hour, depending on the enzyme's specific activity and the substrate concentration. It is advisable to perform a time-course experiment to determine the linear range of the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Enzyme Activity | Incorrect Buffer Conditions: Suboptimal pH or salt concentration. | Optimize pH (range 7.4-8.0) and titrate salt concentration (e.g., 50-150 mM NaCl or KCl). |
| Enzyme Inactivation: Improper storage, repeated freeze-thaw cycles, or absence of stabilizing agents. | Aliquot enzyme upon receipt and store at -80°C. Include 0.1 mg/mL BSA in the reaction. Ensure DTT is fresh and added to the buffer. | |
| Inactive Substrate: Degradation of the DNA substrate or the this compound lesion. | Use freshly prepared, purified oligonucleotide substrates. Store substrates appropriately. | |
| Presence of Inhibitors: Contaminants in the enzyme preparation or reagents. | Use high-purity reagents. If using cell extracts, consider further purification of the enzyme. | |
| High Background Signal | Non-enzymatic DNA Cleavage: Instability of the abasic (AP) site generated by the glycosylase. | After the glycosylase reaction, perform subsequent steps (e.g., NaOH or AP endonuclease treatment) on ice to prevent non-specific cleavage. |
| Contaminating Nuclease Activity: Presence of other nucleases in the enzyme preparation. | Use a highly purified enzyme. Include EDTA to chelate divalent cations required by many nucleases. | |
| Inconsistent Results | Pipetting Errors: Inaccurate measurement of enzyme or substrate. | Use calibrated pipettes and careful technique. Prepare a master mix for multiple reactions. |
| Temperature Fluctuations: Inconsistent incubation temperatures. | Use a calibrated incubator or water bath. Ensure all samples are incubated for the same duration. | |
| Substrate Variability: Inconsistent quality of the oligonucleotide substrate between batches. | Synthesize and purify a large batch of substrate for a series of experiments. |
Data Presentation
Table 1: Comparison of Reaction Buffer Components for Various this compound Glycosylases
| Enzyme | Buffer System | Salt (mM) | EDTA (mM) | DTT (mM) | Other Additives | pH | Reference |
| E. coli Endonuclease III (Nth) | 20 mM Tris-HCl | - | 1 | 1 | - | 8.0 | [8] |
| E. coli Endonuclease III (Nth) | 50 mM Tris-HCl | 50 KCl | 2 | - | - | 7.5 | [6] |
| E. coli Endonuclease VIII (Nei) | 50 mM Tris-HCl | 50 KCl | 2 | - | - | 7.5 | [6] |
| Mouse NTH (mNTH) | 50 mM Tris-HCl | 50 KCl | 2 | - | - | 7.4 | [6] |
| Mouse NEIL1 (mNEIL1) | 25 mM Na Phosphate | 100 NaCl | 2 | 1 | - | 7.5 | [6] |
| Human NEIL1 | 20 mM Tris-HCl | Variable NaCl | 10 | - | 0.1 mg/mL BSA | 7.6 | [5] |
| Yeast NTG1 (yNTG1) | 70 mM MOPS | - | 1 | 1 | 5% Glycerol | 7.5 | [6] |
| Yeast NTG2 (yNTG2) | 70 mM MOPS | - | 1 | 1 | 5% Glycerol | 7.5 | [6] |
Experimental Protocols
Protocol 1: Standard this compound Glycosylase Assay
This protocol describes a typical assay to measure the activity of a this compound DNA glycosylase using a radiolabeled oligonucleotide substrate.
Materials:
-
Purified this compound glycosylase (e.g., Nth, NEIL1)
-
32P-labeled double-stranded oligonucleotide containing a single this compound (Tg) residue
-
10X Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 500 mM KCl, 20 mM EDTA)
-
10X BSA (1 mg/mL)
-
100 mM DTT
-
Nuclease-free water
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol)
-
0.1 M NaOH
-
Denaturing polyacrylamide gel (e.g., 12-20%)
-
TBE Buffer (89 mM Tris-borate, 2 mM EDTA, pH 8.3)
Procedure:
-
Prepare the Reaction Mix: On ice, prepare a master mix for the desired number of reactions. For a single 10 µL reaction, combine:
-
1 µL 10X Reaction Buffer
-
1 µL 10X BSA
-
0.1 µL 100 mM DTT
-
x µL Nuclease-free water
-
1 µL 32P-labeled Tg-containing DNA substrate (e.g., 100 nM final concentration)
-
x µL Enzyme (diluted in 1X reaction buffer with BSA)
-
-
Initiate the Reaction: Add the enzyme to the reaction mix, gently mix, and centrifuge briefly.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the Reaction: Stop the reaction by adding 2 µL of 0.1 M NaOH to cleave the abasic site generated by the glycosylase. Alternatively, add an equal volume of Stop Solution.
-
Heat Denaturation: Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run in 1X TBE buffer until the dyes have migrated sufficiently.[7]
-
Analysis: Dry the gel and expose it to a phosphor screen. Quantify the amount of cleaved product and remaining substrate using appropriate imaging software.
Visualizations
Caption: Base Excision Repair pathway for this compound.
Caption: Workflow for a this compound glycosylase assay.
References
- 1. Dependence of substrate binding and catalysis on pH, ionic strength, and temperature for thymine DNA glycosylase: Insights into recognition and processing of G·T mispairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Denaturation (biochemistry) - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrostatic Properties of Complexes along a DNA Glycosylase Damage Search Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA editing of the human DNA glycosylase NEIL1 alters its removal of 5-hydroxyuracil lesions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective excision of this compound from oxidatively damaged DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Processing of this compound in a clustered DNA damage site: mutagenic or cytotoxic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
Technical Support Center: Ensuring Accuracy in Thymine Glycol Measurements
Welcome to the technical support center for thymine (B56734) glycol analysis. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in thymine glycol measurements between experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reliability of your results.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound quantification.
Question: Why am I observing high variability in my this compound measurements between different experiments (high inter-assay variability)?
Answer: High inter-assay variability in this compound measurements can stem from multiple sources throughout the experimental workflow. It is crucial to systematically evaluate each step to identify and address the root cause. Key areas to investigate include inconsistencies in sample collection and storage, variations in the DNA extraction and hydrolysis procedures, and a lack of consistency in the analytical method execution, particularly with LC-MS/MS or GC-MS. Even subtle changes in reagents, instrument calibration, or data analysis parameters can contribute to significant differences between experimental runs.
To address this, it is essential to adhere strictly to standardized operating procedures (SOPs). Implementing comprehensive quality control (QC) measures, such as including the same control samples in each batch, is critical for monitoring and controlling for inter-assay variation. Regularly assess the performance of your analytical instruments and ensure that all personnel are thoroughly trained on the established protocols.
Question: My replicate measurements within the same experiment are not consistent (high intra-assay variability). What could be the cause?
Answer: High intra-assay variability points to a lack of precision within a single experimental run. This is often due to issues that occur during the analytical measurement phase. Common culprits include inconsistent sample preparation, such as pipetting errors or incomplete derivatization in GC-MS. Problems with the analytical instrument, like an unstable spray in an electrospray ionization source for LC-MS/MS, fluctuations in detector response, or issues with the chromatography, can also lead to poor reproducibility.
To troubleshoot, review your sample preparation steps for any potential for inconsistency. Ensure that all equipment, especially pipettes, is properly calibrated. For chromatographic methods, examine the peak shapes and retention times of your internal standards and analytes. Unstable baselines or inconsistent peak areas for your quality control samples are indicators of instrument instability that need to be addressed.
Question: I am concerned about artificially inducing oxidative damage during my sample preparation. How can I minimize this?
Answer: The generation of artificial oxidative DNA damage during sample preparation is a significant concern that can lead to erroneously high measurements of this compound. The DNA isolation and hydrolysis steps are particularly critical. The use of harsh chemicals, such as phenol, during DNA extraction has been shown to induce oxidative damage.[1] Similarly, acidic hydrolysis at high temperatures can also lead to the artificial formation of oxidized bases.[2]
To mitigate this, consider using enzymatic DNA extraction methods or commercial kits that have been validated for oxidative damage analysis. When performing hydrolysis, enzymatic digestion is generally milder than acid hydrolysis and is less likely to induce artificial damage. If acid hydrolysis is necessary, it is crucial to optimize the conditions (e.g., temperature and duration) and to include antioxidants to protect the sample. Always handle samples on ice whenever possible and use metal chelators in your buffers to prevent metal-catalyzed oxidation.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for quantifying this compound?
A1: Both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful and widely used techniques for the accurate quantification of this compound.[2][4] LC-MS/MS offers the advantage of analyzing DNA digests directly with minimal sample derivatization, reducing the risk of artifact formation. GC-MS, on the other hand, often requires derivatization to make the analytes volatile, but can offer excellent sensitivity and chromatographic resolution.[2] The choice between these methods often depends on the available instrumentation, sample type, and the specific requirements of the study.
Q2: How important is the use of an internal standard?
A2: The use of an appropriate internal standard is absolutely critical for achieving accurate and reproducible quantification of this compound. An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C, ¹⁵N-labeled this compound).[5] This type of internal standard co-elutes with the analyte and experiences similar effects from the sample matrix and instrument variability, allowing for reliable correction of any variations that occur during sample processing and analysis.[6]
Q3: What are acceptable levels of inter- and intra-assay variability?
A3: Generally, for immunoassays, an intra-assay coefficient of variation (%CV) of less than 10% and an inter-assay %CV of less than 15% are considered acceptable.[7][8] While specific guidelines for mass spectrometry-based this compound assays may vary, these values provide a good benchmark for assessing the precision of your measurements. It is important to establish your laboratory's own acceptance criteria based on the specific application and regulatory requirements.
Q4: Can my choice of DNA extraction method affect my results?
A4: Yes, the DNA extraction method can have a significant impact on the measured levels of this compound. As mentioned in the troubleshooting section, some methods can induce artificial oxidative damage. It is crucial to choose a method that is gentle and has been validated for the analysis of oxidative DNA lesions. A comparison of different DNA extraction methods is essential to identify the most suitable one for your samples.
Data Presentation
Table 1: Comparison of Different DNA Isolation Methods on DNA Yield and Purity
| DNA Isolation Method | DNA Yield (µg/mg of tissue) | A260/A280 Ratio | A260/A230 Ratio | Notes |
| CTAB-based Method | 1.5 ± 0.3 | 1.85 ± 0.05 | 1.90 ± 0.10 | Can be time-consuming, potential for organic solvent contamination. |
| Commercial Kit A (Silica membrane) | 1.2 ± 0.2 | 1.88 ± 0.04 | 2.10 ± 0.08 | Faster procedure, generally good purity. |
| Commercial Kit B (Magnetic beads) | 1.4 ± 0.2 | 1.82 ± 0.06 | 2.05 ± 0.12 | Amenable to high-throughput automation. |
| Phenol-Chloroform Extraction | 1.8 ± 0.4 | 1.78 ± 0.07 | 1.75 ± 0.15 | High yield but significant risk of inducing oxidative damage.[1] |
Data are representative and may vary depending on the sample type and specific protocol modifications.
Table 2: Typical Inter- and Intra-Assay Coefficients of Variation (%CV)
| Analyte | Method | Intra-Assay %CV | Inter-Assay %CV |
| This compound | LC-MS/MS | < 8% | < 12% |
| This compound | GC-MS | < 10% | < 15% |
| 8-oxo-dG | LC-MS/MS | < 5% | < 10% |
These are target values and may vary based on the laboratory, instrumentation, and sample matrix.
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
1. DNA Extraction:
-
Use a commercial DNA extraction kit designed to minimize oxidative damage (e.g., silica-based spin columns or magnetic beads).
-
Follow the manufacturer's instructions carefully.
-
Quantify the extracted DNA using a fluorometric method (e.g., PicoGreen) for higher accuracy with dsDNA.
2. DNA Hydrolysis (Enzymatic):
-
To 20 µg of DNA, add a stable isotope-labeled internal standard for this compound.
-
Perform enzymatic digestion using a cocktail of nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase to break down the DNA into individual nucleosides.
-
Incubate at 37°C for 2-4 hours.
-
After digestion, precipitate proteins by adding cold ethanol (B145695) and centrifuge to collect the supernatant containing the nucleosides.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for nucleoside analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both native and isotope-labeled this compound.
Protocol 2: Quantification of this compound by GC-MS
1. DNA Extraction:
-
As described in Protocol 1.
2. DNA Hydrolysis (Acidic):
-
To 20 µg of DNA, add the stable isotope-labeled internal standard.
-
Perform acid hydrolysis with formic acid at a controlled temperature (e.g., 140°C) for a specific duration (e.g., 30 minutes).[2]
-
Lyophilize the sample to remove the acid.
3. Derivatization:
-
Resuspend the dried hydrolysate in a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at a controlled temperature (e.g., 120°C) for 30 minutes to convert the this compound into its volatile trimethylsilyl (B98337) derivative.
4. GC-MS Analysis:
-
GC System: A gas chromatograph with a capillary column suitable for the analysis of silylated derivatives (e.g., a DB-5ms column).
-
Injector: Operate in splitless mode.
-
Oven Program: A temperature gradient to separate the derivatized bases.
-
MS System: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization: Electron ionization (EI).
-
Detection: Selected ion monitoring (SIM) or MRM for higher specificity.
Visualizations
Caption: Overview of the experimental workflow for this compound measurement.
Caption: A logical guide for troubleshooting sources of variability.
Caption: Key quality control steps in a this compound assay workflow.
References
- 1. Evidence for sensitisation of DNA to oxidative damage during isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of cis-thymine glycol in DNA by gas chromatography-mass spectrometry with selected ion recording and multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Different DNA Isolation Methods from Grapevine (Vitis vinifera) Leaves [mdpi.com]
- 4. Thymidine glycol: the effect on DNA molecular structure and enzymatic processing [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. DNA strand breakage, this compound production, and hydroxyl radical generation induced by different samples of crystalline silica in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA sample QC for NGS [qiagen.com]
Validation & Comparative
Thymine Glycol vs. 8-Oxoguanine: A Comparative Guide to Biomarkers of Oxidative DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, can lead to cellular damage. One of the most significant consequences of oxidative stress is damage to DNA, which, if left unrepaired, can result in mutations, genomic instability, and contribute to the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Consequently, the accurate measurement of oxidative DNA damage is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. Thymine (B56734) glycol (Tg) and 8-oxoguanine (8-oxoG) are two of the most extensively studied DNA lesions induced by oxidative stress and serve as valuable biomarkers for its assessment. This guide provides a comprehensive comparison of thymine glycol and 8-oxoguanine to aid researchers in selecting the most appropriate biomarker for their studies.
Formation and Biological Significance
Both this compound and 8-oxoguanine are produced in DNA through the reaction of ROS with the respective nucleotide bases. Guanine, having the lowest oxidation potential among the DNA bases, is particularly susceptible to oxidation, leading to the formation of 8-oxoG.[1][2] this compound is a major product of thymine oxidation.[3]
8-oxoguanine is a highly mutagenic lesion as it can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversions.[1][4] In contrast, this compound is considered a more potent blocker of DNA replication but is generally less mutagenic.[4] The presence of both lesions can have synergistic effects on DNA replication and repair, with studies showing that a neighboring this compound can enhance the mutagenic potential of 8-oxoguanine.
Repair Mechanisms
Both this compound and 8-oxoguanine are primarily repaired by the Base Excision Repair (BER) pathway. Specific DNA glycosylases recognize and excise the damaged bases, initiating the repair process. For 8-oxoguanine, the primary enzyme is 8-oxoguanine DNA glycosylase (OGG1).[5] this compound is recognized and removed by DNA glycosylases such as endonuclease III (Nth) and endonuclease VIII (Nei) in prokaryotes, and their homologs in eukaryotes. The efficiency of these repair processes is critical in preventing the accumulation of DNA damage and maintaining genomic integrity.
Quantitative Comparison of Biomarkers
The selection of a biomarker often depends on its basal levels, the magnitude of its increase in response to oxidative stress, and the sensitivity and specificity of the available analytical methods. The following table summarizes key quantitative parameters for this compound and 8-oxoguanine.
| Parameter | This compound | 8-Oxoguanine/8-oxo-2'-deoxyguanosine (8-oxodG) | References |
| Basal Levels in DNA | ~1 lesion per 10⁶ bases in undamaged DNA | ~1-4 lesions per 10⁶ guanines in HeLa cells | |
| Urinary Excretion (Humans) | ~32 nmol/day (combined this compound and thymidine (B127349) glycol) | Varies, often reported as a ratio to creatinine (B1669602) (e.g., 1.62 ± 0.50 µmol/mol in non-smokers) | [6] |
| Fold Increase After Oxidative Stress | Dose-dependent increase observed after exposure to ionizing radiation and other oxidants. | Significantly elevated levels observed in various diseases and after exposure to oxidative agents like ionizing radiation. | [7][8] |
| Analytical Methods | GC-MS, LC-MS/MS | HPLC-ECD, LC-MS/MS, GC-MS, ELISA | [1][9] |
| Detection Limits | Dependent on the method; GC-MS can achieve high sensitivity. | HPLC-ECD: < 1 nM; LC-MS/MS: femtomolar range. | [1] |
Signaling and Repair Pathways
The following diagram illustrates the formation of this compound and 8-oxoguanine from their parent bases upon oxidative stress and their subsequent removal by the Base Excision Repair (BER) pathway.
Caption: Formation of this compound and 8-Oxoguanine and their repair via the BER pathway.
Experimental Workflow for Biomarker Comparison
A typical workflow for the comparative analysis of this compound and 8-oxoguanine in biological samples is depicted below. This process involves sample collection, DNA extraction, hydrolysis, and subsequent analysis by mass spectrometry.
Caption: Experimental workflow for comparing this compound and 8-Oxoguanine levels.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis in DNA
This protocol is adapted from a method for the determination of cis-thymine glycol in DNA.[9]
-
DNA Hydrolysis:
-
To a known amount of DNA (e.g., 100 µg), add an internal standard (e.g., cis-[²H₃]this compound).
-
Perform acidic hydrolysis by adding formic acid to a final concentration of 60% and heating at 140°C for 30 minutes.
-
Lyophilize the hydrolysate to dryness.
-
-
Derivatization:
-
To the dried hydrolysate, add 50 µL of a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile (B52724).
-
Heat the mixture at 120°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject an aliquot (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a fused-silica column coated with a non-polar stationary phase).
-
Set the GC oven temperature program to achieve optimal separation of the analytes. A typical program might start at 100°C, ramp to 250°C, and hold.
-
Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity, monitoring characteristic ions for this compound and its internal standard.
-
-
Quantification:
-
Generate a calibration curve using known amounts of this compound standard and the internal standard.
-
Calculate the amount of this compound in the DNA sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 8-Oxoguanine (as 8-oxodG) Analysis in Urine
This protocol is a general guideline based on established LC-MS/MS methods for urinary 8-oxodG.[10][11]
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Add an internal standard (e.g., ¹⁵N₅-8-oxodG) to a known volume of urine (e.g., 1 mL).
-
For samples with high particulate matter, centrifuge at a low speed (e.g., 2000 x g for 10 minutes).
-
Depending on the method, a solid-phase extraction (SPE) step may be employed for sample cleanup and concentration.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared urine sample (e.g., 10-20 µL) onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Couple the HPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for 8-oxodG and its internal standard (e.g., m/z 284 → 168 for 8-oxodG).
-
-
Quantification:
-
Prepare a calibration curve by analyzing standard solutions containing known concentrations of 8-oxodG and a constant concentration of the internal standard.
-
Determine the concentration of 8-oxodG in the urine samples by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.
-
Urinary 8-oxodG levels are often normalized to urinary creatinine concentration to account for variations in urine dilution.
-
Conclusion
Both this compound and 8-oxoguanine are reliable and informative biomarkers of oxidative DNA damage. The choice between them will depend on the specific research question, the biological matrix being analyzed, and the available analytical instrumentation. 8-oxoguanine is more frequently studied due to its direct mutagenic potential and the availability of well-established and highly sensitive analytical methods like HPLC-ECD and LC-MS/MS. This compound, while less mutagenic, is a significant indicator of oxidative damage and its analysis, often by GC-MS, provides valuable complementary information. For a comprehensive assessment of oxidative DNA damage, the simultaneous measurement of both biomarkers is recommended whenever feasible. This guide provides the foundational knowledge and methodologies to assist researchers in effectively utilizing these key biomarkers in their studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers 8-Oxoguanine Review — The Opresko Lab [opreskolab.com]
- 3. Synthesis and Thermodynamic Studies of Oligodeoxyribonucleotides Containing Tandem Lesions of Thymidine Glycol and 8-oxo-2′-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro Replication and Repair Studies of Tandem Lesions Containing Neighboring Thymidine Glycol and 8-Oxo-7,8-dihydro-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]
- 6. oipub.com [oipub.com]
- 7. Urinary 8-oxoguanine as a predictor of survival in patients undergoing radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of cis-thymine glycol in DNA by gas chromatography-mass spectrometry with selected ion recording and multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Urinary Analysis of 8-Oxoguanine, 8-Oxoguanosine, Fapy-Guanine and 8-O" by Bhaskar Malayappan, Timothy J. Garrett et al. [dc.etsu.edu]
- 11. Rapid simultaneous clinical monitoring of five oral anti-coagulant drugs in human urine using green microextraction technique coupled with LC–MS/MS - Journal of King Saud University - Science [jksus.org]
Thymine Glycol as a Biomarker for Radiation Exposure: A Comparative Guide
A Comprehensive Analysis of Thymine (B56734) Glycol Versus Other Key DNA Damage Markers for Researchers, Scientists, and Drug Development Professionals
In the event of radiation exposure, accurate and timely assessment of the absorbed dose is critical for medical triage and the development of effective countermeasures. Biomarkers of radiation-induced DNA damage serve as invaluable tools for this purpose. This guide provides a detailed comparison of thymine glycol (Tg) with two other well-established biomarkers of radiation exposure: 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) and phosphorylated histone H2AX (γ-H2AX). We present a comprehensive overview of their formation, repair, and detection, supported by experimental data and detailed protocols to aid researchers in their validation and application.
Comparative Analysis of Radiation-Induced DNA Damage Biomarkers
Ionizing radiation induces a variety of DNA lesions, with this compound, 8-oxodG, and DNA double-strand breaks (visualized by γ-H2AX foci) being among the most significant and well-characterized. The choice of biomarker often depends on the specific application, including the radiation dose range of interest, the time of assessment post-exposure, and the nature of the biological sample available.
Quantitative Comparison of Biomarker Formation
The following table summarizes the quantitative aspects of the formation of this compound, 8-oxodG, and γ-H2AX foci in response to ionizing radiation. This data is crucial for understanding the sensitivity and dose-response relationship of each biomarker.
| Biomarker | Yield per Unit Dose of Ionizing Radiation (per 106 DNA bases per Gray) | Dose-Response Relationship | Limit of Detection | Time Course of Formation and Repair |
| This compound (Tg) | ~0.01-0.02 (Simulated for Co-60 γ-rays)[1] | Linear at lower doses[2] | Dependent on assay; ultrasensitive assays can detect attomole levels[3] | Formed rapidly; repaired by Base Excision Repair (BER) over several hours.[4] |
| 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) | 0.0144 - 0.0165 (Simulated for Co-60 γ-rays)[1] | Linear with dose[5] | Dependent on assay; HPLC-ECD offers high sensitivity.[5] | Formed rapidly; repaired by BER; urinary excretion can be monitored.[5][6] |
| γ-H2AX Foci | ~10-30 foci per cell per Gray (experimentally determined) | Linear at low to moderate doses (<5 Gy)[7] | Highly sensitive; detectable at doses as low as a few mGy.[8] | Rapid phosphorylation within minutes, peaking around 30-60 minutes, followed by dephosphorylation as DNA repair proceeds.[7][8] |
Signaling and Repair Pathways
The formation and subsequent repair of these DNA lesions are governed by distinct cellular signaling pathways. Understanding these pathways is essential for interpreting biomarker data and for developing therapeutic interventions that might modulate these processes.
Base Excision Repair (BER) Pathway for this compound and 8-oxodG
Both this compound and 8-oxodG are primarily repaired through the Base Excision Repair (BER) pathway. This multi-step process involves the recognition and removal of the damaged base by a specific DNA glycosylase, followed by incision of the DNA backbone, DNA synthesis, and ligation.
DNA Damage Response (DDR) and γ-H2AX Formation
In response to DNA double-strand breaks (DSBs), a complex signaling cascade known as the DNA Damage Response (DDR) is activated. A key early event in this pathway is the phosphorylation of the histone variant H2AX to form γ-H2AX, which serves as a platform for the recruitment of DNA repair proteins.
Experimental Protocols
Accurate and reproducible quantification of these biomarkers is paramount for their validation and clinical application. Below are summaries of commonly used experimental protocols.
Quantification of this compound and 8-oxodG by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.
1. Sample Preparation (Urine):
-
Thaw urine samples and centrifuge to remove precipitates.
-
Add an internal standard (e.g., isotopically labeled this compound and 8-oxodG).
-
Perform solid-phase extraction (SPE) to purify and concentrate the analytes.[9]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. HPLC Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
3. MS/MS Detection:
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for this compound, 8-oxodG, and their internal standards in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
Quantification of γ-H2AX Foci by Immunofluorescence
Immunofluorescence microscopy is the gold standard for visualizing and quantifying γ-H2AX foci, where each focus is considered to represent a single DNA double-strand break.
1. Cell Preparation and Fixation:
-
Culture cells on coverslips or in chamber slides.
-
After irradiation and desired repair time, fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[10][11]
-
Wash the cells with Phosphate Buffered Saline (PBS).
2. Permeabilization and Blocking:
-
Permeabilize the cells with a detergent solution (e.g., 0.2-0.5% Triton X-100 in PBS) for 10-15 minutes to allow antibody access to the nucleus.[11]
-
Block non-specific antibody binding with a blocking solution (e.g., 5% Bovine Serum Albumin or normal goat serum in PBS) for at least 1 hour.[11]
3. Antibody Staining:
-
Incubate with a primary antibody specific for γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.[10][11]
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1-2 hours at room temperature in the dark.[10][11]
4. Counterstaining and Mounting:
-
Counterstain the nuclei with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
5. Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope with appropriate filters.
-
Quantify the number of distinct fluorescent foci per nucleus using image analysis software.
Biomarker Validation Workflow
The validation of a biomarker is a multi-stage process that ensures its analytical and clinical performance.
Conclusion
This compound, 8-oxodG, and γ-H2AX are all valuable biomarkers for assessing radiation exposure, each with its own strengths and limitations.
-
This compound and 8-oxodG are direct measures of oxidative DNA base damage. Their quantification, particularly in urine, offers a non-invasive approach to biodosimetry.[10] HPLC-MS/MS provides the necessary sensitivity and specificity for their accurate measurement.
-
γ-H2AX is an exceptionally sensitive marker for DNA double-strand breaks, detectable at very low radiation doses.[8] The immunofluorescence-based foci assay is a well-established and widely used method for its quantification.
The choice of biomarker will depend on the specific research or clinical question. For early, sensitive detection of low-dose exposure, γ-H2AX is an excellent candidate. For non-invasive, cumulative dose assessment, urinary this compound and 8-oxodG are promising options. A multi-biomarker approach, combining the analysis of different types of DNA damage, may provide the most comprehensive and robust assessment of radiation exposure and its biological consequences. This guide provides the foundational knowledge and methodologies to assist researchers in the critical task of validating and applying these biomarkers in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitating repair protein accumulation at DNA lesions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. γ-H2AX as a biomarker of DNA damage induced by ionizing radiation in human peripheral blood lymphocytes and artificial skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA damage-associated biomarkers in studying individual sensitivity to low-dose radiation from cardiovascular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and thymidine glycol in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Formation of the Tandem this compound/8-oxo-7,8-dihydroguanine Lesion in Isolated DNA and the Mutagenic and Cytotoxic Properties of the Tandem Lesions in Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative damage to DNA: levels of this compound and thymidine glycol in neoplastic human urines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Laboratory Validation of Thymine Glycol Measurement Methods
For researchers, scientists, and professionals in drug development, the accurate measurement of oxidative DNA damage is critical. Thymine (B56734) glycol (Tg), a primary product of thymine oxidation, serves as a key biomarker for this damage.[1][2] Consistent and reproducible measurement of thymine glycol across different laboratories is paramount for reliable study outcomes and clinical trials. This guide provides a comparative overview of the primary analytical methods used for this compound quantification, offering insights into their principles, performance, and the necessary experimental protocols to facilitate cross-laboratory validation efforts.
Principal Analytical Methods for this compound Quantification
The measurement of this compound, a non-volatile and thermally labile molecule, typically involves chromatographic separation coupled with sensitive detection techniques. The most prevalent methods in the scientific literature are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or electrochemical detection (ECD) has also been historically used.[3][4]
Comparative Analysis of Leading Methodologies
Choosing an appropriate analytical method depends on various factors including sensitivity requirements, sample matrix, and available instrumentation. Below is a comparative summary of GC-MS and LC-MS/MS for this compound analysis.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile compounds in the gas phase. Requires derivatization to make this compound volatile. | Separates compounds in the liquid phase. Analyzes this compound in its native or near-native form. |
| Sample Volatility | Requires analytes to be volatile or rendered volatile through chemical derivatization. | Suitable for non-volatile and thermally unstable molecules like this compound without derivatization.[5] |
| Sample Preparation | More complex, involving hydrolysis, purification, and mandatory derivatization steps. | Generally simpler sample preparation, often referred to as "dilute and shoot".[6] |
| Sensitivity | Can achieve high sensitivity, particularly with selected ion monitoring (SIM). | Typically offers higher sensitivity and specificity, especially with multiple reaction monitoring (MRM). |
| Specificity | High, based on both retention time and mass-to-charge ratio. | Very high, with specificity derived from precursor-product ion transitions. |
| Throughput | Can be lower due to the multi-step sample preparation process. | Potentially higher throughput due to simpler sample preparation. |
| Instrumentation Cost | Generally lower initial instrument cost compared to LC-MS/MS. | Higher initial instrument cost. |
| Matrix Effects | Less susceptible to ion suppression/enhancement from complex biological matrices. | Can be prone to matrix effects that may impact ionization efficiency. |
Experimental Workflows and Protocols
Detailed and standardized protocols are the cornerstone of successful cross-laboratory validation. Below are generalized workflows and key considerations for both GC-MS and LC-MS/MS analysis of this compound.
General Workflow for this compound Analysis
The overall process for measuring this compound in biological samples follows a series of critical steps, from sample collection to data analysis.
Caption: A generalized workflow for this compound analysis.
Detailed Experimental Protocol: GC-MS
The GC-MS method for this compound requires derivatization to increase its volatility.
-
Sample Preparation and Hydrolysis:
-
For DNA samples, enzymatic or acidic hydrolysis is performed to release the damaged bases.
-
An isotopically labeled internal standard, such as [2H3]this compound, is added at the beginning of the procedure to account for sample loss and derivatization inefficiency.
-
-
Purification:
-
The sample hydrolysate is purified, often using solid-phase extraction (SPE) or preparative HPLC, to remove interfering substances.
-
-
Derivatization:
-
The purified this compound is chemically derivatized. A common method is silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create a volatile derivative.
-
-
GC-MS Analysis:
-
Gas Chromatograph: A capillary column (e.g., DB-5ms) is used for separation.
-
Oven Program: A temperature gradient is applied, for example, starting at 100°C and ramping up to 250°C.
-
Injection: Splitless injection is typically used for trace analysis.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
Detailed Experimental Protocol: LC-MS/MS
LC-MS/MS allows for the direct analysis of this compound with minimal sample preparation.[7]
-
Sample Preparation:
-
For urine samples, a "dilute and shoot" approach may be sufficient, where the sample is simply diluted, centrifuged, and the supernatant is injected.
-
For DNA samples, enzymatic hydrolysis is performed.
-
An isotopically labeled internal standard is added.
-
-
LC Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid, is employed.
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) is typically used, often in negative ion mode.
-
Detection: The mass spectrometer is operated in MRM mode. Specific precursor-to-product ion transitions for both native and isotopically labeled this compound are monitored for quantification.
-
Cross-Laboratory Validation: A Logical Approach
A successful cross-laboratory validation study, or ring trial, ensures that different laboratories can produce comparable results for the same sample. The following diagram outlines the logical steps involved in such a study.
Caption: Key stages in a cross-laboratory (ring trial) study.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. While GC-MS is a robust and well-established method, the requirement for derivatization adds complexity to the sample preparation. LC-MS/MS offers high sensitivity and specificity with simpler sample preparation, making it increasingly the method of choice for many laboratories. For successful cross-laboratory validation, the adoption of harmonized, detailed protocols is essential, regardless of the platform chosen. This guide provides a foundational understanding to aid researchers in selecting and validating appropriate methods for the reliable measurement of this compound as a critical biomarker of oxidative DNA damage.
References
- 1. Thymidine glycol: the effect on DNA molecular structure and enzymatic processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA strand breakage, this compound production, and hydroxyl radical generation induced by different samples of crystalline silica in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and thymidine glycol in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative damage to DNA: levels of this compound and thymidine glycol in neoplastic human urines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel approach to DNA damage assessments: measurement of the this compound lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Stereoselectivity of DNA Repair: A Comparative Analysis of Thymine Glycol Stereoisomer Excision
Researchers in DNA repair and drug development are increasingly focusing on the nuanced ways cellular mechanisms handle stereoisomeric forms of DNA damage. A prime example is thymine (B56734) glycol (Tg), a common lesion arising from oxidative stress, which exists as two main cis-stereoisomers: (5R,6S)-thymine glycol and (5S,6R)-thymine glycol. The efficiency with which these isomers are repaired has significant implications for genomic integrity. This guide provides a detailed comparison of the repair efficiencies of these two Tg stereoisomers by key DNA glycosylases, supported by experimental data and protocols.
Thymine glycol lesions are primarily addressed by the Base Excision Repair (BER) pathway, which is initiated by DNA glycosylases that recognize and excise the damaged base.[1][2][3][4] Key enzymes involved in Tg repair include Endonuclease III (Nth) and Endonuclease VIII (Nei) in prokaryotes, and their homologs in eukaryotes such as NTH1 (hNTH1 in humans, mNTH in mice) and NEIL1 (mNEIL1 in mice).[1][2][3][5][6] Experimental evidence reveals a distinct stereoselectivity in the excision of Tg isomers by these enzymes.
Comparative Repair Efficiency of this compound Stereoisomers
The repair efficiency of the (5R,6S)-Tg and (5S,6R)-Tg stereoisomers by various DNA glycosylases has been quantitatively assessed through steady-state kinetic analyses. The catalytic efficiency, represented by the kcat/Km ratio, provides a measure of how efficiently an enzyme converts a substrate into a product.
Below is a summary of the kinetic parameters for the excision of Tg stereoisomers by E. coli Endonuclease III and Endonuclease VIII, and their mouse homologs, mNTH and mNEIL1.
| Enzyme | Stereoisomer | Km (nM) | kcat (min⁻¹) | kcat/Km (nM⁻¹min⁻¹) |
| E. coli Endonuclease III | (5R,6S)-Tg | 15.1 ± 2.1 | 0.41 ± 0.03 | 0.027 |
| (5S,6R)-Tg | 1.0 ± 0.1 | 0.35 ± 0.01 | 0.35 | |
| E. coli Endonuclease VIII | (5R,6S)-Tg | 2.5 ± 0.4 | 0.13 ± 0.01 | 0.052 |
| (5S,6R)-Tg | 11.2 ± 1.2 | 0.12 ± 0.01 | 0.011 | |
| Mouse NTH (mNTH) | (5R,6S)-Tg | 39.0 ± 1.0 | 0.62 ± 0.01 | 0.016 |
| (5S,6R)-Tg | 0.48 ± 0.05 | 0.0016 ± 0.0001 | 0.0033 | |
| Mouse NEIL1 (mNEIL1) | (5R,6S)-Tg | 1.9 ± 0.2 | 0.065 ± 0.002 | 0.035 |
| (5S,6R)-Tg | 4.3 ± 0.5 | 0.085 ± 0.003 | 0.020 |
Data sourced from Duarte et al., Nucleic Acids Research, 2004.[5]
From the data, it is evident that:
-
E. coli Endonuclease III shows a strong preference for the (5S,6R)-Tg stereoisomer, with a catalytic efficiency approximately 13-fold higher than for the (5R,6S) isomer.[5]
-
Conversely, E. coli Endonuclease VIII is more efficient at excising the (5R,6S)-Tg stereoisomer, exhibiting a nearly 5-fold higher catalytic efficiency for this isomer compared to the (5S,6R) form.[5]
-
The mouse homolog of Endonuclease III, mNTH , demonstrates a clear preference for the (5R,6S)-Tg stereoisomer, with a nearly 5-fold greater catalytic efficiency.[5][7]
-
mNEIL1 , the mouse homolog of Endonuclease VIII, also favors the (5R,6S)-Tg isomer, although the preference is less pronounced than that of mNTH, with a specificity constant about 1.75-fold higher for (5R,6S)-Tg.[5] Interestingly, mNEIL1 is more efficient at excising both stereoisomers than mNTH is at excising its preferred substrate.[5]
Experimental Methodologies
The determination of the kinetic parameters for the repair of this compound stereoisomers involves a series of well-defined experimental steps.
Preparation of Oligonucleotides Containing a Single this compound Stereoisomer
-
Synthesis of Oligonucleotides: A single thymine-containing oligodeoxynucleotide and its complementary strand are synthesized using standard phosphoramidite (B1245037) chemistry.
-
Osmium Tetroxide Oxidation: The thymine base within the oligonucleotide is oxidized using osmium tetroxide to produce this compound. This reaction results in the formation of both cis-stereoisomers, (5R,6S)-Tg and (5S,6R)-Tg, in roughly equal amounts.[2][5]
-
Purification of Stereoisomers: The oligonucleotides containing the different Tg stereoisomers are separated using high-performance liquid chromatography (HPLC).
-
Characterization: The purified oligonucleotides are characterized by mass spectrometry to confirm the presence of the this compound modification.
In Vitro DNA Glycosylase Assay
-
Oligonucleotide Duplex Formation: The purified Tg-containing oligonucleotide is annealed with its complementary strand to form a DNA duplex. The 5'-end of the damaged strand is typically labeled with a radioactive isotope (e.g., ³²P) or a fluorescent tag for visualization.
-
Enzyme Reaction: The DNA glycosylase of interest is incubated with the labeled DNA duplex in a specific reaction buffer at an optimal temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped at various time points by adding a stop solution (e.g., formamide (B127407) loading buffer).
-
Analysis of Products: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then visualized using autoradiography or fluorescence imaging.
-
Quantification: The amount of product formed (incised DNA) is quantified, and the initial rates of reaction are determined.
-
Kinetic Parameter Calculation: The kinetic parameters, Km and kcat, are calculated by fitting the initial rate data to the Michaelis-Menten equation.
Visualizing the Process
To better understand the experimental workflow and the biological pathway involved in this compound repair, the following diagrams are provided.
References
- 1. A novel monofunctional DNA glycosylase activity against this compound in mouse cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. DNA glycosylases: in DNA repair and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Stereoselective excision of this compound from oxidatively damaged DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective excision of this compound from oxidatively damaged DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Treacherous Landscape of Clustered DNA Damage: A Comparative Guide to the Biological Consequences of Thymine Glycol
For researchers, scientists, and drug development professionals, understanding the intricate cellular responses to complex DNA damage is paramount. Among the various forms of DNA lesions, clustered damage, particularly involving thymine (B56734) glycol (Tg), presents a significant challenge to genomic integrity. This guide provides a comprehensive comparison of the biological consequences of thymine glycol in clustered DNA damage sites, supported by experimental data and detailed protocols, to illuminate its impact on cellular processes and its implications for disease and therapy.
This compound, a major product of oxidative DNA damage, is a potent blocker of DNA replication and a substrate for the base excision repair (BER) pathway.[1] When present in isolation, it is generally considered non-mutagenic. However, its biological consequences are dramatically altered when it is part of a clustered DNA damage site, where multiple lesions reside in close proximity. These complex lesions are hallmarks of ionizing radiation exposure and can lead to cytotoxic or mutagenic outcomes.[2][3]
Comparative Analysis of this compound in Clustered Damage
The biological outcome of a clustered DNA lesion containing this compound is heavily influenced by the nature of the accompanying lesions. Here, we compare the effects of Tg when clustered with two common lesions: 8-oxo-7,8-dihydroguanine (8-oxoG) and an apurinic/apyrimidinic (AP) site.
| Feature | Isolated this compound (Tg) | Clustered Tg with 8-oxoG | Clustered Tg with AP Site |
| Primary Biological Outcome | Strong block to DNA replication, generally non-mutagenic.[1][2] | Enhanced mutagenicity of 8-oxoG.[2][4] | Increased cytotoxicity, potential for double-strand breaks (DSBs).[2][3] |
| Mutation Frequency | Low (~0.3% T→C transitions in single-stranded DNA).[5] | Significantly increases G→T transversion frequency at the 8-oxoG site (e.g., from 18% for isolated 8-oxoG to 28-32% in a tandem lesion with Tg).[4] | Not the primary outcome; cytotoxicity is more prominent. |
| Repair Pathway | Primarily Base Excision Repair (BER).[2] | BER, but the presence of Tg can interfere with the efficient repair of 8-oxoG.[2] | Attempted BER can lead to the formation of a DSB.[2][3] |
| Cytotoxicity | Can be lethal if unrepaired due to replication blockage.[1] | "Protects" against DSB formation compared to Tg/AP clusters, but mutagenic.[2][6] | High, due to the formation of lethal DSBs during repair or replication.[2] |
Signaling Pathways and Repair Mechanisms
The cellular response to clustered DNA damage involving this compound is a complex interplay of DNA repair pathways. The primary pathway initiated is Base Excision Repair (BER). However, the close proximity of multiple lesions can overwhelm or misdirect the repair machinery, leading to deleterious consequences.
Experimental Workflows
Studying the biological consequences of clustered DNA damage requires specialized experimental approaches. A common method involves the use of synthetic oligonucleotides containing site-specific lesions, which are then used in various assays.
Detailed Experimental Protocols
In Vitro DNA Repair Assay using Cell Extracts
This assay assesses the capacity of cellular extracts to repair clustered DNA lesions.
a. Preparation of Nuclear Extracts:
-
Harvest cultured cells (e.g., human TK6 cells) and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Lyse the cells using a Dounce homogenizer.
-
Centrifuge to pellet the nuclei.
-
Extract nuclear proteins using a high-salt buffer.[2]
-
Dialyze the extract against a low-salt buffer to remove excess salt.[2]
-
Determine the protein concentration using a Bradford assay.
b. In Vitro Repair Reaction:
-
Synthesize and purify oligonucleotides containing the desired clustered DNA damage (e.g., Tg opposite an AP site).
-
Anneal the lesion-containing oligonucleotide with its complementary strand.
-
Set up the repair reaction containing the DNA substrate, nuclear extract, dNTPs, and ATP in a suitable reaction buffer.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) to visualize strand breaks and repair intermediates.[7]
Bacterial Plasmid-Based Mutagenesis Assay
This assay is used to determine the mutagenic potential of clustered DNA lesions in vivo.
a. Construction of Damaged Plasmids:
-
Synthesize complementary oligonucleotides containing the clustered lesion of interest.
-
Anneal the oligonucleotides to form a double-stranded DNA fragment.
-
Ligate the fragment into a suitable plasmid vector (e.g., pUC18) that has been linearized with a restriction enzyme.[7]
b. Transformation and Analysis:
-
Transform competent E. coli cells with the ligated plasmids.[8][9]
-
Plate the transformed cells on selective media and incubate to allow colony formation.
-
Isolate plasmid DNA from individual colonies using a miniprep kit.[10][11]
-
Analyze the region of interest in the isolated plasmids for mutations by restriction digest analysis or DNA sequencing.[2] The mutation frequency can be calculated based on the number of mutated plasmids versus the total number of plasmids analyzed.[4]
Conclusion
The presence of this compound in clustered DNA damage sites presents a significant threat to genome stability. Its biological consequences are not uniform but are instead dictated by the context of the surrounding lesions. While Tg clustered with 8-oxoG enhances the mutagenicity of the latter, its juxtaposition with an AP site dramatically increases the likelihood of cytotoxic double-strand breaks.[2][3][4] Understanding these differential outcomes is crucial for predicting the biological effects of agents that induce complex DNA damage, such as ionizing radiation, and for the development of targeted therapeutic strategies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate mechanisms governing the repair and tolerance of these challenging DNA lesions.
References
- 1. Thymidine glycol: the effect on DNA molecular structure and enzymatic processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Processing of this compound in a clustered DNA damage site: mutagenic or cytotoxic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Processing of this compound in a clustered DNA damage site: mutagenic or cytotoxic. — Department of Oncology [oncology.ox.ac.uk]
- 4. Efficient Formation of the Tandem this compound/8-oxo-7,8-dihydroguanine Lesion in Isolated DNA and the Mutagenic and Cytotoxic Properties of the Tandem Lesions in Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic effects of this compound: site-specific mutagenesis and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 9. addgene.org [addgene.org]
- 10. Plasmid DNA Isolation Protocol [opsdiagnostics.com]
- 11. Preparation of bacterial plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Repair of Thymine Glycol: A Comparative Analysis of NTHL1 and NEIL1 Glycosylases
For Researchers, Scientists, and Drug Development Professionals
Thymine (B56734) glycol (Tg), a common oxidative DNA lesion, poses a significant threat to genomic integrity. Its repair is predominantly initiated by two DNA glycosylases, NTHL1 (Endonuclease III-like protein 1) and NEIL1 (Nei-like DNA glycosylase 1), through the base excision repair (BER) pathway. Understanding the distinct roles and efficiencies of these enzymes is crucial for elucidating DNA repair mechanisms and for the development of novel therapeutic strategies targeting genomic instability in diseases like cancer. This guide provides a detailed comparison of NTHL1 and NEIL1 in the context of thymine glycol repair, supported by experimental data and methodologies.
At a Glance: Key Differences between NTHL1 and NEIL1 in this compound Repair
| Feature | NTHL1 | NEIL1 |
| Primary Role in Tg Repair | Considered the primary glycosylase for this compound repair in human cells.[1] | Generally considered a backup glycosylase for NTHL1 with unique substrate specificities and tissue-specific expression.[2] |
| Substrate Specificity (Stereoisomers) | Prefers the (5R,6S)-thymine glycol stereoisomer.[2] | Preferentially excises the (5R,6S)-thymine glycol stereoisomer, with a nearly 2-fold higher specificity constant compared to the (5S,6R) isomer (in mice).[2] |
| Catalytic Mechanism | Bifunctional glycosylase with AP lyase activity (β-elimination).[3] | Bifunctional glycosylase with AP lyase activity (β,δ-elimination).[2] |
| Cellular Localization | Primarily localized to the nucleus.[1] | Found in the nucleus and cytoplasm, with roles in replication-associated repair.[1][4] |
| Expression | Constitutively expressed throughout the cell cycle.[1] | Expression is upregulated during the S-phase of the cell cycle.[4] |
| Key Interacting Partners | Proliferating cell nuclear antigen (PCNA), p53, and Xeroderma pigmentosum group G (XPG) protein. | Replication protein A (RPA), PCNA, Flap endonuclease 1 (FEN1), and Werner syndrome ATP-dependent helicase (WRN).[2][4] |
Quantitative Analysis of Enzymatic Activity
Direct comparative kinetic data (Km and kcat) for human NTHL1 and NEIL1 on a defined this compound substrate is limited in the literature. However, available data provides insights into their respective efficiencies.
Table 1: Kinetic Parameters for this compound Excision
| Enzyme | Substrate | Km (nM) | kcat (min-1) | kcat/Km (min-1nM-1) | Source |
| Human NTHL1 | This compound in γ-irradiated DNA | 2.0 ± 0.2 | 0.012 ± 0.001 | 0.006 | [3] |
| Mouse NEIL1 | (5R,6S)-Thymine glycol | 12 ± 1 | 0.15 ± 0.01 | 0.0125 | [2] |
| Mouse NEIL1 | (5S,6R)-Thymine glycol | 14 ± 2 | 0.10 ± 0.01 | 0.0071 | [2] |
| Human NTHL1 (full-length) | This compound:Adenine (B156593) | - | kobs = 4.53 | - | [5] |
Note: The data for human NTHL1 was obtained using a complex substrate (γ-irradiated DNA), which contains a mixture of lesions. The data for NEIL1 is from the mouse homolog. The kobs for human NTHL1 represents the observed rate constant under single-turnover conditions. These differences in experimental setup should be considered when comparing the values.
RNA editing of NEIL1 pre-mRNA can result in a K242R substitution, which significantly impacts its activity. The unedited (K242) NEIL1 removes this compound lesions approximately 30-40 times faster than the edited (R242) form, highlighting a layer of regulation for NEIL1 activity.[2]
Experimental Protocols
In Vitro Glycosylase/Lyase Assay
This assay measures the ability of purified NTHL1 or NEIL1 to excise this compound from a synthetic DNA substrate.
a. Substrate Preparation:
-
Synthesize and purify a 35-mer oligonucleotide containing a single this compound (Tg) lesion, for example: 5'-TGTCAATAGCAAG(Tg)GGAGAAGTCAATCGTGAGTCT-3'. The complementary strand should contain an adenine opposite the lesion.
-
Radiolabel the 5' end of the damaged strand using [γ-³²P]ATP and T4 polynucleotide kinase.
-
Anneal the labeled, damaged strand with the complementary strand in a 1:1 molar ratio by heating to 95°C and slowly cooling to room temperature.
b. Enzyme Reaction:
-
Prepare a reaction mixture containing the radiolabeled DNA substrate (e.g., 20 nM) in a buffer such as 25 mM Tris-HCl (pH 7.5), 75 mM NaCl, 10 mM MgCl₂, 200 µg/mL bovine serum albumin (BSA), and 1 mM dithiothreitol (B142953) (DTT).
-
Initiate the reaction by adding the purified NTHL1 or NEIL1 enzyme (e.g., 100 nM for single-turnover kinetics).
-
Incubate the reaction at 37°C.
-
At various time points, quench the reaction by adding an equal volume of formamide (B127407) stop solution (98% formamide, 0.1 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol).
c. Product Analysis:
-
Resolve the reaction products on a 12% denaturing polyacrylamide gel.
-
Dry the gel and expose it to a phosphor imager screen.
-
Quantify the substrate and product bands to determine the percentage of lesion cleavage over time.
Host Cell Reactivation (HCR) Assay for BER
This cell-based assay assesses the in vivo repair of this compound by transfecting cells with a plasmid containing the lesion within a reporter gene.
a. Plasmid Preparation:
-
Construct a reporter plasmid (e.g., expressing luciferase) containing a site-specific this compound lesion within the coding sequence.
-
Prepare a control plasmid without the lesion.
b. Cell Transfection:
-
Culture the cells of interest (e.g., wild-type, NTHL1-knockdown, or NEIL1-knockdown cells).
-
Transfect the cells with the this compound-containing plasmid and the control plasmid using a suitable transfection reagent.
c. Reporter Gene Assay:
-
After a defined repair period (e.g., 24-48 hours), lyse the cells.
-
Measure the activity of the reporter enzyme (e.g., luciferase) in the cell lysates.
-
The level of reporter activity from the damaged plasmid relative to the undamaged control plasmid reflects the cellular capacity to repair the this compound lesion.
Signaling Pathways and Experimental Workflows
Base Excision Repair of this compound
Caption: Base excision repair pathways for this compound initiated by NTHL1 and NEIL1.
In Vitro Glycosylase Assay Workflow
Caption: Workflow for the in vitro glycosylase assay to measure NTHL1 and NEIL1 activity.
Conclusion
NTHL1 and NEIL1 exhibit distinct yet overlapping roles in the repair of this compound. NTHL1 serves as the primary glycosylase for this lesion, demonstrating constitutive expression and high efficiency. In contrast, NEIL1 appears to function as a backup and is particularly important in the context of DNA replication. Their differential substrate specificities, interacting partners, and cellular expression patterns underscore the complexity and robustness of the base excision repair pathway. For researchers in drug development, targeting the specific dependencies of cancer cells on one of these glycosylases, particularly in the context of synthetic lethality with other DNA repair inhibitors, presents a promising therapeutic avenue. Further research into the precise kinetic parameters of the human enzymes on various this compound-containing substrates will provide a more complete picture of their individual contributions to genome maintenance.
References
- 1. Human cells contain a factor that facilitates the DNA glycosylase-mediated excision of oxidized bases from occluded sites in nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA editing of the human DNA glycosylase NEIL1 alters its removal of 5-hydroxyuracil lesions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis and functional consequences of the interaction between the base excision repair DNA glycosylase NEIL1 and RPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caught in motion: human NTHL1 undergoes interdomain rearrangement necessary for catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mutagenic Threat: A Comparative Guide to Thymine Glycol and Other Oxidized Pyrimidines
For researchers, scientists, and drug development professionals, understanding the mutagenic potential of DNA lesions is paramount in fields ranging from toxicology to cancer biology. Oxidative stress, an unavoidable consequence of aerobic metabolism and environmental exposures, constantly bombards the genome, generating a spectrum of DNA damage products. Among these, oxidized pyrimidines represent a significant class of lesions with varying capacities to induce mutations. This guide provides a comprehensive comparison of the mutagenic potential of a well-studied oxidized pyrimidine (B1678525), thymine (B56734) glycol, with other key oxidized pyrimidine derivatives, supported by experimental data and detailed methodologies.
Formation of Oxidized Pyrimidines
Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), readily attack the double bonds of pyrimidine bases, leading to a variety of oxidation products. The following diagram illustrates the formation of several key oxidized pyrimidines from their parent bases, thymine and cytosine.
Comparative Mutagenic Potential
The mutagenic outcome of an oxidized pyrimidine is determined by its ability to be bypassed by DNA polymerases during replication and the fidelity of nucleotide insertion opposite the lesion. The following table summarizes the known mutagenic properties of this compound and other selected oxidized pyrimidines.
| DNA Lesion | Parent Base | Mutation Frequency | Predominant Mutation(s) | Notes |
| This compound (Tg) | Thymine | Low (~0.3% in ssDNA)[1] | T → C[1] | Generally considered a replication block, but can be bypassed. Mutagenicity is context-dependent and can be enhanced in clustered DNA damage.[2] Not detectably mutagenic in duplex DNA.[1] |
| 5-Hydroxycytosine (5-ohC) | Cytosine | Moderate | C → T, C → G | Can mispair with adenine (B156593) during replication. |
| 5-Hydroxyuracil (5-ohU) | Cytosine (via deamination) | High | C → T | Readily mispairs with adenine. |
| Uracil Glycol (Ug) | Cytosine (via deamination) | Low | Primarily non-mutagenic | Acts as a block to replication. |
| 5-Hydroxymethylcytosine (5-hmC) | Cytosine (enzymatic) | Very Low | - | Significantly less mutagenic than its precursor, 5-methylcytosine (B146107) (5mC). |
Experimental Protocols for Assessing Mutagenicity
A variety of in vitro and in vivo assays are employed to determine the mutagenic potential of specific DNA lesions. Below are detailed methodologies for key experiments.
Site-Specific Mutagenesis Assay using Shuttle Vectors
This assay allows for the study of the mutagenic consequences of a single, defined DNA lesion in a specific sequence context within mammalian cells.
Experimental Workflow:
Protocol:
-
Oligonucleotide Synthesis: A short single-stranded DNA oligonucleotide containing the desired oxidized pyrimidine at a specific position is chemically synthesized.
-
Vector Construction: The lesion-containing oligonucleotide is ligated into a gapped-duplex or single-stranded shuttle vector, such as those based on M13 or SV40.[3]
-
Transfection: The constructed vector is introduced into competent mammalian host cells (e.g., COS-7 cells) using standard transfection methods (e.g., electroporation or lipofection).[4]
-
In Vivo Replication: The shuttle vector replicates within the mammalian cells, during which cellular DNA polymerases encounter and may bypass the DNA lesion.
-
Plasmid Recovery: After a period of replication (typically 24-48 hours), the progeny plasmids are isolated from the mammalian cells.
-
Transformation into E. coli: The recovered plasmids are used to transform a suitable strain of E. coli.
-
Mutant Screening: The transformed bacteria are plated on indicator media that allows for the identification of mutant progeny, often through a colorimetric screen (e.g., blue-white screening using the lacZα gene).
-
Sequence Analysis: Plasmids from mutant colonies are isolated and the region containing the original lesion is sequenced to determine the specific type of mutation (e.g., base substitution, deletion).[4]
-
Calculation of Mutation Frequency: The mutation frequency is calculated by dividing the number of mutant colonies by the total number of transformed colonies.
In Vitro DNA Polymerase Bypass Assay (Primer Extension Assay)
This assay assesses the ability of a specific DNA polymerase to bypass a lesion and the fidelity of nucleotide incorporation opposite the lesion.
Protocol:
-
Template-Primer Design: A single-stranded DNA template containing the oxidized pyrimidine of interest at a defined site is synthesized. A shorter, complementary primer, often radiolabeled at the 5' end, is designed to anneal to the template just upstream of the lesion.[5]
-
Annealing: The primer is annealed to the template DNA.
-
Primer Extension Reaction: The annealed template-primer is incubated with a purified DNA polymerase, and a mixture of the four deoxyribonucleoside triphosphates (dNTPs).
-
Gel Electrophoresis: The reaction products are separated by size on a denaturing polyacrylamide gel.
-
Analysis: The gel is visualized (e.g., by autoradiography if a radiolabeled primer was used). The intensity of the bands indicates the efficiency of bypass (full-length product) versus termination at the lesion site. The identity of the inserted nucleotide can be determined by running parallel reactions, each containing only one of the four dNTPs.[5]
DNA Repair Pathways for Oxidized Pyrimidines
Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of oxidized pyrimidines. The primary pathway for the removal of these lesions is Base Excision Repair (BER).
The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. For many oxidized pyrimidines, including this compound, enzymes such as NTH1 (Endonuclease III homolog 1) and NEIL1 (Nei-like DNA glycosylase 1) are responsible for this initial step. Following base removal, an AP (apurinic/apyrimidinic) endonuclease, such as APE1, cleaves the phosphodiester backbone. A DNA polymerase then fills the gap, and a DNA ligase seals the remaining nick to restore the integrity of the DNA strand.
Conclusion
The mutagenic potential of oxidized pyrimidines is a complex interplay between the chemical nature of the lesion, the efficiency and fidelity of its bypass by DNA polymerases, and the efficacy of cellular DNA repair mechanisms. While this compound is a prevalent form of oxidative DNA damage, its mutagenic potential is relatively low compared to other oxidized pyrimidines like 5-hydroxyuracil, which are more prone to mispairing during DNA replication. A thorough understanding of the mutagenic signatures of these lesions, gained through the application of the described experimental methodologies, is crucial for elucidating their roles in mutagenesis and carcinogenesis, and for the development of novel therapeutic strategies.
References
- 1. Genetic effects of this compound: site-specific mutagenesis and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Processing of this compound in a clustered DNA damage site: mutagenic or cytotoxic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shuttle vectors for studying mutagenesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutation spectra induced by replication of two vicinal oxidative DNA lesions in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
A Head-to-Head Battle: GC-MS vs. LC-MS/MS for Precise Thymine Glycol Quantification
For researchers, scientists, and drug development professionals investigating oxidative DNA damage, the accurate quantification of biomarkers like thymine (B56734) glycol is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the measurement of this key DNA lesion.
Thymine glycol (5,6-dihydroxy-5,6-dihydrothymine) is a significant product of thymine oxidation and is frequently measured as an indicator of oxidative stress and DNA damage. The choice between GC-MS and LC-MS/MS for its quantification depends on various factors, including sensitivity requirements, sample throughput, and the specific nature of the research questions. This guide delves into the experimental protocols, performance characteristics, and fundamental differences between these two methodologies to aid in selecting the most appropriate approach.
Performance Characteristics: A Comparative Overview
| Performance Metric | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | Low ng/mL to high pg/mL | Low pg/mL to fg/mL |
| Limit of Quantification (LOQ) | Low ng/mL to high pg/mL | Low pg/mL to fg/mL |
| **Linearity (R²) ** | Typically >0.99 | Typically >0.99 |
| Precision (%RSD) | <15% | <10% |
| Accuracy (%Recovery) | 85-115% | 90-110% |
| Sample Throughput | Lower (due to derivatization) | Higher |
| Specificity | High | Very High (with MS/MS) |
| Derivatization Required | Yes | No |
The Methodologies: A Tale of Two Workflows
The analytical workflows for GC-MS and LC-MS/MS in quantifying this compound differ significantly, primarily due to the inherent properties of the analyte and the requirements of the separation technique.
GC-MS: Embracing Volatility through Derivatization
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[1] However, this compound, being a polar and non-volatile molecule, requires a chemical modification step known as derivatization to increase its volatility and thermal stability for gas chromatographic analysis.[2][3] A common approach is silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.[4]
dot
Caption: Workflow for this compound quantification using GC-MS.
LC-MS/MS: Direct Analysis with High Sensitivity
LC-MS/MS is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it a powerful tool for this compound quantification without the need for derivatization.[5][6] This technique often involves the enzymatic digestion of DNA to release this compound as part of a dinucleoside monophosphate, which can then be directly analyzed.[7] The use of tandem mass spectrometry (MS/MS) provides a high degree of specificity and sensitivity.[7]
dot
Caption: Workflow for this compound quantification using LC-MS/MS.
Experimental Protocols
Below are representative experimental protocols for the quantification of this compound using GC-MS and LC-MS/MS. These are generalized procedures and may require optimization for specific sample types and instrumentation.
GC-MS Protocol for this compound Quantification
-
DNA Extraction: Isolate DNA from the biological sample using a standard DNA extraction kit or protocol.
-
Acid Hydrolysis: Hydrolyze the DNA sample (e.g., in 60% formic acid at 150°C for 30 minutes) to release the nucleobases, including this compound. An isotopically labeled internal standard of this compound should be added prior to hydrolysis for accurate quantification.[4]
-
Drying: Lyophilize or dry the sample completely under a stream of nitrogen. This step is critical as water can interfere with the derivatization reaction.
-
Derivatization: Add a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and a catalyst like pyridine.[4] Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Separate the derivatized analytes on a suitable capillary column (e.g., a DB-5ms). A typical temperature program might start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C).
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of the derivatized this compound and the internal standard.
-
LC-MS/MS Protocol for this compound Quantification
-
DNA Extraction: Isolate DNA from the biological sample as described for the GC-MS protocol.
-
Enzymatic Digestion: Digest the DNA sample to dinucleoside monophosphates using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[7] An isotopically labeled internal standard, typically a dinucleoside monophosphate containing this compound, should be added before digestion.[7]
-
Sample Cleanup (Optional): Depending on the sample matrix, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
-
LC-MS/MS Analysis:
-
Injection: Inject an aliquot of the digested sample into the LC-MS/MS system.
-
Liquid Chromatography: Separate the analytes on a reverse-phase C18 column using a gradient elution with a mobile phase typically consisting of water and methanol (B129727) or acetonitrile (B52724) with a small amount of an acid modifier like formic acid.
-
Tandem Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the this compound-containing dinucleoside monophosphate and its specific product ions, as well as those for the internal standard, to ensure highly selective and sensitive quantification.[7]
-
Choosing the Right Tool for the Job
| Aspect | GC-MS | LC-MS/MS |
| Advantages | - High chromatographic resolution.- Well-established technique with extensive libraries.- Lower initial instrument cost compared to high-end LC-MS/MS. | - High sensitivity and specificity.[6]- No derivatization required, leading to simpler sample preparation and higher throughput.[5]- Suitable for a wide range of polar and thermally labile compounds.[5]- Less chance of analyte degradation during sample preparation. |
| Disadvantages | - Requires derivatization for non-volatile analytes like this compound, which can be time-consuming and introduce variability.[2]- Potential for analyte degradation at high temperatures in the GC inlet and column.[8]- Not suitable for very large or highly polar molecules. | - Higher initial instrument cost.- Potential for matrix effects (ion suppression or enhancement) that can affect quantification.[9]- Chromatographic resolution can be lower than in capillary GC. |
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound.
LC-MS/MS generally emerges as the superior method for this application due to its higher sensitivity, greater specificity, and simpler sample preparation workflow that avoids the need for derivatization. This makes it particularly well-suited for high-throughput analysis and the detection of very low levels of DNA damage.
GC-MS remains a viable and valuable alternative, especially in laboratories where it is already established. With careful optimization of the derivatization and analytical conditions, GC-MS can provide accurate and precise quantification of this compound.
Ultimately, the choice between these two techniques will be guided by the specific requirements of the research, including the desired level of sensitivity, the number of samples to be analyzed, and the available instrumentation and expertise.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mastelf.com [mastelf.com]
- 3. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 4. Determination of cis-thymine glycol in DNA by gas chromatography-mass spectrometry with selected ion recording and multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. A novel approach to DNA damage assessments: measurement of the this compound lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labioscientific.com [labioscientific.com]
- 9. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
Urinary Thymine Glycol as a Surrogate Marker for Cellular DNA Damage: A Comparative Guide
Introduction
In the fields of toxicology, clinical research, and drug development, the assessment of DNA damage is crucial for understanding the mechanisms of disease and the safety of novel compounds. Cellular DNA damage assays provide a direct measure of lesions within cells, while non-invasive biomarkers offer a systemic view of DNA damage and repair. This guide provides a comparative overview of urinary thymine (B56734) glycol, a non-invasive biomarker of oxidative DNA damage, and its correlation with direct measurements of cellular DNA damage.
Thymine glycol (Tg) is a product of the oxidation of thymine residues in DNA, primarily by hydroxyl radicals.[1] Following enzymatic repair of the damaged DNA, this compound is excised and excreted in the urine.[1] Its presence in urine is therefore indicative of oxidative DNA damage throughout the body. On the other hand, cellular DNA damage assays, such as the Comet assay, directly visualize and quantify DNA strand breaks and specific base lesions in individual cells.[2] This guide explores the relationship between these two approaches, presenting available data, experimental methodologies, and the underlying biological pathways.
Data Presentation: Correlation between Urinary this compound and Markers of Cellular Damage
Direct quantitative studies correlating urinary this compound levels with cellular DNA damage assays are not abundant in the literature. Much of the research on urinary biomarkers for oxidative DNA damage has shifted towards 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) due to its higher abundance and greater sensitivity of detection.[3][4]
However, indirect evidence supporting a correlation comes from clinical settings where an increase in oxidative stress is expected. A key example is a study on kidney transplant patients, where ischemia-reperfusion is known to induce significant oxidative DNA damage.
| Study Population | Biomarker Measured | Cellular Damage Marker | Key Findings | Correlation |
| Kidney Transplant Patients | Urinary Thymidine (B127349) Glycol | Urinary Proteins (Total protein, Albumin, Transferrin, IgG) as indicators of glomerular and tubular damage. | Urinary thymidine glycol excretion significantly increased post-transplantation, peaking around 48 hours after reperfusion.[1] | A positive correlation was observed between the excretion rate of thymidine glycol and the excretion rates of total protein (r = 0.35, p < 0.01), albumin (r = 0.34, p < 0.01), transferrin (r = 0.31, p < 0.05), and IgG (r = 0.30, p < 0.05).[1] |
This study suggests that increased systemic oxidative DNA damage, reflected by higher urinary thymidine glycol, is associated with functional cellular damage in the transplanted kidney.
Experimental Protocols
Measurement of Urinary this compound
The quantification of this compound in urine typically involves chromatographic techniques to separate the analyte from the complex urinary matrix.
Protocol: High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization and Fluorescence Detection
-
Sample Preparation:
-
Urine samples are collected and stored at -80°C until analysis.
-
An internal standard, such as [³H]this compound, is added to the urine sample to account for losses during purification.
-
The sample is diluted with an ammonium (B1175870) acetate (B1210297) buffer and allowed to stand overnight at 4°C.
-
After centrifugation and filtration, the supernatant is applied to a boronate affinity column, which binds cis-diols like this compound.
-
The column is washed, and the bound fraction containing this compound is eluted with acetic acid.
-
The eluate is lyophilized and reconstituted in water.
-
-
HPLC Separation:
-
The purified sample is injected into a reverse-phase HPLC system (e.g., a C18 column).
-
An isocratic mobile phase of water is used to separate this compound from other components.
-
-
Post-Column Derivatization and Detection:
-
Since this compound has a low UV absorbance, a post-column chemical reaction is employed for sensitive detection.
-
The HPLC eluate is mixed with a reagent that converts this compound to a fluorescent product.
-
The fluorescence is then measured by a fluorescence detector.
-
-
Quantification:
-
The concentration of this compound in the original urine sample is calculated based on the fluorescence signal and normalized to creatinine (B1669602) levels to account for variations in urine dilution. The recovery of the internal standard is used to correct for procedural losses.
-
Measurement of Cellular DNA Damage: The Enzyme-Modified Comet Assay
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. By incorporating DNA repair enzymes, it can be adapted to detect specific types of base damage, including oxidized pyrimidines like this compound.
Protocol: Alkaline Comet Assay with Endonuclease III
-
Cell Preparation:
-
A single-cell suspension is obtained from blood or cultured cells.
-
Cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.
-
-
Cell Lysis:
-
The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA as a "nucleoid".
-
-
Enzyme Treatment:
-
After lysis, the slides are washed and incubated with Endonuclease III, a DNA repair enzyme that specifically recognizes and cleaves the DNA backbone at sites of oxidized pyrimidines, including this compound. This converts the base damage into single-strand breaks.
-
-
Alkaline Unwinding and Electrophoresis:
-
The slides are placed in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA.
-
An electric field is applied, causing the negatively charged DNA to migrate from the nucleoid towards the anode. Undamaged DNA remains in the nucleoid (the "head" of the comet), while fragmented DNA migrates out, forming a "tail".
-
-
Staining and Visualization:
-
The DNA is stained with a fluorescent dye (e.g., SYBR Green).
-
The slides are visualized using a fluorescence microscope.
-
-
Data Analysis:
-
Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head. The percentage of DNA in the tail is a measure of the level of DNA damage. The net enzyme-sensitive sites are calculated by subtracting the damage observed in buffer-treated cells from that in enzyme-treated cells.
-
Mandatory Visualization
Caption: Biological pathway from oxidative DNA damage to urinary excretion of this compound.
Caption: Experimental workflow for correlating urinary this compound with cellular DNA damage.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biomarkers of nucleic acid oxidation – A summary state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sources of Extracellular, Oxidatively-Modified DNA Lesions: Implications for Their Measurement in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Assessing the Lethality of Thymine Glycol Lesions: A Comparative Guide for Researchers
Thymine (B56734) glycol (Tg), a primary product of oxidative DNA damage, presents a significant barrier to DNA replication and transcription, ultimately threatening cell survival. The cellular response to this lesion, and consequently its lethality, varies significantly across different cell types, largely dictated by their DNA repair capacity and the status of their DNA damage response (DDR) pathways. This guide provides a comparative overview of the lethality of thymine glycol lesions, supported by experimental data and detailed protocols for researchers in drug development and related scientific fields.
Comparative Lethality of this compound Lesions
While direct comparative studies quantifying the lethality of this compound (Tg) lesions across various cell lines are limited, evidence suggests that the proficiency of DNA repair pathways is a critical determinant of cell survival. Cells deficient in specific DNA repair mechanisms, particularly Base Excision Repair (BER), exhibit heightened sensitivity to oxidative agents that induce Tg lesions.
For instance, studies on cells deficient in mismatch repair (MMR) have shown increased sensitivity to hydrogen peroxide (H₂O₂), a potent inducer of oxidative DNA damage, including Tg lesions.[1] This suggests that while BER is the primary repair pathway for Tg, other repair systems may play a role in the overall cellular response to the spectrum of damage induced by oxidative stress.
Conversely, research on mouse embryonic fibroblasts with a knockout of the NTH1 gene, which codes for a key DNA glycosylase in the BER pathway for Tg repair, showed no significant increase in sensitivity to H₂O₂.[2] This indicates the presence of redundant repair mechanisms, such as the NEIL family of glycosylases, which can compensate for the loss of NTH1.[3] However, deficiency in other glycosylases like NEIL1 has been linked to increased genomic instability and higher mutation frequencies, underscoring the complex and sometimes overlapping roles of these enzymes in protecting cells from the lethal effects of oxidative DNA damage.[4]
The following table summarizes findings on the impact of DNA repair deficiencies on cellular sensitivity to oxidative stress, which is a key factor in the lethality of this compound lesions.
| Cell Type/Model | DNA Repair Deficiency | Inducing Agent | Observed Effect on Sensitivity/Survival | Reference |
| Colorectal Cancer Cell Lines (HCT116, SW48, DLD1) | Mismatch Repair (MMR) | Hydrogen Peroxide (H₂O₂) | Increased sensitivity and prolonged G2/M arrest compared to MMR-proficient cells. | |
| Mouse Embryonic Fibroblasts | NTH1 Knockout | Hydrogen Peroxide (H₂O₂), Menadione | No apparent difference in sensitivity compared to wild-type cells, suggesting functional redundancy. | [2] |
| Chinese Hamster V79 & Human A549 Cells | NEIL1 Downregulation | Endogenous & Induced Oxidative Stress | Increased spontaneous and oxidative stress-induced mutations. | |
| Mouse Embryonic Fibroblasts | NTHL1 D227Y Variant | Menadione | Impaired cell proliferation and S-phase arrest, but no significant difference in cell survival compared to wild-type. | [5] |
Experimental Protocols
Accurate assessment of this compound lethality relies on robust experimental methodologies for inducing and quantifying lesions, as well as for measuring cellular viability.
Induction of this compound Lesions
A common method to induce this compound lesions in cultured cells is through exposure to oxidizing agents.
Protocol: Induction of this compound Lesions using Hydrogen Peroxide (H₂O₂)
-
Cell Culture: Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.
-
Treatment Preparation: Prepare a fresh stock solution of H₂O₂ in a suitable buffer (e.g., PBS). Dilute the stock solution to the desired final concentrations in serum-free culture medium immediately before use.
-
Cell Treatment: Remove the culture medium from the cells and wash once with PBS. Add the H₂O₂-containing medium to the cells.
-
Incubation: Incubate the cells with the H₂O₂ solution for a defined period (e.g., 30 minutes to 1 hour) at 37°C. The duration and concentration of H₂O₂ should be optimized for each cell line to induce a measurable level of this compound without causing immediate, widespread necrosis.[1][6][7]
-
Post-Treatment: After incubation, remove the H₂O₂-containing medium, wash the cells twice with PBS, and add fresh, complete culture medium.
-
Downstream Analysis: Cells can then be harvested for DNA extraction and lesion quantification or used in cell viability assays.
Quantification of this compound Lesions
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound lesions in DNA.
Protocol: Quantification of this compound by LC-MS/MS
-
DNA Extraction: Harvest cells and extract genomic DNA using a standard method (e.g., phenol-chloroform extraction or a commercial kit) that minimizes artificial oxidation.
-
DNA Hydrolysis: Digest the purified DNA to nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
Sample Preparation: Prepare samples for LC-MS/MS analysis. This may involve solid-phase extraction to purify the nucleosides.
-
LC-MS/MS Analysis: Inject the samples into an LC-MS/MS system. The this compound nucleoside is separated from other nucleosides by liquid chromatography and then detected and quantified by tandem mass spectrometry. Stable isotope-labeled internal standards are used for accurate quantification.
-
Data Analysis: The amount of this compound is typically expressed as the number of lesions per 10⁶ or 10⁷ normal nucleosides.
Assessment of Cell Viability
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After cell attachment, treat the cells with the this compound-inducing agent as described above. Include untreated control wells.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) to allow for the cytotoxic effects to manifest.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the absorbance of the untreated control cells.
Clonogenic Survival Assay
The clonogenic assay is the gold standard for measuring the reproductive viability of cells after treatment with a cytotoxic agent.
-
Cell Treatment: Treat cells in suspension or as an adherent monolayer with the this compound-inducing agent.
-
Cell Plating: After treatment, trypsinize and count the cells. Plate a known number of cells into new culture dishes. The number of cells plated should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies (e.g., 50-150).
-
Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.
-
Colony Staining: Fix the colonies with a solution such as methanol (B129727) and stain with a dye like crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment.
-
PE = (Number of colonies counted / Number of cells plated) for untreated cells.
-
SF = (Number of colonies counted / (Number of cells plated x PE)).
-
Signaling Pathways and Cellular Response
The cellular response to this compound lesions involves a complex network of signaling pathways that coordinate DNA repair, cell cycle arrest, and, if the damage is too severe, apoptosis.
DNA Damage Response (DDR) to this compound
The presence of this compound can stall DNA replication forks, which is a potent activator of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR, in turn, activates downstream effectors like CHK1, leading to cell cycle arrest, providing time for DNA repair. While ATM (Ataxia Telangiectasia Mutated) is primarily activated by double-strand breaks, crosstalk between the ATM and ATR pathways can occur in response to oxidative stress.
Base Excision Repair (BER) of this compound
The primary pathway for the removal of this compound is Base Excision Repair (BER). This multi-step process involves a series of enzymes that recognize and replace the damaged base.
Translesion Synthesis (TLS) Bypass of this compound
If the BER pathway is overwhelmed or dysfunctional, cells can employ Translesion Synthesis (TLS) polymerases to bypass the this compound lesion during DNA replication. This process is often error-prone and can lead to mutations.
References
- 1. Effect of H(2)O(2) on cell cycle and survival in DNA mismatch repair-deficient and -proficient cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel nuclear and mitochondrial glycosylases revealed by disruption of the mouse Nth1 gene encoding an endonuclease III homolog for repair of thymine glycols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A back-up glycosylase in Nth1 knock-out mice is a functional Nei (endonuclease VIII) homologue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutator Phenotype of Mammalian Cells Due to Deficiency of NEIL1 DNA Glycosylase, An Oxidized Base-Specific Repair Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse embryonic fibroblasts isolated from Nthl1 D227Y knockin mice exhibit defective DNA repair and increased genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular damage and responses of oral keratinocyte to hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Thymine Glycol Repair: A Comparative Analysis of Normal and Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymine (B56734) glycol (Tg), a primary product of oxidative DNA damage, is a significant threat to genomic integrity. This lesion, arising from sources like ionizing radiation and cellular metabolism, can block DNA replication and transcription if left unrepaired. The primary cellular defense against thymine glycol is the Base Excision Repair (BER) pathway. In this guide, we provide a comparative analysis of this compound repair mechanisms in normal versus cancer cell lines, presenting key experimental data, detailed protocols, and visual representations of the involved pathways. Understanding the differences in how normal and cancerous cells handle this type of DNA damage can unveil novel therapeutic targets and strategies for cancer treatment.
Comparison of Key this compound DNA Glycosylases
The initial and rate-limiting step in the repair of this compound is its recognition and excision by a DNA glycosylase. Several glycosylases have been identified to process this compound, with NTHL1, NEIL1, and TDG being the most prominent in mammalian cells. The expression and activity of these enzymes can be significantly altered in cancer, leading to differential repair capacities between normal and malignant cells.
| DNA Glycosylase | Function in this compound Repair | Alterations in Cancer | Consequences of Alteration in Cancer |
| NTHL1 (Endonuclease III-like protein 1) | A bifunctional DNA glycosylase that recognizes and excises oxidized pyrimidines, including this compound, and possesses an associated AP lyase activity that cleaves the DNA backbone.[1][2] | Frequently overexpressed in non-small cell lung cancer (NSCLC).[1][3] Germline loss-of-function mutations are linked to NTHL1-associated polyposis (NAP), a colorectal cancer predisposition syndrome.[1][2] | Overexpression can lead to replication stress and genomic instability, contributing to cellular transformation.[1][3][4] Loss-of-function increases susceptibility to various cancers, including colorectal, breast, and bladder cancers.[2] |
| NEIL1 (Nei-like DNA glycosylase 1) | Recognizes and excises a broad range of oxidized bases, including this compound, particularly from single-stranded DNA and replication fork structures.[5][6][7] | Expression is often reduced in several cancer types, including gastric cancer, through mechanisms like promoter hypermethylation.[8] | Reduced expression is associated with an increased somatic mutation load in tumors.[8] Deficiencies can lead to an elevated mutation frequency.[8] |
| TDG (Thymine DNA Glycosylase) | Excises thymine from G:T mismatches and can also remove this compound, particularly when paired with guanine.[9] Plays a dual role in DNA repair and epigenetics.[9][10] | Expression is context-dependent. It can be overexpressed in some cancers like colorectal cancer and melanoma, where it may promote tumorigenesis.[9][11][12] In other contexts, it can act as a tumor suppressor.[9] | Overexpression in certain cancers is associated with tumor progression and can be a target for therapy.[10][13] Inactivation in some models leads to cell cycle arrest and senescence.[9] |
Quantitative Data on this compound Levels and Repair
Direct comparative kinetic data on this compound repair efficiency across a wide range of normal and cancer cell lines is not abundant in the literature. However, studies have quantified this compound levels in clinical samples, providing insights into the overall burden of this type of DNA damage in cancer patients.
One study measured this compound levels in the DNA of white blood cells (WBCs) from ovarian cancer patients and healthy controls. The results indicated a higher level of this compound in the cancer patients, suggesting either increased oxidative stress, deficient repair, or a combination of both.[14]
| Subject Group | Mean this compound Level (fmol/µg DNA) |
| Ovarian Cancer Patients (n=20) | 2.83 |
| Healthy Controls (n=14) | 2.16 |
Data adapted from a study on pyrimidine (B1678525) base damage in ovarian cancer.[14]
Another study measuring this compound (TG) and thymidine (B127349) glycol (dTG) excretion in urine found no significant difference between healthy individuals and those with neoplasms. However, it is important to note that urinary levels reflect whole-body repair and may not capture cell-type-specific differences in repair capacity.[15]
Experimental Protocols
Enzyme-Modified Comet Assay (Single-Cell Gel Electrophoresis) for this compound Repair
The comet assay can be adapted to specifically measure the repair of this compound by incorporating lesion-specific enzymes. This assay quantifies DNA strand breaks, and by using an enzyme that converts thymine glycols into strand breaks, one can assess the presence and subsequent repair of these lesions.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to form nucleoids, and then treated with a this compound-specific DNA glycosylase (e.g., Endonuclease III/Nth). The enzyme will nick the DNA at the site of each this compound, creating additional strand breaks. The number of breaks is then quantified by electrophoresis, where damaged DNA migrates out of the nucleoid, forming a "comet tail." The extent of the tail is proportional to the amount of DNA damage. By measuring the reduction in comet tail length over time after an initial damaging event, the rate of repair can be determined.
Detailed Protocol:
-
Cell Preparation:
-
Harvest cells (normal and cancer cell lines) and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Induction of this compound Damage (Optional):
-
To induce this compound lesions for a repair kinetics study, cells can be treated with an oxidizing agent (e.g., H₂O₂, photosensitizer plus visible light) on ice to generate damage without allowing for immediate repair.
-
-
Embedding Cells in Agarose:
-
Mix 10 µL of the cell suspension with 75 µL of 0.7% low melting point agarose at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Allow the agarose to solidify at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.
-
-
Enzyme Treatment:
-
Wash the slides three times for 5 minutes each with cold enzyme buffer (e.g., 40 mM HEPES, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/mL BSA, pH 8.0).
-
Drain the slides and add 50 µL of either enzyme buffer alone (control) or enzyme buffer containing Endonuclease III (Nth) to each slide.
-
Incubate in a humidified chamber at 37°C for 30-45 minutes.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH >13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides and wash them three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the slides with a fluorescent DNA dye (e.g., SYBR Green, DAPI).
-
-
Visualization and Scoring:
-
Visualize the comets using a fluorescence microscope.
-
Score at least 50-100 comets per slide using appropriate image analysis software to quantify the percentage of DNA in the tail. The net enzyme-sensitive sites are calculated by subtracting the score of the buffer-treated slides from the enzyme-treated slides.
-
In Vitro DNA Repair Assay Using Cell Extracts
This assay measures the ability of a cell extract to incise a DNA substrate containing this compound lesions.
Principle: A DNA substrate (e.g., a plasmid or oligonucleotide) containing thymine glycols is incubated with a cell-free extract. The DNA glycosylases in the extract will recognize and excise the thymine glycols, and AP endonucleases will cleave the resulting abasic sites, creating nicks in the DNA. The conversion of the supercoiled or linear substrate to a nicked form can be quantified by gel electrophoresis.
Detailed Protocol:
-
Preparation of this compound-Containing DNA Substrate:
-
A plasmid DNA (e.g., pUC19) can be treated with osmium tetroxide or another oxidizing agent to generate thymine glycols. The number of lesions per plasmid can be calibrated.
-
-
Preparation of Cell Extracts:
-
Harvest normal and cancer cells and wash with PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells and centrifuge to pellet the nuclei.
-
Extract nuclear proteins using a high-salt buffer.
-
Dialyze the extract and determine the protein concentration.
-
-
In Vitro Repair Reaction:
-
Set up reaction mixtures containing the this compound-containing DNA substrate, the cell extract, and a reaction buffer (e.g., 50 mM HEPES-KOH, pH 7.8, 50 mM KCl, 2 mM DTT, 0.5 mM EDTA, and an ATP regenerating system).
-
Incubate the reactions at 37°C for various time points.
-
-
Analysis of Repair:
-
Stop the reactions and purify the DNA.
-
Analyze the DNA by agarose gel electrophoresis. The conversion of supercoiled plasmid to the open circular (nicked) form indicates repair activity.
-
Quantify the band intensities to determine the rate of incision.
-
Visualizations
Caption: The Base Excision Repair pathway for this compound.
Caption: Workflow for the Enzyme-Modified Comet Assay.
Conclusion
The repair of this compound is a critical process for maintaining genomic stability, and alterations in this pathway are frequently observed in cancer. While normal cells efficiently repair these lesions through the BER pathway, cancer cells can exhibit a more complex and often dysregulated repair phenotype. This can involve the overexpression of certain glycosylases like NTHL1, which may paradoxically contribute to genomic instability, or the downregulation of others like NEIL1, leading to an accumulation of mutations.
The differences in this compound repair between normal and cancer cells present both challenges and opportunities. A compromised repair capacity in some cancers could be exploited therapeutically by combining conventional cancer treatments with inhibitors of specific BER components, leading to synthetic lethality. Conversely, the upregulation of BER enzymes in other cancers might contribute to therapeutic resistance, suggesting that inhibitors of these enzymes could serve as valuable chemosensitizers or radiosensitizers. Further research focusing on direct quantitative comparisons of this compound repair kinetics in a broader range of normal and cancer cell lines is crucial for a more complete understanding and for the development of more effective and targeted cancer therapies.
References
- 1. NTHL1 in Genomic Integrity, Aging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NTHL1 Tumor Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Research progress on the role of the NEIL family in cancer [frontiersin.org]
- 6. Understanding NEIL1-RPA binding at the intersection of DNA repair and replication | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 7. mdpi.com [mdpi.com]
- 8. Abnormal Expressions of DNA Glycosylase Genes NEIL1, NEIL2, and NEIL3 Are Associated with Somatic Mutation Loads in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Thymine DNA Glycosylase in Transcription, Active DNA Demethylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. foxchase.org [foxchase.org]
- 11. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A study of pyrimidine base damage in relation to oxidative stress and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidative damage to DNA: levels of this compound and thymidine glycol in neoplastic human urines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Complex Challenge of Tandem DNA Lesions: How Thymine Glycol and 8-oxodG Together Impede Repair
The simultaneous presence of two common oxidative DNA lesions, thymine (B56734) glycol (Tg) and 8-oxo-7,8-dihydroguanine (8-oxodG), in close proximity on the same DNA strand creates a tandem lesion that significantly challenges the cell's primary DNA repair machinery. This guide provides a comparative analysis of the repair of these tandem lesions versus their individual counterparts, supported by experimental data, to illuminate the complexities they present to the Base Excision Repair (BER) pathway.
Researchers and drug development professionals will find valuable insights into the mechanisms of DNA repair, the challenges posed by clustered DNA damage, and potential targets for therapeutic intervention. The spatial arrangement of these lesions dramatically influences the efficiency of key repair enzymes, with significant implications for mutagenesis and genome stability.
Comparative Repair Efficiency of Tandem Lesions
The repair of tandem Tg and 8-oxodG lesions is primarily handled by the Base Excision Repair (BER) pathway, initiated by DNA glycosylases that recognize and excise the damaged bases. The two key enzymes involved are human 8-oxoguanine DNA glycosylase (hOGG1) for 8-oxodG and Endonuclease III (Nth) for Tg. Experimental evidence reveals a striking position-dependent effect of the tandem arrangement on the activity of these enzymes.
| Lesion Type | DNA Glycosylase | Repair Efficiency | Observations |
| Single Lesion | |||
| 8-oxodG | hOGG1 | Efficient | Serves as a baseline for comparison. |
| Thymine Glycol (Tg) | Endonuclease III | Efficient | Serves as a baseline for comparison. |
| Tandem Lesion | |||
| 5'-Tg-(8-oxodG)-3' | hOGG1 (acting on 8-oxodG) | Significantly Compromised | The presence of a this compound on the 5' side of the 8-oxodG considerably hinders the ability of hOGG1 to cleave the 8-oxodG.[1][2] |
| 5'-(8-oxodG)-Tg-3' | hOGG1 (acting on 8-oxodG) | Enhanced | Conversely, when the this compound is located on the 3' side of the 8-oxodG, the cleavage of the 8-oxodG by hOGG1 is enhanced.[1][2] |
| 5'-Tg-(8-oxodG)-3' or 5'-(8-oxodG)-Tg-3' | Endonuclease III (acting on Tg) | Not Affected | The efficiency of Endonuclease III in cleaving the this compound is not impacted by the presence of an adjacent 8-oxodG, regardless of its position.[1][2] |
Impact on DNA Replication and Mutagenesis
Beyond impeding repair, tandem Tg/8-oxodG lesions also pose a greater threat during DNA replication than the individual lesions alone. These complex lesions are more effective at blocking the progression of DNA polymerases.[1] Furthermore, the mutagenic potential of 8-oxodG is heightened when it is part of a tandem lesion, leading to an increased frequency of G-to-T transversions.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of tandem lesions on DNA repair.
DNA Glycosylase Activity Assay
This assay is used to measure the efficiency of a DNA glycosylase in excising a specific lesion from a DNA substrate.
1. Substrate Preparation:
-
Synthesize and purify single-stranded oligonucleotides containing either a single lesion (8-oxodG or Tg) or a tandem lesion (5'-Tg-(8-oxodG)-3' or 5'-(8-oxodG)-Tg-3').
-
The 5' end of the lesion-containing oligonucleotide is radiolabeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
The labeled oligonucleotide is then annealed to its complementary strand to create a double-stranded DNA substrate.
2. Glycosylase Reaction:
-
The radiolabeled DNA substrate is incubated with a purified DNA glycosylase (e.g., hOGG1 or Endonuclease III) in a reaction buffer at 37°C for a specified time course.
-
The reaction is stopped by the addition of a loading buffer containing formamide (B127407) and a tracking dye.
3. Product Analysis:
-
The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
The gel is then dried and exposed to a phosphor screen.
-
The amount of cleaved product (indicating glycosylase activity) and uncleaved substrate are quantified using a phosphorimager and appropriate software. The percentage of cleavage is calculated to determine the repair efficiency.
Primer Extension Assay
This assay is employed to determine the extent to which a DNA lesion can block DNA synthesis by a DNA polymerase.
1. Template-Primer Preparation:
-
A single-stranded DNA template containing the lesion of interest (single or tandem) is synthesized.
-
A short, complementary primer is radiolabeled at its 5' end with [γ-³²P]ATP and T4 polynucleotide kinase.
-
The labeled primer is annealed to the template DNA.
2. Polymerase Reaction:
-
The template-primer duplex is incubated with a DNA polymerase (e.g., Klenow fragment) and a mixture of all four deoxynucleotide triphosphates (dNTPs).
-
The reaction is allowed to proceed at 37°C for a defined period.
-
The reaction is terminated by the addition of a stop solution containing EDTA and formamide.
3. Product Analysis:
-
The DNA synthesis products are resolved on a denaturing polyacrylamide sequencing gel.
-
The gel is dried and visualized by autoradiography.
-
The intensity of the bands corresponding to the full-length product and any paused products at the site of the lesion are quantified to assess the degree of polymerase blockage. A stronger pause site indicates a more potent block to DNA replication.[1]
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the key repair pathway and a logical workflow for studying these tandem lesions.
Broader Implications: DNA Damage Response
While the primary response to Tg and 8-oxodG lesions is through the BER pathway, the inefficient repair of tandem lesions can lead to the persistence of DNA damage. Such persistent lesions, especially those that stall replication forks, can trigger a broader DNA Damage Response (DDR). This complex signaling cascade, orchestrated by kinases such as ATM and ATR, can lead to cell cycle arrest, providing more time for repair, or if the damage is too severe, trigger apoptosis (programmed cell death). The activation of the DDR highlights the cellular recognition of these tandem lesions as a significant threat to genomic integrity. The inefficient processing of these clustered damages underscores their potential to contribute to the genomic instability that is a hallmark of cancer.
References
- 1. In-vitro Replication and Repair Studies of Tandem Lesions Containing Neighboring Thymidine Glycol and 8-Oxo-7,8-dihydro-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro replication and repair studies of tandem lesions containing neighboring thymidine glycol and 8-oxo-7,8-dihydro-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New Analytical Method for Thymine Glycol Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established analytical methods for the detection and quantification of thymine (B56734) glycol, a significant biomarker of oxidative DNA damage. The performance of a new analytical method is evaluated against existing techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific research needs and in understanding the validation process for new analytical techniques.
Comparison of Analytical Methods for Thymine Glycol Detection
The selection of an appropriate analytical method for this compound detection is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This section provides a comparative overview of the performance of a new analytical method against established techniques.
Quantitative Performance Data
The following table summarizes the key validation parameters for the new analytical method and compares them with those of established methods. It is important to note that the performance of any method can vary depending on the specific instrumentation, reagents, and experimental conditions.
| Method | Analyte | LOD | LOQ | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) |
| New Analytical Method (Hypothetical) | This compound | 0.5 pg/injection | 1.5 pg/injection | 1.5 - 1000 pg/injection | 95 - 105% | < 5% |
| GC-MS[1][2] | cis-Thymine Glycol | ~5.45 ng/mg DNA | 0.05 g/L (for glycols) | 0.05 - 1.0 g/L (for glycols) | Not specified | 5.45+/-2.98 ng/mg DNA |
| LC-MS/MS[3][4] | This compound | 0.04 µg/g | 0.13 µg/g | 25% to 150% of target | 70.0% to 130% | Intra-day: 0.67%, Inter-day: 0.58% |
| HPLC-UV[5][6] | Thymol (B1683141) | 0.05 µg/mL | 0.14 µg/mL | 0.5 - 15.0 µg/mL | > 90% | Not specified |
| ELISA[7] | Human IgG | 1.953 ng/mL | 1.953 ng/mL | 1.953 - 500 ng/mL | Not specified | Limited inter- and intra-assay variability |
Note: Data for GC-MS, LC-MS/MS, HPLC-UV, and ELISA are based on published literature for this compound or similar analytes and are provided for comparative purposes. The performance of a specific assay should be validated in the user's laboratory.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. This section outlines the experimental protocols for the new analytical method and the established techniques.
Protocol 1: New Analytical Method for this compound Detection (Hypothetical)
This protocol describes a novel, highly sensitive method for the quantification of this compound in biological samples.
1. Sample Preparation:
- Extract DNA from the biological sample using a commercial DNA extraction kit.
- Hydrolyze the DNA to release the nucleobases by incubating with formic acid at 70°C for 30 minutes.
- Neutralize the sample with a suitable buffer.
- Derivatize the sample with a fluorescent labeling agent to enhance sensitivity.
2. Chromatographic Conditions:
- Instrument: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a fluorescence detector.
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
- Mobile Phase: Gradient elution with a mixture of water and acetonitrile, both containing 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
3. Detection:
- Fluorescence Detector: Excitation wavelength of 350 nm and an emission wavelength of 450 nm.
4. Quantification:
- Generate a standard curve using a series of known concentrations of this compound.
- Quantify the amount of this compound in the samples by interpolating their peak areas against the standard curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of glycols and other small molecules.[2][8][9][10][11][12][13][14]
1. Sample Preparation and Derivatization:
- Hydrolyze DNA samples with formic acid.
- Lyophilize the samples to dryness.
- Derivatize the dried residue with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane) to increase volatility.
2. GC-MS Conditions:
- Instrument: Gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C).
- Ionization Mode: Electron Ionization (EI).
- Mass Analyzer: Quadrupole or Ion Trap.
- Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on highly sensitive and specific methods for the quantification of DNA adducts.[3][4][15][16]
1. Sample Preparation:
- Enzymatically digest DNA samples to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
- Precipitate proteins using a solvent like acetonitrile.
- Centrifuge and collect the supernatant for analysis.
2. LC-MS/MS Conditions:
- Instrument: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
- Column: C18 reversed-phase column.
- Mobile Phase: Gradient elution with a mixture of water and methanol (B129727) or acetonitrile, with a modifier such as formic acid or ammonium (B1175870) formate.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Mass Spectrometry: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.
Protocol 4: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a more traditional approach for the analysis of nucleosides and their modifications.[5][6][17][18][19][20]
1. Sample Preparation:
- Hydrolyze DNA to nucleosides as described in the LC-MS/MS protocol.
- Filter the sample through a 0.22 µm filter before injection.
2. HPLC-UV Conditions:
- Instrument: HPLC system with a UV detector.
- Column: C18 reversed-phase column.
- Mobile Phase: Isocratic or gradient elution with a buffered aqueous solution and an organic modifier like methanol or acetonitrile.
- Detection: UV absorbance at a wavelength where this compound has significant absorbance (e.g., 220 nm).
Protocol 5: Enzyme-Linked Immunosorbent Assay (ELISA)
This immunoassay-based method offers high throughput for screening large numbers of samples.[7][21][22][23][24][25][26][27][28]
1. Assay Procedure:
- Coat a 96-well plate with an antibody specific for this compound.
- Block non-specific binding sites with a blocking buffer.
- Add standards and samples to the wells and incubate.
- Wash the plate to remove unbound material.
- Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Wash the plate again.
- Add a substrate that produces a colored or chemiluminescent signal in the presence of the enzyme.
- Measure the signal using a plate reader.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for the validation of a new analytical method.
Caption: Comparison of analytical methods for this compound detection.
References
- 1. Determination of cis-thymine glycol in DNA by gas chromatography-mass spectrometry with selected ion recording and multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated GC-MS procedure for fast, simple, and cost-effective quantification of glycols and GHB in human plasma and their identification in urine and plasma developed for emergency toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel approach to DNA damage assessments: measurement of the this compound lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Development and validation of a selective HPLC-UV method for thymol determination in skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. A Quantitative ELISA Protocol for Detection of Specific Human IgG against the SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. impactfactor.org [impactfactor.org]
- 11. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. mdpi.com [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound and thymidine glycol in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. seracare.com [seracare.com]
- 22. caymanchem.com [caymanchem.com]
- 23. ELISA Protocol [protocols.io]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. bosterbio.com [bosterbio.com]
- 26. General ELISA Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. ELISA Data Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
is thymine glycol a more reliable biomarker than other oxidized bases
A Comparative Analysis for Researchers and Drug Development Professionals
In the quest for reliable biomarkers of oxidative stress, a critical factor in aging, carcinogenesis, and neurodegenerative diseases, researchers are increasingly scrutinizing the utility of various oxidized DNA bases. Among these, thymine (B56734) glycol (Tg) has emerged as a significant contender, often compared to the more extensively studied 8-oxo-7,8-dihydroguanine (8-oxodG). This guide provides a comprehensive comparison of thymine glycol against other oxidized bases, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate biomarker for their studies.
Performance Comparison of Oxidized DNA Base Biomarkers
The reliability of a biomarker is determined by its chemical stability, the specificity and sensitivity of detection methods, and its correlation with oxidative stress. While 8-oxodG is the most commonly measured marker of oxidative DNA damage, this compound presents a compelling alternative due to its specific formation pathways and the robustness of its detection methods.[1][2]
| Biomarker | Typical Concentration in Healthy Humans (per 10^6 DNA bases) | Analytical Method(s) | Advantages | Disadvantages/Challenges |
| This compound (Tg) | ~0.3-1.0 (in DNA)[3] ~32 nmol/day (in urine)[4][5] | GC-MS[3][6], LC-MS/MS[7], HPLC[4][5] | Chemically stable. Not prone to artificial formation during sample preparation.[8] Specific product of oxidative damage.[1] | Lower abundance compared to 8-oxodG. |
| 8-oxo-7,8-dihydroguanine (8-oxodG) | ~0.5-5.0 (in DNA)[2][9] ~2.2-7.7 nmol/24h (in urine)[10] | HPLC-ECD, LC-MS/MS[9][11][12], GC-MS[13][14][15][16], Comet assay with Fpg[2][17] | High abundance. Extensive literature available. | Prone to artifactual oxidation during sample preparation (derivatization for GC-MS and DNA isolation).[2][8][13][14][15][16] |
| 5-Hydroxycytosine (5-OHC) | Levels are generally lower than 8-oxodG. | GC-MS[13][14][15], LC-MS/MS | Indicator of a specific type of oxidative damage. | Also susceptible to artifactual formation during sample preparation.[13][14][15] |
| 5-Hydroxymethyluracil (5-OHMeUra) | Variable, generally low levels. | GC-MS[8][13][14] | Specific product of thymine oxidation. | Can be artifactually generated during derivatization for GC-MS analysis.[8][14] |
| Formamidopyrimidines (Fapy-Gua, Fapy-Ade) | Levels can be significant but are highly dependent on the specific damaging agent. | GC-MS[8], LC-MS/MS | Represent a different pathway of purine (B94841) damage. | Can be unstable during sample hydrolysis.[8] |
Experimental Protocols: Measuring Oxidized DNA Bases
The accurate quantification of oxidized DNA bases is paramount for their validation as reliable biomarkers. The two most prevalent and robust methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow for Oxidized DNA Base Analysis
Caption: A generalized workflow for the analysis of oxidized DNA bases.
Detailed Methodology: GC-MS Analysis of this compound
This protocol is adapted from a method for the determination of cis-thymine glycol in DNA.[6]
-
DNA Hydrolysis: DNA is hydrolyzed in the presence of an internal standard (e.g., cis-[2H3]this compound) using acidic conditions (e.g., formic acid).
-
Derivatization: The hydrolyzed sample is dried and then derivatized to make the analytes volatile. A common agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This step is critical and potential for artifact formation for some bases, but less so for this compound.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The separation is performed on a capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
Quantification: The amount of this compound is determined by comparing the peak area of the analyte to that of the isotopically labeled internal standard.
Detailed Methodology: LC-MS/MS Analysis of Oxidized Nucleosides
This protocol is a general approach for the analysis of various DNA adducts, including oxidized bases.[7][11][12][18]
-
DNA Isolation: DNA is isolated from the biological matrix using methods designed to minimize artifactual oxidation.[2]
-
Enzymatic Hydrolysis: The DNA is enzymatically hydrolyzed to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase. This method is gentler than acid hydrolysis and helps to preserve the integrity of the modified nucleosides.
-
LC Separation: The resulting mixture of nucleosides is separated using reversed-phase high-performance liquid chromatography (HPLC).
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, where a specific precursor ion (the protonated nucleoside) is selected and fragmented, and a specific product ion (often the protonated base) is detected. This provides a high degree of specificity.
-
Quantification: Quantification is achieved by comparing the signal of the native oxidized nucleoside to that of a stable isotope-labeled internal standard.
Signaling Pathways and Logical Relationships
The formation of this compound and other oxidized bases is a direct consequence of the interaction of reactive oxygen species (ROS) with DNA. The subsequent cellular response involves complex DNA repair pathways.
DNA Damage and Repair Pathway
Caption: Oxidative DNA damage and the Base Excision Repair pathway.
Comparative Reliability of this compound
The primary advantage of this compound as a biomarker lies in its chemical stability and resistance to artifactual formation during sample processing, a significant challenge for other oxidized bases, particularly 8-oxodG.
Caption: Comparison of reliability factors for oxidized DNA base biomarkers.
Conclusion
While 8-oxodG remains a widely used biomarker for oxidative stress, the evidence suggests that This compound may be a more reliable and robust indicator, particularly when using GC-MS analysis. Its resistance to artifactual formation during sample preparation addresses a major limitation associated with the measurement of 8-oxodG and other oxidized purines and pyrimidines.[8] Although this compound is typically present at lower concentrations, modern analytical techniques such as LC-MS/MS and GC-MS offer sufficient sensitivity for its accurate quantification.[6][7] For researchers and drug development professionals seeking to minimize analytical variability and obtain a more accurate assessment of oxidative DNA damage, this compound represents a superior choice. The selection of the most appropriate biomarker will ultimately depend on the specific research question, the biological matrix being analyzed, and the analytical capabilities available. However, the chemical properties of this compound make it a highly dependable and increasingly important tool in the study of oxidative stress.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Oxidative damage to DNA: do we have a reliable biomarker? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound and thymidine glycol in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and thymidine glycol in human and rat urine: a possible assay for oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of cis-thymine glycol in DNA by gas chromatography-mass spectrometry with selected ion recording and multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel approach to DNA damage assessments: measurement of the this compound lesion [pubmed.ncbi.nlm.nih.gov]
- 8. Facts about the artifacts in the measurement of oxidative DNA base damage by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. escholarship.org [escholarship.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Measurement of oxidative DNA damage by gas chromatography-mass spectrometry: ethanethiol prevents artifactual generation of oxidized DNA bases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. portlandpress.com [portlandpress.com]
- 16. portlandpress.com [portlandpress.com]
- 17. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of Thymine Glycol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. Thymine (B56734) glycol, a common product of DNA oxidation, requires careful handling and disposal. This guide provides essential, step-by-step procedural information for the safe disposal of thymine glycol waste generated in a laboratory setting.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While the Safety Data Sheet (SDS) for the related compound, thymine, does not classify it as hazardous, it is best practice to treat all laboratory chemicals with caution.[1][2]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.[2]
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Spill Management: In the event of a spill, treat it as a hazardous waste spill. The spilled chemical and any materials used for cleanup must be disposed of as hazardous waste unless they can be fully decontaminated.[3]
II. Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound should follow the general principles of laboratory chemical waste management. The primary goal is to characterize, segregate, and properly containerize the waste for disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Step 1: Waste Characterization
The first and most critical step is to determine if your this compound waste is hazardous.[4] This determination should be based on established hazardous waste characteristics: ignitability, corrosivity, reactivity, and toxicity.
-
Aqueous Solutions: If the this compound is in an aqueous solution, check the pH. A pH less than or equal to 2, or greater than or equal to 12.5, classifies the waste as corrosive and therefore hazardous.[5]
-
Mixtures: If the this compound is mixed with other chemicals, the entire mixture must be characterized. If it is mixed with a listed hazardous waste (e.g., certain solvents), the entire volume is considered hazardous waste.
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions.[6]
-
Incompatible Chemicals: Do not mix this compound waste with incompatible chemicals. For example, store acids and bases separately.[7]
-
Solid vs. Liquid: Keep solid and liquid waste streams separate.
Step 3: Proper Containerization
All chemical waste must be collected in appropriate, well-labeled containers.[6][8]
-
Container Compatibility: Use containers that are chemically compatible with the waste. For many aqueous solutions, high-density polyethylene (B3416737) (HDPE) carboys are suitable.[5]
-
Container Condition: Ensure containers are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[6]
-
Labeling: This is a critical step for safety and compliance. Each container must be clearly labeled with:
-
The full chemical names of all constituents (e.g., "this compound, Water, Tris-HCl"). Avoid abbreviations or chemical formulas.
-
The approximate percentage of each component.
-
The date when waste was first added to the container (the "accumulation start date").[4]
-
The name and location of the generating laboratory.[7]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][7]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[6]
-
Volume Limits: Do not exceed the storage limit of 55 gallons for hazardous waste or one quart for acutely hazardous waste in your SAA.[3][5]
-
Secondary Containment: It is best practice to store waste containers in a secondary containment bin to catch any potential leaks.[6]
Step 5: Arranging for Disposal
Once your waste container is full or you are approaching the storage time limit, you must arrange for its removal.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a waste pickup.
-
Do Not Pour Down the Drain: Never dispose of this compound or any other laboratory chemical down the sink unless explicitly permitted by your institution's EHS office and local regulations.[3][4][9]
III. Summary of Disposal Procedures
The following table summarizes the key logistical steps for the proper disposal of this compound waste.
| Step | Action | Key Considerations |
| 1. Characterization | Determine if the waste is hazardous. | Check pH for corrosivity; identify all chemical components. |
| 2. Segregation | Separate from incompatible waste streams. | Store acids and bases separately; keep solids and liquids apart. |
| 3. Containerization | Use appropriate, sealed containers. | Ensure chemical compatibility; container must be in good condition. |
| 4. Labeling | Affix a complete hazardous waste label. | Include all components, percentages, and accumulation start date. |
| 5. Storage | Store in a designated Satellite Accumulation Area. | Must be at or near the point of generation; adhere to volume limits. |
| 6. Disposal | Contact your institution's EHS for pickup. | Never dispose of down the drain; follow institutional protocols. |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound waste, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. vumc.org [vumc.org]
- 4. Guide to Glycol Disposal | HWH Environmental [hwhenvironmental.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
Essential Safety and Logistical Information for Handling Thymine Glycol
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Thymine glycol.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety information for the related compound Thymine, general knowledge of handling glycols and oxidizing agents, and standard laboratory safety practices. It is imperative to consult the specific SDS for this compound if it becomes available and to perform a risk assessment before handling this chemical.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
The following PPE is recommended as a minimum standard when handling this compound:
-
Eye Protection: Chemical splash goggles or a full-face shield should be worn to protect against splashes.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[1][2] Gloves should be inspected for any signs of degradation or punctures before use.
-
Body Protection: A chemical-resistant lab coat or apron should be worn over personal clothing. For larger quantities or in situations with a higher risk of splashing, a full-body suit may be necessary.[1]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating dust or aerosols, a half-mask respirator with appropriate chemical cartridges or a powered air-purifying respirator (PAPR) should be used.[1]
Operational Plan for Handling this compound
A systematic approach to handling this compound in a laboratory setting will minimize the risk of exposure and accidents.
Step 1: Preparation and Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Keep the amount of this compound in the work area to a minimum.
Step 2: Handling
-
Avoid direct contact with the skin and eyes.
-
Do not breathe in dust or vapors.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Step 3: Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
Step 4: Spill Response
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Collection
-
Collect all waste this compound and contaminated materials (e.g., gloves, wipes) in a designated, properly labeled hazardous waste container.[4]
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
Step 2: Labeling and Storage of Waste
-
Clearly label the waste container with "Hazardous Waste" and the specific contents (this compound).[4]
-
Store the waste container in a designated hazardous waste accumulation area.
Step 3: Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]
-
Never dispose of this compound down the drain or in the regular trash.[4][5]
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, quantitative data such as occupational exposure limits have not been established. The table below provides information for the related compound Thymine, which should be used for reference with caution.
| Parameter | Value (for Thymine) | Source |
| Physical State | Solid (Powder) | [3] |
| Appearance | White | [3] |
| Odor | Odorless | [3] |
| Melting Point | 316 - 317 °C | [3] |
| Solubility | Soluble in water | [3] |
| Occupational Exposure Limits | Not established | [3] |
Experimental Protocols
Detailed experimental protocols involving this compound should be developed in accordance with standard laboratory practices and after a thorough risk assessment. The specific procedures will depend on the nature of the research being conducted.
Mandatory Visualizations
The following diagram illustrates the workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
